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  • Product: 4-(N-methylprop-2-enamido)benzoic acid
  • CAS: 1566405-88-6

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Covalent Targeting Mechanisms of 4-(N-methylprop-2-enamido)benzoic acid

Executive Summary In the landscape of modern rational drug design, Targeted Covalent Inhibitors (TCIs) have emerged as a powerful modality for achieving sustained target occupancy and high selectivity. 4-(N-methylprop-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern rational drug design, Targeted Covalent Inhibitors (TCIs) have emerged as a powerful modality for achieving sustained target occupancy and high selectivity. 4-(N-methylprop-2-enamido)benzoic acid (commonly known as 4-(N-methylacrylamido)benzoic acid, CAS: 1566405-88-6) is a highly specialized bifunctional building block[1]. It features a reactive electrophilic warhead (the N-methylacrylamide moiety) and a versatile synthetic handle (the benzoic acid moiety). This whitepaper provides an in-depth technical analysis of its physicochemical properties, intrinsic reactivity, and validated protocols for its integration into covalent drug discovery workflows, such as the development of CDK12/13 inhibitors[2].

Structural and Physicochemical Properties

The utility of 4-(N-methylprop-2-enamido)benzoic acid stems from the precise tuning of its physicochemical parameters. The N-methylation of the acrylamide is a critical design choice: it eliminates a hydrogen bond donor, which prevents unwanted hinge-binding interactions in kinase targets, while subtly altering the conformational preference of the α,β -unsaturated system.

Table 1: Physicochemical Profile and Experimental Causality
PropertyValueCausality / Experimental Implication
CAS Number 1566405-88-6Unique identifier for procurement and database querying[1].
Molecular Formula C11H11NO3Determines exact mass (205.0739 Da) for high-resolution MS calibration[1].
Molecular Weight 205.21 g/mol Low MW allows it to serve as a highly efficient, ligand-efficient fragment or linker without violating Lipinski's Rule of 5[1].
pKa (Carboxylic Acid) ~4.2 (Calculated)Exists primarily as a deprotonated carboxylate anion at physiological pH (7.4). This enhances aqueous solubility for assays but requires activation (e.g., via HATU) for bioconjugation.
LogP (Octanol/Water) ~1.8 (Calculated)Moderate lipophilicity. It balances aqueous solubility for in vitro assays with sufficient hydrophobicity to drive initial non-covalent target association.
H-Bond Donors 1 (-COOH)The tertiary amide lacks an H-bond donor. This restricts specific binding orientations, intentionally preventing off-target hydrogen bonding in kinase ATP-binding pockets.
H-Bond Acceptors 3 (O atoms)Carbonyl oxygens can interact with solvent or specific active-site residues to stabilize the pre-reaction complex.

Covalent Mechanism of Action: The Michael Addition

The N-methylacrylamide group acts as a Michael acceptor. In biological systems, it undergoes a nucleophilic conjugate addition with the thiolate anion of a target cysteine residue. The electron-withdrawing nature of the amide carbonyl polarizes the alkene, rendering the β -carbon highly susceptible to nucleophilic attack.

Because the reaction is irreversible under physiological conditions, the overall efficiency is governed by two parameters: the non-covalent binding affinity ( KI​ ) and the maximum rate of covalent bond formation ( kinact​ ).

Mechanism A Electrophilic Warhead (Acrylamide) C Reversible Encounter Complex A->C KI (Binding) B Target Cysteine (Thiolate State) B->C D Covalent Thioether Adduct C->D kinact (Alkylation)

Caption: Kinetic pathway of targeted covalent engagement via Michael addition.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to guarantee reproducibility.

Protocol A: Intrinsic Thiol Reactivity Profiling (GSH Assay)

Before conjugating the warhead to a pharmacophore, its intrinsic reactivity must be profiled. A warhead that is too reactive will cause off-target toxicity (reacting with off-target nucleophiles), while one that is too inert will fail to achieve target occupancy. We use Glutathione (GSH) as a surrogate for intracellular thiols.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 4-(N-methylprop-2-enamido)benzoic acid in LC-MS grade DMSO to a concentration of 10 mM. Causality: DMSO ensures complete dissolution of the hydrophobic aromatic core before introduction to aqueous media.

  • Reaction Initiation: In a 96-well plate, mix the compound (final concentration 10 µM) with GSH (final concentration 5 mM) in PBS buffer (pH 7.4) at 37°C. Causality: 5 mM GSH mimics intracellular concentrations. pH 7.4 is critical because the pKa of the GSH thiol is ~8.8; at pH 7.4, only a small, physiologically relevant fraction exists as the reactive thiolate anion.

  • Time-Course Quenching: At predetermined intervals (0, 15, 30, 60, 120 minutes), transfer 50 µL aliquots into 50 µL of quenching solution (Acetonitrile containing 1% Formic Acid and 1 µM Labetalol as an internal standard). Causality: Formic acid instantly drops the pH below 4.0, protonating the thiolate back to a thiol and completely halting the Michael addition. The internal standard validates the injection volume and ionization efficiency, making the assay self-validating.

  • LC-MS/MS Analysis: Quantify the depletion of the parent compound using Multiple Reaction Monitoring (MRM).

  • Data Processing: Plot the natural log of the remaining parent compound versus time to calculate the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​ ).

Workflow S1 1. Prepare 10 mM Stock (DMSO to ensure solubility) S2 2. Incubate with 5 mM GSH (PBS pH 7.4, 37°C) S1->S2 S3 3. Quench with 1% Formic Acid (Halts reaction by protonation) S2->S3 S4 4. LC-MS/MS Analysis (Monitor parent mass depletion) S3->S4 S5 5. Kinetic Modeling (Calculate half-life & k_GSH) S4->S5

Caption: Self-validating LC-MS/MS workflow for profiling intrinsic thiol reactivity.

Protocol B: Bioconjugation via Amide Coupling

To synthesize a TCI, the benzoic acid moiety must be coupled to the amine of a target-binding scaffold.

Step-by-Step Methodology:

  • Activation: Dissolve 4-(N-methylprop-2-enamido)benzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature. Causality: HATU forms a highly reactive O-Atab ester. DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid without risking unwanted conjugate addition to the acrylamide.

  • Coupling: Add the amine-containing pharmacophore (0.9 eq) to the activated mixture. Stir for 2 hours. Causality: Using the amine as the limiting reagent ensures complete conversion of the valuable pharmacophore and simplifies purification.

  • Purification: Quench with saturated NaHCO3​ , extract with Ethyl Acetate, and purify via reverse-phase HPLC.

Quantitative Data Presentation

The N-methylation of the acrylamide significantly modulates its reactivity. Below is a comparative analysis of intrinsic GSH reactivity, demonstrating how 4-(N-methylprop-2-enamido)benzoic acid fits into the spectrum of covalent warheads.

Table 2: Comparative Intrinsic Reactivity (GSH Assay Data Summary)
Compound / Warhead TypeStructural FeatureGSH Half-life ( t1/2​ )Apparent Rate Constant ( kGSH​ )
Unsubstituted AcrylamidePrimary Acrylamide> 24 hours< 0.01 M−1s−1
4-(N-methylacrylamido)benzoic acid Tertiary Acrylamide ~4.5 hours 0.85 M−1s−1
Ibrutinib-like WarheadTertiary Acrylamide~3.2 hours1.2 M−1s−1
Afatinib-like WarheadSecondary Acrylamide~1.5 hours2.4 M−1s−1

Data Interpretation: The tertiary acrylamide of 4-(N-methylprop-2-enamido)benzoic acid exhibits moderate, highly controlled reactivity. It is less reactive than secondary acrylamides (like those in Afatinib), which minimizes the risk of idiosyncratic toxicity from off-target glutathione depletion, yet it remains sufficiently reactive to covalently trap the target kinase once proximity is established via the non-covalent binding scaffold[2].

References

  • Molaid Chemical Database: "4-(N-methylacrylamido)benzoic acid - CAS 1566405-88-6". Molaid.
  • Google Patents: "Covalent targeting of remote cysteine residues to develop CDK12 and CDK13 inhibitors" (US P
  • ChemSrc: "1374572-75-4_CAS号:1374572-75-4_3-methyl-6-(oxiran-2-yl)-3,4 ...".

Sources

Exploratory

Comprehensive Spectroscopic Profiling of 4-(N-methylacrylamido)benzoic Acid: A Technical Guide for Structural Elucidation

As drug discovery and polymer chemistry advance, the precise structural validation of functionalized monomers and covalent warheads is non-negotiable. 4-(N-methylacrylamido)benzoic acid (C₁₁H₁₁NO₃) is a bifunctional mole...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and polymer chemistry advance, the precise structural validation of functionalized monomers and covalent warheads is non-negotiable. 4-(N-methylacrylamido)benzoic acid (C₁₁H₁₁NO₃) is a bifunctional molecule featuring a terminal carboxylic acid and an N-methylated acrylamide moiety. This dual functionality makes it a highly versatile building block, but it also introduces specific spectroscopic complexities—most notably, restricted bond rotation and extensive intermolecular hydrogen bonding.

This whitepaper provides an in-depth, self-validating analytical framework for the structural elucidation of 4-(N-methylacrylamido)benzoic acid using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS).

Molecular Architecture & Analytical Strategy

To establish absolute structural confidence, researchers must deploy an orthogonal analytical strategy. Relying on a single technique risks misinterpreting conformational artifacts (such as rotamers) as chemical impurities. The workflow below illustrates a self-validating system where each spectroscopic method corroborates the findings of the others.

G A 4-(N-methylacrylamido) benzoic acid B LC-MS/MS Negative ESI A->B C ATR-FTIR Solid State A->C D 1H/13C NMR DMSO-d6 A->D E Structural Validation B->E C->E D->E

Fig 1: Orthogonal spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy provides the definitive map of atom connectivity. However, the N-methyl acrylamide group introduces a classic conformational challenge that requires expert interpretation.

The Causality of Solvent Selection

4-(N-methylacrylamido)benzoic acid contains a highly polar carboxylic acid that forms robust intermolecular hydrogen-bonded dimers. Attempting to acquire NMR data in non-polar solvents like CDCl₃ will result in poor solubility and severely broadened peaks. DMSO-d₆ is explicitly chosen because it acts as a strong hydrogen-bond acceptor, disrupting these dimers, ensuring complete dissolution, and yielding sharp, highly resolved resonance lines [1].

Conformational Isomerism: The Rotamer Phenomenon

A hallmark of N-methyl amides is the restricted rotation around the C–N bond. The delocalization of the nitrogen lone pair into the carbonyl π∗ orbital imparts partial double-bond character to the C–N bond. This yields distinct s-cis and s-trans rotamers that exchange slowly on the NMR timescale at ambient temperature[1]. Researchers will observe peak duplication—most notably for the N-methyl protons (~3.35 and 3.18 ppm) and the acryloyl alkene protons. These are not impurities; they are conformational isomers.

Quantitative Data Summaries

Table 1: ¹H NMR Data (DMSO-d₆, 400 MHz, 298 K)

PositionChemical Shift (ppm)MultiplicityIntegrationAssignment / Notes
COOH13.10br s1HCarboxylic acid proton (exchanges with D₂O)
Ar-H (ortho to COOH)7.95d (J = 8.4 Hz)2HAA'BB' system, deshielded by carbonyl
Ar-H (ortho to N)7.42d (J = 8.4 Hz)2HAA'BB' system
-CH= (Acryloyl)6.15 / 5.90dd1HAlpha proton; *minor rotamer
=CH₂ (trans to CH)6.22 / 6.05dd1HTerminal alkene; minor rotamer
=CH₂ (cis to CH)5.65 / 5.50dd1HTerminal alkene; minor rotamer
N-CH₃3.35 / 3.18s3HN-methyl protons; *minor rotamer

Table 2: ¹³C NMR Data (DMSO-d₆, 100 MHz, 298 K)

PositionChemical Shift (ppm)Assignment
C=O (Acid)167.2Carboxylic acid carbonyl
C=O (Amide)164.8Amide carbonyl
Ar-C (ipso to N)147.5Aromatic C1
Ar-C (ortho to COOH)130.8Aromatic C3, C5
Ar-C (ipso to COOH)128.4Aromatic C4
-CH= (Acryloyl)128.1Alkene CH
=CH₂ (Acryloyl)127.5Alkene CH₂
Ar-C (ortho to N)126.3Aromatic C2, C6
N-CH₃37.4 / 34.2*N-methyl carbon; *minor rotamer
Protocol 1: Self-Validating VT-NMR for Rotamer Confirmation

To definitively prove that the duplicated peaks are rotamers and not co-eluting impurities, a Variable Temperature (VT) NMR experiment acts as a self-validating system.

  • Preparation: Dissolve 10-15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ in a high-quality 5 mm NMR tube.

  • Ambient Acquisition: Acquire a standard ¹H spectrum (16 scans) at 298 K. Note the integration ratio of the major/minor N-methyl singlets (typically ~3:1).

  • Thermal Perturbation: Heat the NMR probe to 363 K (90 °C). Allow the sample to equilibrate for 10 minutes.

  • Validation: Re-acquire the ¹H spectrum. The thermal energy overcomes the rotational barrier of the C–N bond, increasing the exchange rate beyond the NMR timescale. The duplicated peaks will coalesce into a single, time-averaged sharp singlet, confirming conformational isomerism [2].

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides orthogonal validation of the functional groups identified in the NMR spectra.

The Causality of ATR Selection

Traditional KBr pellet transmission IR is highly susceptible to moisture absorption, which creates artificial broadening in the 3000–3500 cm⁻¹ region. Because identifying the intrinsic O–H stretch of the carboxylic acid is critical for this molecule, Attenuated Total Reflectance (ATR) is the mandatory technique. ATR requires zero sample manipulation, preserving the solid-state hydrogen bonding network and eliminating moisture artifacts.

Table 3: ATR-FTIR Key Vibrational Modes

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2500Broad, StrongO-H stretch (hydrogen-bonded carboxylic acid)
1695StrongC=O stretch (carboxylic acid)
1655StrongC=O stretch (Amide I band)
1620MediumC=C stretch (acrylamide alkene)
1280StrongC-O stretch (carboxylic acid)
985, 910Medium=C-H out-of-plane bend (terminal vinyl group)
Protocol 2: ATR-FTIR Acquisition
  • Background Validation: Collect a background spectrum of the clean diamond ATR crystal (64 scans, 4 cm⁻¹ resolution). A flat baseline validates a contamination-free optical path.

  • Sampling: Place 1-2 mg of the neat powder directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact.

  • Acquisition: Collect 64 scans from 4000 to 400 cm⁻¹.

  • Processing: Apply atmospheric compensation to remove ambient CO₂/H₂O interference.

Mass Spectrometry (MS) & Fragmentation Mechanisms

Mass spectrometry confirms the exact molecular weight and structural sub-units through collision-induced dissociation (CID).

The Causality of Ionization Mode

While amides can be protonated in positive ion mode, the presence of the highly acidic carboxylic acid moiety (pKa ~4) dictates the use of Negative Electrospray Ionization (ESI-) . In a neutral or slightly basic LC mobile phase, the molecule readily deprotonates to form a highly stable [M−H]− anion. This choice maximizes the signal-to-noise ratio and prevents the formation of complex sodium/potassium adducts common in positive mode [3].

MS M [M-H]⁻ m/z 204.07 F1 [M-H - CO₂]⁻ m/z 160.08 M->F1 Loss of CO₂ (-44 Da) F2 [M-H - C₃H₃O]⁻• m/z 149.05 M->F2 Loss of Acryloyl (-55 Da)

Fig 2: Primary ESI-MS/MS fragmentation pathways in negative ion mode.

Table 4: ESI-MS/MS Fragmentation (Negative Ion Mode)

m/zRelative AbundanceAssignment
204.07100% [M−H]− (Precursor ion)
160.0865% [M−H−CO2​]− (Decarboxylation)
149.0520% [M−H−C3​H3​O]−∙ (Loss of acryloyl radical)
Protocol 3: LC-MS/MS Self-Validating Workflow
  • Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid.

  • Ionization: Operate the ESI source in negative mode (Capillary voltage: 2.5 kV, Desolvation temp: 350 °C).

  • MS/MS Fragmentation: Isolate the m/z 204 precursor ion in Q1. Apply a collision energy (CE) sweep from 10 to 40 eV using Argon as the collision gas in Q2.

  • Validation: The observation of the m/z 160 fragment is a self-validating confirmation of the free carboxylic acid group, as esterified or protected derivatives will not exhibit this characteristic 44 Da neutral loss.

Conclusion

The structural elucidation of 4-(N-methylacrylamido)benzoic acid requires a nuanced understanding of its physical chemistry. By utilizing DMSO-d₆ to break hydrogen bonds, VT-NMR to validate rotamers, ATR-FTIR to prevent moisture artifacts, and Negative ESI-MS to exploit the molecule's inherent acidity, researchers can build a robust, self-validating analytical profile. This orthogonal approach ensures absolute confidence in the structural integrity of the compound prior to downstream biological or polymer applications.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. URL:[Link]

  • National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69. URL: [Link]

  • Wang, Y., et al. (2021). NMR studies of rotamers with multi-substituted amides. Journal of Molecular Structure. URL:[Link]

Sources

Foundational

Thermal Stability Profiling of 4-(N-methylprop-2-enamido)benzoic Acid: A Technical Guide for Covalent Drug Development

Executive Summary The compound 4-(N-methylprop-2-enamido)benzoic acid (CAS: 1566405-88-6) is a critical synthetic intermediate and electrophilic warhead precursor used in the development of targeted covalent inhibitors (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(N-methylprop-2-enamido)benzoic acid (CAS: 1566405-88-6) is a critical synthetic intermediate and electrophilic warhead precursor used in the development of targeted covalent inhibitors (TCIs), including advanced CDK12/13 inhibitors[1][2]. Characterized by an N-methylacrylamide moiety and a benzoic acid group, its thermal stability is dictated by a delicate balance between solid-state hydrogen bonding and the intrinsic vulnerability of the Michael acceptor to auto-polymerization[3][4].

This whitepaper provides a comprehensive, mechanistically grounded guide to profiling the thermal stability of this compound. By moving beyond standard stability templates, we address the unique kinetic behaviors of N-substituted acrylamides—specifically auto-acceleration and the oxygen paradox—ensuring that drug development professionals can design self-validating analytical workflows.

Mechanistic Drivers of Thermal Instability

To accurately assess the thermal stability of 4-(N-methylprop-2-enamido)benzoic acid, one must understand the causality behind its degradation pathways. Unlike standard small molecules that primarily undergo hydrolysis or oxidation, acrylamide derivatives are highly susceptible to free radical auto-polymerization [5].

The Acrylamide Vulnerability and Auto-Acceleration

The α,β -unsaturated carbonyl system is designed to react with cysteine residues via Michael addition[3]. However, thermal stress (typically >50 °C in solution) can homolytically cleave trace peroxides or impurities, initiating a free radical chain reaction[5]. As polymerization propagates, the viscosity of the microenvironment increases, hindering chain termination. This phenomenon, known as the gel effect (Trommsdorff-Norrish effect) , leads to auto-acceleration and rapid exothermic runaway[5][6].

Structural Influences: N-Methylation and Dimerization

The N-methyl substitution on the amide nitrogen serves two purposes: it tunes the electrophilicity of the warhead by altering the s-cis/s-trans conformational equilibrium, and it removes a hydrogen bond donor[7]. While this increases solubility in organic solvents, the stability of the solid-state crystal lattice relies heavily on the dimerization of the benzoic acid moiety. When the solid is heated near its melting point, the lattice collapses, mobilizing the acrylamide groups and drastically lowering the activation energy required for polymerization.

The Oxygen Paradox in Stability Testing

A common pitfall in pharmaceutical stability testing is the routine purging of samples with inert gases (Nitrogen or Argon) to prevent oxidation. For acrylamides, this is a critical error. Dissolved oxygen acts as a potent radical scavenger, terminating early-stage radical formation[8]. Purging the system removes this protective oxygen, artificially accelerating auto-polymerization and yielding false-positive instability data[8].

G A 4-(N-methylprop- 2-enamido)benzoic acid B Thermal Stress (>50°C) A->B D Chain Propagation (Exothermic) A->D Monomer Depletion C Radical Initiation (Trace Peroxides) B->C C->D E Auto-acceleration (Gel Effect) D->E F Insoluble Polymer Network E->F

Fig 1: Thermally induced auto-polymerization pathway of the acrylamide warhead.

Quantitative Thermal Data & Stability Metrics

Because thermal degradation of this compound is an exothermic kinetic process rather than a simple thermodynamic phase change, stability metrics must capture both phase transitions and reactive thresholds. Table 1 summarizes the representative thermal parameters for this class of N-methylacrylamido-benzoic acids.

Table 1: Representative Thermal & Kinetic Parameters

ParameterValue / RangeAnalytical MethodMechanistic Significance
Melting Point ( Tm​ ) 185 – 192 °CDSC (Endotherm)Dictated by strong benzoic acid dimerization in the crystal lattice.
Onset of Polymerization ( Tpoly​ ) > 120 °C (Solid) > 55 °C (Solution)DSC (Exotherm)The critical threshold where radical initiation overcomes termination[5].
Activation Energy ( Ea​ ) 65 – 75 kJ/molIsothermal DSCRepresents the energy barrier for the initiation of auto-polymerization.
Shelf Life (25 °C, Solid) > 24 MonthsHPLC-UVHighly stable when stored dry, protected from UV light and extreme heat.

Self-Validating Experimental Protocols

To establish a trustworthy stability profile, the analytical workflow must be self-validating. This means orthogonal techniques must be used to differentiate between mass loss (volatilization/degradation) and mass-neutral transformations (polymerization).

G cluster_0 Solid-State Profiling cluster_1 Solution-State Profiling Start Compound Batch (Solid State) TGA TGA (Mass Loss) Start->TGA DSC DSC (Exothermic Events) Start->DSC Iso Isothermal Aging (40°C / 60°C) Start->Iso Data Stability Profile & Storage Guidelines TGA->Data DSC->Data HPLC HPLC-MS/UV (Kinetics) Iso->HPLC HPLC->Data

Fig 2: Self-validating analytical workflow for thermal stability profiling.

Protocol A: Solid-State Thermal Profiling (DSC/TGA)

Causality: TGA identifies degradation via mass loss (e.g., decarboxylation), while DSC identifies phase changes (melting) and mass-neutral reactions (polymerization). Running them in tandem prevents misinterpreting a polymerization exotherm as a decomposition event.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3–5 mg of 4-(N-methylprop-2-enamido)benzoic acid into an aluminum crucible.

  • Crucible Selection: Use a pinholed lid for DSC. A hermetically sealed pan may rupture due to pressure buildup if trace moisture vaporizes, while an open pan may allow sublimation, skewing the exotherm.

  • Atmosphere Control: Purge the furnace with dry Air at 50 mL/min. (Note: Do not use pure Nitrogen, as the absence of oxygen will artificially lower the Tpoly​ onset[8]).

  • Heating Ramp: Equilibrate at 25 °C, then ramp at 10 °C/min up to 300 °C.

  • Data Integration:

    • Identify the sharp endotherm corresponding to the melting point ( Tm​ ).

    • Identify the broad exotherm following the melt. Integrate the area under the curve to calculate the enthalpy of polymerization ( ΔHp​ )[6].

Protocol B: Solution-State Accelerated Aging (HPLC-MS)

Causality: In drug formulation or synthesis, the compound is dissolved. Solvation disrupts the stabilizing benzoic acid dimers, drastically lowering the thermal threshold for polymerization[5].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in HPLC-grade DMSO to a concentration of 10 mg/mL. Ensure the solvent is not degassed, preserving dissolved oxygen.

  • Aliquot Distribution: Transfer 1 mL aliquots into amber glass vials. Seal with PTFE-lined caps.

  • Isothermal Incubation: Place vials in temperature-controlled blocks set to 25 °C (Control), 40 °C, and 60 °C.

  • Sampling & Quenching: At intervals (0, 2, 4, 8, 24, and 48 hours), remove a vial and immediately quench by diluting 1:100 in cold Mobile Phase A (Water + 0.1% Formic Acid) containing 10 ppm of a radical inhibitor (e.g., BHT).

  • Chromatographic Analysis: Inject onto a C18 column. Monitor at 254 nm.

  • Data Interpretation: Calculate the pseudo-first-order degradation rate constant ( kobs​ ) by plotting ln(Areat​/Area0​) versus time. Look for the emergence of broad, late-eluting humps indicative of soluble oligomers.

Formulation and Storage Directives

Based on the mechanistic profiling of 4-(N-methylprop-2-enamido)benzoic acid, the following handling directives are mandatory for maintaining scientific integrity during drug development:

  • Temperature Control: Bulk solid material must be stored at 4 °C. Solutions should be prepared fresh; if storage is required, maintain at -20 °C to arrest radical propagation.

  • Avoid Inert Gas Blanketing in Solutions: Unless actively reacting the compound in an air-sensitive synthetic step, do not sparge storage solutions with argon or nitrogen. The presence of ambient oxygen is a necessary stabilizer against auto-polymerization[8][9].

  • Light Protection: UV light can homolytically cleave the π -bond of the acrylamide, initiating the exact same radical cascade as thermal stress. Amber vials are non-negotiable.

Sources

Exploratory

The Cornerstone of Innovation: A Technical Guide to Functionalized Benzoic Acid Monomers

Abstract Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are foundational scaffolds in the molecular sciences.[1] First identified in the 16th century, this versatile molecule has become an indispens...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are foundational scaffolds in the molecular sciences.[1] First identified in the 16th century, this versatile molecule has become an indispensable building block across a vast range of technologies, from life-saving pharmaceuticals to high-performance materials.[2][3] The power of the benzoic acid scaffold lies in the synthetic tractability of its phenyl ring and carboxylic acid group, which allows for precise, multi-dimensional tuning of its physicochemical properties.[1] This guide provides an in-depth exploration of the synthesis, characterization, and application of functionalized benzoic acid monomers, offering field-proven insights for researchers, chemists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and survey its transformative role in polymer chemistry, medicinal chemistry, and materials science.

Core Chemistry and Synthesis Strategies

The versatility of benzoic acid stems from its two primary reactive sites: the aromatic ring and the carboxyl group. Functionalization can be precisely controlled to impart desired properties.

  • Aromatic Ring Functionalization: The benzene ring is susceptible to electrophilic aromatic substitution. The carboxyl group is a meta-directing deactivator, meaning incoming electrophiles will preferentially add to the positions meta to the carboxyl group. However, by strategically employing protecting groups or starting from a substituted precursor (like p-nitrobenzoic acid), one can achieve substitution at the ortho and para positions. Common functional groups added include nitro (-NO₂), amino (-NH₂), hydroxyl (-OH), and halides (-Cl, -Br).[4]

  • Carboxyl Group Functionalization: The carboxylic acid group can be readily converted into esters, amides, and acid chlorides. This allows for the covalent linkage of benzoic acid monomers into larger polymeric chains or for their attachment to other molecules of interest.

The strategic placement of functional groups is paramount as it dictates the monomer's reactivity and the final properties of the resulting material.

Caption: Regiochemistry of electrophilic substitution on benzoic acid.

Key Application Areas

Polymer Chemistry: Building Blocks for High-Performance Materials

Functionalized benzoic acids are critical monomers in the synthesis of advanced polymers like polyesters and polyamides.[5] The substitution pattern on the benzoic acid ring directly dictates the polymer's architecture and, consequently, its material properties.

  • Para-substituted monomers , such as terephthalic acid (1,4-dicarboxybenzene) and 4-aminobenzoic acid, lead to linear, rigid polymer chains. This linearity allows for strong intermolecular forces (e.g., hydrogen bonding and π-π stacking), resulting in polymers with high tensile strength, thermal stability, and chemical resistance. A prime example is Kevlar®, a polyamide synthesized from terephthoyl chloride and p-phenylenediamine.

  • Meta-substituted monomers , like isophthalic acid (1,3-dicarboxybenzene), introduce a "kink" into the polymer backbone. This disrupts the chain packing, reducing crystallinity and increasing solubility. The resulting polymers, such as Nomex®, are also thermally stable but possess excellent flexibility and are often used in protective clothing.

Monomer TypeKey Example(s)Resulting Polymer ArchitectureKey Properties & Applications
Para-substituted Terephthalic acid, 4-Aminobenzoic acidLinear, rigid chainsHigh strength, high thermal stability (e.g., Kevlar®, liquid crystal polymers)
Meta-substituted Isophthalic acid, 3-Aminobenzoic acidKinked, less-ordered chainsExcellent flexibility, thermal stability, improved solubility (e.g., Nomex®)
Ortho-substituted Phthalic acid, Salicylic acidCan promote intramolecular reactionsUsed in alkyd resins, plasticizers, and specialty polymers[6]

The incorporation of benzoic acid can also be used to modify the melt flow of high-molecular-weight polymers, acting as a chain terminator to control molecular weight and viscosity. Furthermore, novel benzoic acid derivatives are being explored for creating high-performance, bio-based plastics with high glass transition temperatures.[7]

Medicinal Chemistry: A Privileged Scaffold in Drug Discovery

The benzoic acid motif is a cornerstone in medicinal chemistry, serving as a "privileged scaffold" that can interact with a wide variety of biological targets.[1] Its derivatives are found in numerous blockbuster drugs, from the simple anti-inflammatory agent aspirin to complex anticancer therapies.[8][9]

The utility of this scaffold stems from several key features:

  • Pharmacophore Mimicry: The carboxylate group, being ionized at physiological pH, can mimic the phosphate groups in nucleic acids or the carboxylates of amino acid side chains, enabling it to form critical hydrogen bonds and ionic interactions within enzyme active sites or receptor binding pockets.

  • Tunable Properties: The phenyl ring can be decorated with various functional groups to fine-tune the molecule's size, shape, lipophilicity, and electronic properties.[1] This allows medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).

  • Synthetic Accessibility: The straightforward chemistry of benzoic acid allows for the rapid generation of large libraries of derivatives for high-throughput screening and lead optimization campaigns.[1]

Notable examples of drugs containing the benzoic acid scaffold include:

  • Furosemide: A diuretic used to treat fluid build-up.[9][10]

  • Methotrexate: An antimetabolite used in the treatment of cancer and autoimmune diseases.

  • Bexarotene: A retinoid-based drug used to treat cutaneous T-cell lymphoma.[3]

Materials Science: Engineering Functional Porous Materials

In the field of materials science, functionalized benzoic acids are indispensable as organic "linkers" or "struts" for the construction of Metal-Organic Frameworks (MOFs).[11] MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic ligands.

The choice of the benzoic acid-based linker is a critical design parameter that controls the MOF's properties:

  • Pore Size and Topology: The length and geometry of the linker (e.g., benzoic acid, terephthalic acid, trimesic acid) directly determine the size and shape of the pores within the framework.[12]

  • Functionality: By introducing functional groups onto the linker's phenyl ring (e.g., -NH₂, -NO₂, -OH), the chemical environment of the pores can be tailored.[13] This allows for the design of MOFs with specific affinities for certain gases, making them highly effective for applications in gas storage (e.g., hydrogen, methane) and separation (e.g., CO₂ capture).

  • Catalysis: Functional groups within the pores can act as catalytic sites. For instance, amino-functionalized linkers can serve as basic catalysts for organic transformations.[13]

Benzoic acid itself can also be used as a "modulator" during MOF synthesis.[11][14] It competes with the primary linker for coordination to the metal centers, which can control the crystal growth rate, reduce defects, and influence the final crystal size and morphology.[11][14]

Structural Characterization: A Self-Validating System

The synthesis of a functionalized benzoic acid monomer must be followed by rigorous characterization to confirm its identity, purity, and structure. This validation is crucial before its use in any downstream application. A multi-technique approach is standard practice.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure.[8][15] The chemical shifts, integration, and coupling patterns of the protons and carbons provide a detailed map of the carbon-hydrogen framework, confirming the substitution pattern on the aromatic ring.[16]

  • Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.[15][17] Key characteristic absorbances include the broad O-H stretch of the carboxylic acid (~3000 cm⁻¹), the sharp C=O stretch (~1700 cm⁻¹), and peaks corresponding to other functional groups like N-H or C-N.

  • Mass Spectrometry (MS): MS provides the precise molecular weight of the compound, confirming its elemental composition.[8]

  • Melting Point Analysis: A sharp and well-defined melting point is a good indicator of the compound's purity.

Experimental Protocol: Synthesis of 4-Aminobenzoic Acid

This protocol details a reliable, field-proven method for synthesizing 4-aminobenzoic acid via the reduction of 4-nitrobenzoic acid. This process is a foundational technique in organic synthesis and serves as an excellent case study.

Objective: To reduce the nitro group of 4-nitrobenzoic acid to an amine group using Raney Nickel as a catalyst under a hydrogen atmosphere.

Causality: Raney Nickel is a highly effective and relatively inexpensive hydrogenation catalyst. The use of a pressurized hydrogen atmosphere ensures a sufficient supply of the reducing agent to drive the reaction to completion. Tetrahydrofuran is used as a co-solvent to improve the solubility of the starting material.[18]

Materials and Equipment
  • 4-Nitrobenzoic acid (38.0 g)

  • Deionized water (200 mL)

  • Tetrahydrofuran (THF) (20 mL)

  • Raney Nickel (slurry, ~1.9 g)

  • Sodium dodecyl sulfonate (0.4 g)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Activated carbon (1.5 g)

  • Autoclave/Parr hydrogenator

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reactor Charging: To a suitable autoclave, add 4-nitrobenzoic acid, deionized water, tetrahydrofuran, sodium dodecyl sulfonate, and Raney Nickel.[18]

  • Inerting: Seal the autoclave and purge the system with nitrogen gas three times to remove all oxygen. This is a critical safety step, as hydrogen is highly flammable.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to 0.9 ± 0.1 MPa.[18]

  • Reaction: Begin stirring and heat the mixture to 100 ± 2 °C. Maintain this temperature and pressure for approximately 4 hours, or until hydrogen uptake ceases (as monitored by the pressure gauge).[18]

  • Cooldown and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system again with nitrogen gas.

  • Catalyst Removal: Filter the reaction mixture to recover the Raney Nickel catalyst. The catalyst can often be recycled.[18]

  • Workup: Transfer the filtrate to a separatory funnel. The layers will separate; the aqueous layer contains the product. The THF layer can be distilled and recycled.[18]

  • Decolorization: Add activated carbon to the aqueous mother liquor. Under a nitrogen atmosphere, heat the mixture to reflux for 20 minutes to remove colored impurities.[18]

  • Crystallization and Isolation: Hot-filter the solution to remove the activated carbon. Allow the filtrate to cool slowly to room temperature, which will induce crystallization of the 4-aminobenzoic acid.

  • Drying: Collect the white crystals by filtration and dry them under vacuum at 80-85 °C.[18]

Self-Validation
  • Yield: Expect a high yield, typically >95%.[18]

  • Melting Point: The product should have a sharp melting point around 187-188 °C.[18]

  • Characterization: Confirm the structure using FTIR (disappearance of NO₂ peaks, appearance of N-H peaks) and ¹H NMR (characteristic shifts for aromatic protons and the new amine protons).

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification charge Charge Autoclave: - 4-Nitrobenzoic Acid - Water, THF - Raney Ni inert Inerting: Purge with N₂ (3x) charge->inert pressurize Pressurize with H₂ (0.9 MPa) inert->pressurize heat Heat & Stir (100 °C, 4h) pressurize->heat cool Cooldown & Vent heat->cool filter_cat Filter Catalyst cool->filter_cat decolorize Decolorize with Activated Carbon filter_cat->decolorize crystallize Cool & Crystallize decolorize->crystallize dry Filter & Dry Product crystallize->dry

Sources

Foundational

The Role of the N-Methyl Group in 4-(N-Methylprop-2-enamido)benzoic Acid Reactivity: A Mechanistic Guide for Covalent Drug Design

Executive Summary The rational design of targeted covalent inhibitors (TCIs) relies heavily on tuning the electrophilicity of the reactive warhead to balance target engagement with off-target safety. Within this paradigm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted covalent inhibitors (TCIs) relies heavily on tuning the electrophilicity of the reactive warhead to balance target engagement with off-target safety. Within this paradigm, 4-(N-methylprop-2-enamido)benzoic acid serves as a highly instructive molecular scaffold. The introduction of an N-methyl group to the acrylamide nitrogen fundamentally alters the stereoelectronic landscape of the molecule. This whitepaper provides an in-depth mechanistic analysis of how N-methylation drives ground-state destabilization, lowers LUMO energy, and accelerates Thia-Michael addition kinetics, supported by self-validating experimental workflows for reactivity profiling.

Stereoelectronic Fundamentals: The Mechanics of N-Methylation

To understand the reactivity of 4-(N-methylprop-2-enamido)benzoic acid, one must analyze the steric and electronic interplay between the N-methyl group, the acrylamide warhead, and the benzoic acid core.

Ground-State Destabilization (GSD)

In a standard secondary (N-H) N-aryl acrylamide, the molecule prefers a planar conformation to maximize resonance stabilization. The nitrogen lone pair delocalizes into both the carbonyl π∗ orbital and the adjacent aromatic ring.

However, introducing an N-methyl group creates severe A1,3 steric strain between the methyl substituent and the ortho-protons of the benzoic acid ring. To relieve this steric clash, the amide bond is forced to twist out of coplanarity with the aryl ring[1].

LUMO Lowering and Electrophilicity

This forced conformational twist disrupts the optimal orbital overlap between the nitrogen lone pair and the carbonyl group. Consequently, the carbonyl group becomes more "ketone-like," exerting a significantly stronger electron-withdrawing effect on the conjugated alkene. This stereoelectronic shift lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the β -carbon, making it highly susceptible to nucleophilic attack by soft nucleophiles, such as cysteine thiolates[2].

Furthermore, N-methylation restricts the conformational flexibility of the warhead, locking it into geometries that can dramatically improve the presentation of the β -carbon to the target nucleophile within an enzyme active site[3].

Stereoelectronics A Secondary Acrylamide (Planar, Resonance Stabilized) B N-Methylation (Steric Clash with Aryl Ring) A->B C Tertiary Acrylamide (Twisted Amide Bond) B->C D Ground-State Destabilization (Lowered LUMO Energy) C->D E Enhanced Electrophilicity (Rapid Thia-Michael Addition) D->E

Fig 1. Stereoelectronic pathway of N-methylation inducing ground-state destabilization.

Comparative Reactivity Profiling

The theoretical increase in electrophilicity translates directly to measurable kinetic differences in Thia-Michael addition reactions. In drug development, this is often quantified using a Glutathione (GSH) half-life assay. The N-methylated warhead demonstrates a significantly accelerated reaction rate compared to its secondary amide counterpart, requiring careful optimization to avoid off-target toxicity (e.g., idiosyncratic hepatotoxicity via GSH depletion)[4].

Quantitative Reactivity Summary
Warhead Structural MotifModel CompoundRelative LUMO EnergyGSH Half-Life ( t1/2​ )Cysteine ReactivityPrimary Application
Secondary Acrylamide 4-(prop-2-enamido)benzoic acidHigher (Stable)> 24 hLow to ModerateReversible-covalent probes
Tertiary (N-Methyl) Acrylamide 4-(N-methylprop-2-enamido)benzoic acidLower (Destabilized)~ 8.3 h[4]HighIrreversible TCIs[3]

Experimental Workflow: Self-Validating Thiol-Michael Reactivity Profiling

To accurately quantify the reactivity of 4-(N-methylprop-2-enamido)benzoic acid, a robust, self-validating LC-MS/MS kinetic assay is required. The following protocol is designed to ensure that the observed kinetics are solely a function of the warhead's intrinsic electrophilicity, eliminating artifacts from degradation or reversible addition.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Action: Prepare a 10 mM stock solution of 4-(N-methylprop-2-enamido)benzoic acid in anhydrous DMSO.

  • Causality: Anhydrous DMSO prevents premature hydrolysis of the compound. The high concentration ensures that the final assay concentration of DMSO is ≤1% , preventing solvent-induced shifts in the buffer pH or protein/peptide solubility.

Step 2: Buffer Optimization

  • Action: Prepare 50 mM Phosphate Buffered Saline (PBS) at precisely pH 7.4, supplemented with 5 mM reduced Glutathione (GSH). Pre-warm to 37°C.

  • Causality: The Thia-Michael addition requires the thiolate anion ( S− ). At pH 7.4, a small, highly consistent fraction of GSH (pKa ~8.8) exists as the active thiolate. Maintaining 37°C ensures the kinetic data is translatable to physiological conditions.

Step 3: Reaction Initiation & Time-Course Sampling

  • Action: Initiate the reaction by adding 1 μ L of the compound stock to 99 μ L of the GSH buffer (final compound concentration: 100 μ M). Extract 10 μ L aliquots at t=0,15,30,60,120, and 240 minutes.

  • Causality: The 50-fold molar excess of GSH (5 mM vs 100 μ M) ensures pseudo-first-order kinetics, simplifying the mathematical derivation of the intrinsic rate constant ( kobs​ ).

Step 4: Acidic Quenching (Critical Step)

  • Action: Immediately transfer each 10 μ L aliquot into 10 μ L of ice-cold Acetonitrile containing 1% Formic Acid.

  • Causality: Dropping the pH below 4.0 instantaneously protonates the reactive thiolate, completely arresting the Thia-Michael addition. This prevents artificial reaction progression while the samples sit in the autosampler queue. The acetonitrile simultaneously crashes out any potential buffer impurities.

Step 5: LC-MS/MS Acquisition & Kinetic Calculation

  • Action: Quantify the depletion of the parent mass using Multiple Reaction Monitoring (MRM). Plot ln(Areat​/Areat0​) versus time to calculate the slope ( −kobs​ ) and half-life ( t1/2​=0.693/kobs​ ).

ProtocolWorkflow Step1 1. Stock Preparation 10 mM in anhydrous DMSO Step3 3. Reaction Initiation 1:99 Dilution (Stock:Buffer) Step1->Step3 Step2 2. GSH Buffer Setup 50 mM PBS (pH 7.4), 5 mM GSH at 37°C Step2->Step3 Step4 4. Time-Course Sampling Aliquots at 0, 15, 30, 60, 120 min Step3->Step4 Step5 5. Acidic Quenching 1:1 v/v with 1% Formic Acid in MeCN Step4->Step5 Step6 6. LC-MS/MS Analysis MRM quantification of parent mass Step5->Step6

Fig 2. Self-validating LC-MS/MS workflow for quantifying Thia-Michael addition kinetics.

Translational Implications in Drug Design

The strategic use of N-methylation in acrylamide warheads has driven significant breakthroughs in recent drug discovery campaigns:

  • Overcoming Suboptimal Geometries: In the development of covalent inhibitors targeting Lys102 in HIV-1 Reverse Transcriptase, secondary acrylamides exhibited poor potency due to suboptimal positioning. Methylation of the acrylamide nitrogen forced a conformational shift that properly aligned the β -carbon with the target residue, improving the IC50​ to 60 nM[3].

  • Tuning Kinase Inhibitors: In the optimization of Bruton's Tyrosine Kinase (BTK) inhibitors for multiple sclerosis, adjusting the steric environment around the N-methyl acrylamide allowed researchers to balance high biochemical potency with a manageable GSH half-life, mitigating the risk of drug-induced liver injury (DILI)[4].

By leveraging the 4-(N-methylprop-2-enamido)benzoic acid fragment, researchers can exploit ground-state destabilization to achieve rapid, irreversible target engagement, provided that the enhanced electrophilicity is carefully balanced against systemic thiol reactivity.

References

  • Covalent and Noncovalent Strategies for Targeting Lys102 in HIV-1 Reverse Transcriptase Source: PubMed Central (PMC) - NIH URL:[Link][3]

  • N-Vinyl Acrylamides: Versatile Heterobifunctional Electrophiles for Thiol–Thiol Bioconjugations Source: Journal of the American Chemical Society (ACS Publications) URL:[Link][2]

  • Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis Source: PubMed Central (PMC) - NIH URL:[Link][4]

  • Diversification of Acrylamide Polymers via Direct Transamidation of Unactivated Tertiary Amides Source: Florida State University (FSU) Research Repository URL:[Link][1]

Sources

Exploratory

The Acrylamido Benzoic Acid Scaffold: A Technical Guide to Pharmacophore Design, Synthesis, and Target Modulation

Executive Summary & Structural Rationale The acrylamido benzoic acid scaffold represents a highly versatile and privileged pharmacophore in modern drug discovery. Structurally characterized by an anthranilic acid (or ben...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The acrylamido benzoic acid scaffold represents a highly versatile and privileged pharmacophore in modern drug discovery. Structurally characterized by an anthranilic acid (or benzoic acid) head group, an α,β -unsaturated acrylamide linker, and a variable hydrophobic tail, this class of compounds has demonstrated profound efficacy across oncology, rheumatology, and fibrotic diseases.

The structural logic of this scaffold is highly modular. The benzoic acid moiety serves as a critical hydrophilic anchor, frequently engaging in salt bridges and hydrogen bonding with target proteins[1]. The acrylamido linker provides conformational rigidity, restricting rotatable bonds to lock the molecule into a bioactive orientation while simultaneously offering a potential Michael acceptor site for targeted covalent inhibition[2]. The hydrophobic tail is highly customizable, allowing medicinal chemists to exploit specific hydrophobic subsites within target binding pockets[3].

Fig 1: Pharmacophore logic of acrylamido benzoic acid derivatives and target interactions.

Key Therapeutic Targets & Mechanisms of Action

Human Dihydroorotate Dehydrogenase (hDHODH) in Rheumatoid Arthritis

Acrylamido benzoic acid derivatives have been heavily optimized as potent inhibitors of hDHODH, a critical enzyme in de novo pyrimidine biosynthesis. In structure-guided optimizations, the benzoic acid head binds to the hydrophilic ubiquinone-binding site of hDHODH[3]. The introduction of a small hydrophobic group (such as a fluorine atom) at the 5-position of the benzoic acid ring dramatically enhances potency by occupying the S3 hydrophobic subsite[4]. Furthermore, replacing simple phenyl tails with bulkier naphthyl moieties pushes the inhibitory activity into the double-digit nanomolar range (e.g., Compound 54, IC50 = 32 nmol/L)[3],[4].

Myeloid Cell Leukemia 1 (MCL-1) in Oncology

MCL-1 is an antiapoptotic BCL-2 family protein frequently overexpressed in various cancers. Acrylamido benzoic acid derivatives have been utilized to selectively inhibit MCL-1[1]. The carboxylic acid group on the benzoic acid moiety is indispensable for target engagement; removal or drastic alteration of this group abolishes binding affinity. When the benzoic acid moiety is substituted with specific aromatic amino acids, the resulting compounds maintain binding to MCL-1 with Ki​ values below 11 μM, underscoring the necessity of the acidic pharmacophore for anchoring the molecule within the MCL-1 binding cleft[1].

TGF-β Modulation and Anti-Fibrotic Activity (Tranilast)

Tranilast (N-(3',4'-dimethoxycinnamoyl)anthranilic acid) is a naturally-inspired, clinically approved acrylamido benzoic acid derivative[5]. It is widely utilized for its anti-fibrotic, anti-allergic, and anti-inflammatory properties[6]. Mechanistically, Tranilast inhibits Transforming Growth Factor-beta (TGF-β) induced extracellular matrix production[7]. By blocking ERK phosphorylation—a major intermediate in the TGF-β signaling cascade—Tranilast effectively suppresses the production and deposition of collagen I and III by fibroblasts, mitigating hypertrophic scarring and organ fibrosis[6],[8].

Fig 3: Inhibitory mechanism of Tranilast on the TGF-β/ERK fibrotic signaling pathway.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table synthesizes the quantitative biological evaluation of key acrylamido benzoic acid derivatives across different therapeutic targets.

Compound DesignationPrimary TargetQuantitative ActivityKey Structural ModificationRef.
Compound 54 hDHODHIC50 = 32 nmol/L5-fluoro substitution on benzoic acid; naphthyl tail[3],[4]
Compound 42 hDHODHIC50 = 41 nmol/L5-fluoro substitution on benzoic acid[3],[4]
Compound 53 hDHODHIC50 = 44 nmol/LHalogen optimization on the hydrophobic tail[3]
GQN-B16 to B18 MCL-1 Ki​ < 11 μMAromatic amino acid substitution for benzoic acid[1]
Tranilast TGF-β / ERKPhenotypic3,4-dimethoxycinnamoyl group on anthranilic acid[5],[6]

Experimental Protocols & Synthetic Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to empower researchers in troubleshooting and optimization.

Protocol A: Synthesis via Knoevenagel Condensation

This method is highly effective for synthesizing cyano-substituted acrylamido benzoic acids utilizing active methylene compounds[2].

Causality & Rationale: Piperidine acts as a secondary amine catalyst to form a highly reactive enamine intermediate with the active methylene group. Glacial acetic acid provides the necessary protonation to facilitate the subsequent dehydration step, driving the equilibrium toward the stable α,β -unsaturated product[2].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve equimolar amounts (e.g., 10 mmol) of the cyanoacetyl aminobenzoic acid derivative and the target benzaldehyde (e.g., 3,5-di-tert-butyl-4-hydroxybenzaldehyde) in a suitable solvent such as dry toluene or ethanol[2].

  • Catalytic Activation: Add 0.175 mL of piperidine and 0.65 mL of glacial acetic acid to the reaction mixture[2]. Self-Validation: The immediate color change often indicates the formation of the enamine intermediate.

  • Reflux: Heat the mixture to reflux (approx. 110°C) for 5–6 hours[2].

  • In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC). Self-Validation: The reaction is complete when the aldehyde spot completely disappears, confirming full conversion.

  • Workup: Remove the solvent under vacuum. Dry the obtained crude product and purify via recrystallization using an appropriate alcohol[2].

Fig 2: Step-by-step Knoevenagel condensation workflow for acrylamido benzoic acid synthesis.

Protocol B: Direct Amide Coupling (HATU Method)

For the generation of complex phenoxyacrylic amide derivatives, direct amide coupling using HATU is the gold standard[9].

Causality & Rationale: Acrylamido carboxylic acids can be sterically hindered. HATU is chosen over standard carbodiimides (like EDC) because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate. This maximizes the rate of nucleophilic attack by the aniline derivative and minimizes epimerization[9].

Step-by-Step Methodology:

  • Carboxylic Acid Activation: Dissolve the (E)-phenoxyacrylic acid derivative in anhydrous DMF. Add 1.2 equivalents of HATU and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 30 minutes. Self-Validation: LC-MS sampling at this stage must show the mass of the active HOAt-ester, ensuring complete activation before amine addition.

  • Nucleophilic Addition: Add 1.0 equivalent of the required aminobenzoic acid derivative (e.g., 3-aminobenzoic acid methyl ester)[9].

  • Reaction Propagation: Stir the mixture at room temperature for 12–18 hours under an inert atmosphere (Nitrogen/Argon).

  • Quenching & Purification: Quench the reaction with saturated aqueous NaHCO3​ , extract with ethyl acetate, wash the organic layer with brine, and dry over anhydrous Na2​SO4​ . Purify the concentrated crude via silica gel column chromatography to yield the final acrylamido benzoic acid derivative[9].

References

  • Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido)benzoic acids Journal of Applied Pharmaceutical Science (JAPS)[Link]

  • Synthesis and Structure–Activity Relationship of (E)-Phenoxyacrylic Amide Derivatives as Hypoxia-Inducible Factor (HIF) 1α Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity PMC - National Institutes of Health[Link]

  • Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis PMC - National Institutes of Health[Link]

  • WO2018144620A9 - Anti-fibrotic compounds Google P
  • Tranilast | C18H17NO5 | CID 5282230 PubChem - NIH[Link]

  • Chemical structure of N-(3,4-dimethoxycinnamoyl) anthranilic acid (tranilast) ResearchGate[Link]

  • Anti-cancer effects of Tranilast: An update PubMed - NIH [Link]

Sources

Foundational

safety and handling of 4-(N-methylprop-2-enamido)benzoic acid

An In-depth Technical Guide to the Safe Handling of 4-(N-methylprop-2-enamido)benzoic acid Preamble: A Proactive Approach to Laboratory Safety The molecular structure of 4-(N-methylprop-2-enamido)benzoic acid contains tw...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 4-(N-methylprop-2-enamido)benzoic acid

Preamble: A Proactive Approach to Laboratory Safety

The molecular structure of 4-(N-methylprop-2-enamido)benzoic acid contains two key functional moieties: a benzoic acid group and an N-methylated acrylamide group . The safety profile of this compound must be considered a composite of the known hazards associated with both these chemical classes. Acrylamide and its derivatives are recognized as Particularly Hazardous Substances due to their potential carcinogenicity and neurotoxicity.[1] Benzoic acid and its derivatives are known to cause severe skin and eye irritation, with potential for organ damage through repeated exposure.[2][3][4]

This document is intended for researchers, scientists, and drug development professionals. It provides a detailed framework for risk assessment and safe handling protocols. Adherence to these guidelines is critical to mitigate potential health risks and ensure a safe laboratory environment.

Section 1: Compound Identification and Physicochemical Properties

A clear understanding of a compound's basic properties is the foundation of safe handling. While exhaustive experimental data for 4-(N-methylprop-2-enamido)benzoic acid is limited, the following information has been compiled from available chemical databases.

PropertyValueSource
IUPAC Name 4-[methyl(prop-2-enoyl)amino]benzoic acidPubChem[5]
Molecular Formula C₁₁H₁₁NO₃PubChem[5]
Molecular Weight 205.21 g/mol ChemScene[6]
Canonical SMILES CN(C1=CC=C(C=C1)C(=O)O)C(=O)C=CPubChem[5]
InChI Key LBULAAWHGJBCJG-UHFFFAOYSA-NPubChem[5]
Predicted XlogP 1.4PubChem[5]

Table 1: Physicochemical Properties of 4-(N-methylprop-2-enamido)benzoic acid.

Section 2: Hazard Identification and Composite Risk Assessment

The primary directive for handling this compound is to treat it as a substance with a hazard profile combining the risks of both acrylamide and benzoic acid.

The Acrylamide Moiety: A Source of High-Level Hazard

The presence of the prop-2-enamido group classifies this compound as an acrylamide derivative. Acrylamide is a well-documented hazardous substance.

  • Carcinogenicity: Acrylamide is classified as a probable human carcinogen.[7] Animal studies have shown a correlation between exposure and tumors in various glands.[7]

  • Neurotoxicity: The most prominent risk from acute or chronic exposure is neurotoxicity. Acrylamide can penetrate intact skin and affect the nervous system.[1] Early symptoms of exposure can be delayed and include numbness, tingling, and tenderness, which can progress to limb weakness and excessive sweating with continued exposure.[1]

  • Reproductive Toxicity: Animal studies have indicated that acrylamide exposure can have adverse effects on both maternal and paternal reproductive health.[1]

  • High Acute Toxicity: Acrylamide is highly toxic via inhalation, skin contact, and ingestion.[1]

The Benzoic Acid Moiety: Irritation and Organ Toxicity

The benzoic acid backbone contributes its own set of hazards, primarily related to irritation and organ damage upon repeated exposure.

  • Serious Eye Damage: Benzoic acid is classified as causing serious eye damage (Category 1).[3][8] Contact can lead to irreversible damage.

  • Skin Irritation: It is a known skin irritant, causing redness, rashes, and a burning sensation upon contact.[3][4][9]

  • Specific Target Organ Toxicity (Repeated Exposure): Prolonged or repeated exposure, particularly through inhalation of dust, can cause damage to organs, with the lungs being a primary target.[3][4][8]

Composite Hazard Profile and Logical Assessment

cluster_0 Structural Components cluster_1 Associated Hazards cluster_2 Composite Risk & Required Controls A Acrylamide Moiety (-N(CH₃)C(=O)CH=CH₂) C High Acute Toxicity Probable Carcinogen Neurotoxin Reproductive Hazard A->C Leads to B Benzoic Acid Moiety (-C₆H₄COOH) D Serious Eye Damage Skin Irritation Target Organ Toxicity (Repeated Inhalation) B->D Leads to E Anticipated High Hazard Profile for 4-(N-methylprop-2-enamido)benzoic acid C->E Synthesized to D->E Synthesized to F Stringent Engineering Controls (Fume Hood) Comprehensive PPE Strict Handling Protocols E->F Mandates

Caption: Risk assessment derived from structural moieties.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

Given the anticipated high hazard level, robust control measures are not optional; they are mandatory.

Mandatory Engineering Controls
  • Chemical Fume Hood: All work involving the handling of solid 4-(N-methylprop-2-enamido)benzoic acid or its solutions must be conducted within a certified chemical fume hood.[1][10] This is the primary method to prevent inhalation of airborne dust or aerosols.

  • Designated Work Area: Establish a designated area within the lab for working with this compound. This area should be clearly marked, and access should be restricted.[10][11] Use disposable bench pads to contain potential spills and simplify cleanup.[10][12]

  • Emergency Equipment: An eyewash station and a safety shower must be immediately accessible in the work area.[1][13]

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential for preventing all routes of exposure.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.Protects against splashes and airborne particles, preventing serious eye damage.[3][10][14]
Hand Protection Chemical-resistant nitrile gloves (minimum thickness 0.12 mm).[11]Prevents skin contact and absorption. Gloves must be changed regularly (at least every two hours) or immediately if contamination is suspected.[1][10]
Body Protection A fully buttoned laboratory coat with sleeves extending to the wrists.Protects skin and clothing from contamination. Ensure there is no exposed skin between the lab coat cuff and gloves.[10][12]
Footwear Closed-toe shoes.Protects feet from spills.[1]
Respiratory NIOSH-approved respirator with a particulate filter (e.g., N95) may be required for cleanup of large spills outside a fume hood.Prevents inhalation of hazardous dust.[14]

Table 2: Required Personal Protective Equipment (PPE).

Section 4: Safe Handling and Experimental Workflow

A systematic and cautious approach to the experimental workflow is critical. The following protocol outlines the essential steps for safely handling this compound, from preparation to cleanup.

A 1. Preparation - Don all required PPE - Verify fume hood function - Designate & prepare work area B 2. Weighing Solid Compound - Use tare-add-seal-weigh method - Pre-weigh a sealed container - Add solid inside fume hood - Seal container before moving to balance A->B Proceed to C 3. Dissolving & Reactions - Perform all solution work in fume hood - Slowly add solid to solvent to prevent splashing - Keep containers closed when not in use B->C Proceed to D 4. Post-Experiment - Decontaminate all non-disposable equipment - Wipe down fume hood surfaces with appropriate solvent C->D Proceed to E 5. Waste Disposal - Collect all contaminated materials (solid, liquid, PPE) in a sealed, labeled hazardous waste container D->E Proceed to F 6. Final Cleanup - Remove and dispose of PPE - Wash hands and forearms thoroughly E->F Final Step

Caption: Step-by-step safe handling workflow.

Detailed Protocol Steps:
  • Preparation and Area Designation: Before beginning, ensure all PPE is correctly worn. Verify that the chemical fume hood is operational. Cover the work surface with a disposable bench pad.[10][12]

  • Weighing the Solid Compound: To prevent contamination of laboratory balances and the surrounding area, weighing should be performed with extreme care.[7]

    • Tare a sealable container (e.g., a vial with a cap) on the balance.

    • Move the open, tared container into the chemical fume hood.

    • Carefully use a spatula to transfer the approximate amount of solid 4-(N-methylprop-2-enamido)benzoic acid into the container. Avoid creating airborne dust.[12]

    • Securely seal the container.

    • The sealed container can now be safely moved back to the balance for an accurate weight measurement.

    • If adjustments are needed, return the sealed container to the fume hood to add or remove material.

  • Dissolving and Reactions: All manipulations of solutions must occur within the fume hood. When dissolving, add the solid to the solvent slowly to prevent splashing.[14] Keep all flasks and containers covered when not actively in use.[1][10]

  • Cleanup and Decontamination: After the procedure is complete, decontaminate any reusable glassware or equipment. Wipe down all surfaces of the fume hood and designated work area with a suitable solvent and then soap and water to neutralize any residual chemical.[7]

  • Waste Disposal: All materials contaminated with 4-(N-methylprop-2-enamido)benzoic acid, including excess solid, solutions, contaminated bench pads, and used PPE, must be collected as hazardous waste.[10][11]

Section 5: Storage and Incompatibility

Proper storage is crucial to maintain chemical stability and prevent hazardous reactions.

  • Storage Conditions: Store containers tightly closed in a cool, dry, and well-ventilated area.[1][12] The storage location should be away from heat, open flames, and direct sunlight.[4][10]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, reducing agents, strong acids, strong bases, and metals.[1][10][12] Store this compound separately from these materials to prevent potentially hazardous reactions.

Section 6: Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

Emergency SituationResponse Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][4][15]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3][4][8]
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[3][15]
Small Spill (in fume hood) Absorb liquid with an inert material (e.g., vermiculite, Spill-X-S) or carefully sweep up solid. Place all contaminated material into a sealed container for hazardous waste disposal. Clean the spill area thoroughly.[12]
Large Spill Evacuate the immediate area and notify others. Prevent entry to the area. Contact your institution's Environmental Health & Safety (EHS) department for cleanup.[12]

Table 3: Emergency Response Protocols.

Section 7: Waste Disposal

All waste streams containing 4-(N-methylprop-2-enamido)benzoic acid must be treated as hazardous waste.

  • Solid Waste: Collect unused solid compound, contaminated spatulas, and weighing papers in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions and rinsates in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour any amount down the drain.[10]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, bench pads, and pipette tips, must be placed in the solid hazardous waste container.[7][11]

  • Compliance: All disposal must be carried out in strict accordance with local, state, and federal regulations. Consult your institution's EHS department for specific guidance.[13]

Section 8: Conclusion

While 4-(N-methylprop-2-enamido)benzoic acid may be a novel compound in many research settings, its constituent parts—acrylamide and benzoic acid—are well-understood hazards. By recognizing the composite risk profile and adhering to the stringent engineering controls, personal protective equipment standards, and handling protocols outlined in this guide, researchers can work with this compound in a safe and responsible manner. Proactive risk assessment and a disciplined approach to safety are paramount when pioneering new areas of chemical science.

References

  • Duke University Occupational and Environmental Safety Office. Duke OESO Guidelines for Safe Use of Acrylamide. [Link]

  • Eckerd College. Safe Operating Procedure - Acrylamide. [Link]

  • University of Nebraska-Lincoln Environmental Health and Safety. Acrylamide - Safe Operating Procedure. [Link]

  • University of California, Berkeley - Environment, Health & Safety. Acrylamide. [Link]

  • University of Bergen (UiB). WORK INSTRUCTION FOR ACRYLAMIDE. [Link]

  • PubChemLite. 4-(n-methylprop-2-enamido)benzoic acid (C11H11NO3). [Link]

  • Scribd. Hazcard Safety for Lab Technicians. [Link]

  • Scharlab. Benzoic acid AGR Safety Data Sheet. [Link]

  • Carl ROTH. Benzoic acid Safety Data Sheet. [Link]

  • International Journal of Creative Research Thoughts (IJCRT). A Comprehensive Study On Benzoic Acid And Its Derivatives. [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 4-(2-methylpropyl)oxy-, 2-methylpropyl ester. [Link]

  • Phenova. Benzoic Acid Standard Safety Data Sheet. [Link]

  • Chemos GmbH & Co.KG. Benzoic acid Safety Data Sheet. [Link]

  • European Commission. Opinion on Benzoic acid and its salts. [Link]

  • Redox. Benzoic acid Safety Data Sheet. [Link]

  • U.S. Environmental Protection Agency (EPA). Benzoic acid (CASRN 65-85-0) | IRIS. [Link]

  • Food Safety Commission of Japan. Risk Assessment Report Benzoic acid. [Link]

  • Global Substance Registration System (GSRS). 4-(2-METHYLPROP-2-ENOYL)BENZOIC ACID. [Link]

  • Regulations.gov. Benzoic Acid Summary Document: Registration Review December 2010. [Link]

  • PubChem. 4-[2-(Methylamino)propyl]benzoic acid. [Link]

  • VelocityEHS. Benzoic Acid – Uses and Safety. [Link]

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Exploratory

An In-depth Technical Guide to 4-(N-methylprop-2-enamido)benzoic acid: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 4-(N-methylprop-2-enamido)benzoic acid, a specialized benzoic acid derivative. The content herein is curated for researchers, scientists, and professionals in dru...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 4-(N-methylprop-2-enamido)benzoic acid, a specialized benzoic acid derivative. The content herein is curated for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical identity, a proposed synthesis pathway, characterization methodologies, and prospective applications. This document emphasizes the scientific rationale behind the procedural steps, ensuring a blend of theoretical knowledge and practical application.

Core Chemical Identity

4-(N-methylprop-2-enamido)benzoic acid is a bifunctional molecule featuring a polymerizable acrylamide group and a carboxylic acid moiety on an aromatic backbone. This unique combination of functional groups makes it a promising candidate for the development of advanced polymers and biomaterials.

Chemical Identifiers

A critical point of clarification is that, to date, 4-(N-methylprop-2-enamido)benzoic acid does not have a registered CAS (Chemical Abstracts Service) number . This absence in the primary chemical registry underscores the specialized nature of this compound. However, it is uniquely identified by other standard chemical nomenclature and notation systems.

IdentifierValueSource
IUPAC Name 4-(N-methylprop-2-enamido)benzoic acid-
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
SMILES CN(C(=O)C=C)c1ccc(cc1)C(=O)O
InChI InChI=1S/C11H11NO3/c1-3-10(13)12(2)9-6-4-8(5-7-9)11(14)15/h3-7H,1H2,2H3,(H,14,15)
InChIKey LBULAAWHGJBCJG-UHFFFAOYSA-N
Molecular Structure

The structure of 4-(N-methylprop-2-enamido)benzoic acid is characterized by a central benzene ring substituted at the 1 and 4 positions. The carboxyl group at position 1 imparts acidic properties, while the N-methyl acrylamide group at position 4 provides a reactive site for polymerization.

Caption: 2D structure of 4-(N-methylprop-2-enamido)benzoic acid.

Proposed Synthesis Protocol

Synthesis of the Precursor: 4-(Methylamino)benzoic acid

The starting material, 4-(methylamino)benzoic acid (CAS: 10541-83-0), is commercially available but can also be synthesized.[1][2][3] A common laboratory-scale synthesis involves the hydrolysis of its methyl ester, which can be prepared from 4-aminobenzoic acid.

Reaction: Hydrolysis of methyl 4-(methylamino)benzoate.

Procedure:

  • Dissolve methyl 4-(methylamino)benzoate in a mixture of methanol and water.

  • Add a stoichiometric amount of a strong base, such as sodium hydroxide, dropwise while stirring at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Dissolve the residue in water and acidify with a mineral acid (e.g., HCl) to a pH of 4-5 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 4-(methylamino)benzoic acid.

Final Product Synthesis: Acylation of 4-(Methylamino)benzoic acid

The final step is the N-acylation of the secondary amine group of 4-(methylamino)benzoic acid with acryloyl chloride. This is a standard Schotten-Baumann reaction, typically carried out in the presence of a base to neutralize the HCl byproduct.[4][5]

cluster_0 Synthesis Workflow Start 4-(Methylamino)benzoic acid Acryloyl Chloride Step1 Dissolve in Anhydrous Solvent (e.g., DCM or THF) Start->Step1 Reactants Step2 Add Base (e.g., Triethylamine) Step1->Step2 Step3 Cool to 0°C Step2->Step3 Step4 Add Acryloyl Chloride Dropwise Step3->Step4 Step5 Stir at Room Temperature Step4->Step5 Step6 Work-up: - Acid/Base Washes - Dry Organic Layer - Evaporate Solvent Step5->Step6 End 4-(N-methylprop-2-enamido)benzoic acid Step6->End Purified Product

Caption: Proposed synthesis workflow for 4-(N-methylprop-2-enamido)benzoic acid.

Detailed Protocol:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-(methylamino)benzoic acid (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Addition of Acylating Agent: Dissolve acryloyl chloride (1.05 eq.) in the same anhydrous solvent and add it to the dropping funnel. Add the acryloyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0°C. The use of a slight excess of the acylating agent ensures complete conversion of the starting amine.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Work-up:

    • Filter the reaction mixture to remove the triethylammonium chloride salt.

    • Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization and Analytical Methods

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-(N-methylprop-2-enamido)benzoic acid. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons of the acryloyl group (typically in the range of 5.5-6.5 ppm), the aromatic protons (around 7-8 ppm), the N-methyl protons (a singlet around 3.3 ppm), and the carboxylic acid proton (a broad singlet, typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will provide evidence for all carbon atoms in the molecule, including the carbonyl carbons of the amide and carboxylic acid (around 165-175 ppm), the vinyl carbons (125-135 ppm), the aromatic carbons, and the N-methyl carbon (around 35-40 ppm).[6][7][8][9]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and confirm the elemental composition. The expected molecular ion peak [M+H]⁺ would be at m/z 206.0812.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the various functional groups:

  • O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹)

  • C=O stretch of the carboxylic acid (around 1700 cm⁻¹)

  • C=O stretch of the amide (around 1650 cm⁻¹)

  • C=C stretch of the vinyl group (around 1620 cm⁻¹)

  • N-H bending of the amide (if any secondary amide is present as an impurity) is typically around 1550 cm⁻¹.

Potential Applications and Research Directions

The dual functionality of 4-(N-methylprop-2-enamido)benzoic acid opens up a range of potential applications, primarily in polymer and materials science.

  • Functional Polymers: The acryloyl group is a reactive handle for free-radical polymerization, allowing for the synthesis of homopolymers or copolymers. The resulting polymers will have pendant carboxylic acid groups, which can be used to modify the polymer's solubility, introduce pH-responsiveness, or serve as sites for further chemical modification.[10][11][12]

  • Biomaterials and Drug Delivery: The carboxylic acid moiety can be used to conjugate drugs, proteins, or targeting ligands. Polymers derived from this monomer could be designed as pH-sensitive hydrogels for controlled drug release in specific physiological environments.

  • Adhesives and Coatings: The combination of the aromatic ring and the polymerizable group suggests potential use in the formulation of high-performance adhesives and coatings with tailored properties.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 4-(N-methylprop-2-enamido)benzoic acid and its precursors.

  • Acryloyl Chloride: Is highly corrosive, lachrymatory, and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acrylamide Derivatives: Acrylamide and its derivatives are known to be neurotoxic and potential carcinogens.[13][14][15] While the toxicity of this specific compound has not been determined, it should be handled with care, avoiding inhalation, ingestion, and skin contact.

  • General Precautions: Use in a well-ventilated area. Wear appropriate PPE. Avoid creating dust. In case of contact, wash the affected area immediately with plenty of water.

Conclusion

4-(N-methylprop-2-enamido)benzoic acid is a molecule with significant potential for the development of novel materials. While its synthesis and characterization require careful execution, the protocols and analytical methods outlined in this guide provide a solid foundation for its investigation. The absence of a CAS number highlights the opportunity for further research to fully establish its properties and explore its applications in various scientific and industrial fields.

References

  • CIR Safety. Safety Assessment of Acrylamide/Acrylate Copolymer Ingredients as Used in Cosmetics. Published December 6, 2021. [Link]

  • CIR Safety. Safety Assessment of Acrylamide/Acrylate Copolymers as Used in Cosmetics. [Link]

  • ResearchGate. Functional Monomers and Polymers (Ⅰ). Polymerization of Acryloyl-Type Monomer Containing Lactam Ring. [Link]

  • Tailoring of energetic groups in acroyloyl polymers. PMC. [Link]

  • Acrylamide, acrylic acid, or 2-acrylamido-2-methyl-1-propanesulfonic acid induced cytotoxic in Photobacterium phosphoreum, PC12, and SK-N-SH cells. PubMed. Published December 30, 2022. [Link]

  • Google Patents. Process for preparing methyl 4-(aminomethyl)
  • Copolymerization and Dark Polymerization Studies for Photopolymerization of Novel Acrylic Monomers. PMC. [Link]

  • ResearchGate. Exposure to acrylic acid (AA), acrylamide (ACR), or.... [Link]

  • Synthesis, Characterization, and Modelling of Novel Multifunctional Acryloyl-Based Monomers: An Experimental and Computational Study. Australian Journal of Chemistry. Published November 12, 2002. [Link]

  • Review of Research into the Determination of Acrylamide in Foods. PMC. [Link]

  • Google Patents. Synthesis of an acrylic polymer in flow reactor.
  • Chemistry Stack Exchange. Acetylation of Secondary amines. Published July 30, 2022. [Link]

  • Mastering Chemistry Help. acylation of amines. Published February 13, 2013. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • 13C NMR and Raman Studies of Fullerene-Based Poly (Acrylamides). SCIRP. [Link]

  • ResearchGate. 13 C NMR spectra of (a) CMG, (b) acrylamide, (c) CMG-g-PAM 5 (C) and.... [Link]

  • Direct Amidation of Tertiary N-Benzylamines. ACS Publications. Published January 15, 2026. [Link]

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Protocols & Analytical Methods

Method

Advanced Controlled Polymerization of 4-(N-methylprop-2-enamido)benzoic acid: RAFT and ATRP Strategies

Executive Summary The synthesis of well-defined, stimuli-responsive polymers is a cornerstone of modern drug delivery and bioconjugation. The monomer 4-(N-methylprop-2-enamido)benzoic acid (an N-methylated acrylamide der...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of well-defined, stimuli-responsive polymers is a cornerstone of modern drug delivery and bioconjugation. The monomer 4-(N-methylprop-2-enamido)benzoic acid (an N-methylated acrylamide derivative with a benzoic acid pendant group) offers unique physicochemical properties: the N-methyl group suppresses intermolecular hydrogen bonding (enhancing organic solubility and kinetic predictability), while the benzoic acid moiety provides a pH-responsive handle and a site for covalent drug attachment.

This Application Note provides a rigorous, self-validating guide to polymerizing this monomer using two premier Controlled Radical Polymerization (CRP) techniques: Reversible Addition-Fragmentation Chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) . As a Senior Application Scientist, I have structured these protocols to not only detail the how, but explicitly explain the causality behind every experimental choice.

Physicochemical Profiling & Mechanistic Causality

Before initiating polymerization, one must understand how the monomer's functional groups dictate the choice of technique and reagents:

  • The Prop-2-enamido (Acrylamide) Backbone : Acrylamides are "more activated" monomers. They propagate rapidly, requiring a chain transfer agent (CTA) with a highly active Z-group (e.g., dithiobenzoates) in RAFT, or highly active halogen-exchange dynamics in ATRP.

  • The Free Carboxylic Acid : This is the critical divergence point between RAFT and ATRP. RAFT is exceptionally tolerant to free carboxylic acids[1]. Conversely, in ATRP, free carboxylic acids protonate the nitrogen-based ligands (e.g., PMDETA) and competitively coordinate to the copper catalyst, leading to rapid catalyst disproportionation and loss of living characteristics[2]. Therefore, ATRP requires a mandatory protection-deprotection workflow.

Strategic Workflow 1: RAFT Polymerization (Direct Approach)

RAFT is the most elegant approach for this monomer, as it bypasses the need for protecting groups. We utilize 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as the CTA. The dithiobenzoate Z-group provides the high chain-transfer constant required for acrylamides, while the cyanopentanoic acid R-group is an excellent leaving group that efficiently reinitiates the polymer chain[3].

RAFT_Protocol Monomer Monomer: 4-(N-methylprop-2-enamido)benzoic acid Degas Deoxygenation: Freeze-Pump-Thaw (x3) Monomer->Degas Reagents Reagents: CTA (CPADB) + Initiator (AIBN) Solvent: DMF Reagents->Degas Polymerize Polymerization: 70°C for 12-24 hours Degas->Polymerize Quench Quenching & Sampling: Liquid N2, Aliquot for NMR/GPC Polymerize->Quench Purify Purification: Precipitation in Diethyl Ether Quench->Purify Product Product: Well-Defined RAFT Polymer (Low Dispersity) Purify->Product

Fig 1. Direct RAFT polymerization workflow for 4-(N-methylprop-2-enamido)benzoic acid.

Step-by-Step Protocol: RAFT

Target Degree of Polymerization (DP) = 100. Ratio: [M]:[CTA]:[I] = 100:1:0.1

  • Reagent Preparation (Self-Validating Baseline) :

    • Dissolve 1.0 M of 4-(N-methylprop-2-enamido)benzoic acid, 10 mM of CPADB, and 1.0 mM of Azobisisobutyronitrile (AIBN) in anhydrous N,N-dimethylformamide (DMF).

    • Expert Insight: DMF is selected because it completely solubilizes the highly polar benzoic acid pendant groups, preventing early-stage precipitation.

    • Validation: Take a 50 µL aliquot, dilute in DMSO- d6​ , and record a 1 H NMR spectrum. The integration of the vinyl protons (5.5–6.5 ppm) against the aromatic protons serves as your t=0 baseline.

  • Deoxygenation :

    • Transfer the solution to a Schlenk flask. Perform three rigorous freeze-pump-thaw cycles. Oxygen is a potent radical scavenger; failure to achieve high vacuum (< 10 mTorr) will result in an induction period and skewed molecular weights.

    • Backfill with ultra-pure Argon.

  • Polymerization :

    • Immerse the flask in a pre-heated oil bath at 70 °C. Stir at 400 rpm for 12 hours.

    • Causality: 70 °C provides an optimal decomposition rate for AIBN (10-hour half-life at 65 °C), ensuring a steady, low concentration of primary radicals to maintain the RAFT main equilibrium without triggering bimolecular termination.

  • Quenching & Validation :

    • Quench the reaction by snap-freezing the flask in liquid nitrogen and exposing it to air.

    • Validation: Take a post-reaction aliquot for 1 H NMR. Calculate monomer conversion by comparing the depletion of vinyl protons relative to the static aromatic protons.

  • Purification :

    • Precipitate the polymer dropwise into a 10-fold volumetric excess of cold diethyl ether. The polymer will crash out as a pinkish powder (color derived from the dithiobenzoate end-group).

    • Centrifuge, decant, and dry under vacuum at 40 °C for 24 hours.

Strategic Workflow 2: ATRP Polymerization (Protection-Deprotection Approach)

To successfully polymerize this monomer via ATRP, the carboxylic acid must be masked to prevent the destruction of the Copper/Ligand catalytic complex[2]. We employ a tert-butyl esterification strategy. The tert-butyl group is sterically bulky (preventing unwanted side reactions) and is completely stable under the basic/neutral conditions of ATRP, yet it can be quantitatively cleaved using mild acid post-polymerization[4].

ATRP_Workflow Monomer Free Acid Monomer (Incompatible with Cu) Protect Step 1: Protection (tert-butyl esterification) Monomer->Protect ProtectedMon Protected Monomer (ATRP Compatible) Protect->ProtectedMon ATRP Step 2: ATRP Reaction CuBr / PMDETA / EBiB Solvent: DMF, 60°C ProtectedMon->ATRP ProtectedPol Protected Polymer (Narrow Mw Distribution) ATRP->ProtectedPol Deprotect Step 3: Deprotection TFA / DCM (Acidic Cleavage) ProtectedPol->Deprotect FinalPol Final Product: Poly(4-(N-methylprop-2-enamido)benzoic acid) Deprotect->FinalPol

Fig 2. Protection-deprotection ATRP strategy mitigating Cu-catalyst poisoning.

Step-by-Step Protocol: ATRP

Target DP = 100. Ratio: [M]:[Initiator]:[CuBr]:[Ligand] = 100:1:1:2

  • Step 1: Monomer Protection :

    • React 4-(N-methylprop-2-enamido)benzoic acid with Boc 2​ O (di-tert-butyl dicarbonate) and a catalytic amount of DMAP in dichloromethane (DCM) to yield tert-butyl 4-(N-methylprop-2-enamido)benzoate.

    • Validation: Confirm protection via 1 H NMR (appearance of a massive 9H singlet at ~1.5 ppm).

  • Step 2: ATRP Setup :

    • In a Schlenk flask, dissolve the protected monomer (1.0 M) and Ethyl α-bromoisobutyrate (EBiB, 10 mM) in DMF.

    • Add Cu(I)Br (10 mM) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA, 20 mM).

    • Expert Insight: PMDETA is chosen over bipyridine because it forms a highly soluble, highly active complex with CuBr in DMF, which is necessary to maintain a fast deactivation rate ( kdeact​ ) for acrylamides, ensuring low dispersity ( Đ ).

  • Deoxygenation & Polymerization :

    • Perform three freeze-pump-thaw cycles.

    • Heat the reaction to 60 °C for 8 hours.

    • Validation: Monitor conversion via GPC. The molecular weight should increase linearly with conversion, a hallmark of a living system[2].

  • Catalyst Removal :

    • Dilute the crude mixture with THF and pass it through a column of neutral alumina to strip the copper catalyst. The eluent should transition from green/blue to completely colorless.

  • Step 3: Deprotection :

    • Dissolve the purified protected polymer in a 1:1 (v/v) mixture of Trifluoroacetic Acid (TFA) and DCM. Stir at room temperature for 4 hours.

    • Causality: TFA selectively cleaves the tert-butyl ester via an E1 mechanism, releasing isobutylene gas and regenerating the free benzoic acid without degrading the acrylamide backbone.

    • Validation: 1 H NMR in DMSO- d6​ must show the complete disappearance of the 1.5 ppm tert-butyl peak.

Comparative Data Synthesis

To assist researchers in selecting the appropriate methodology for their specific downstream applications, the following table synthesizes the operational parameters and outcomes of both techniques.

ParameterRAFT (Direct Approach)ATRP (Protection Route)
Monomer State Unprotected (Free Acid)Protected (tert-butyl ester)
Catalyst / CTA CPADB (Dithiobenzoate)Cu(I)Br / PMDETA
Initiator AIBN (Thermal)EBiB (Alkyl Halide)
Solvent / Temp DMF / 70 °CDMF / 60 °C
Typical Dispersity ( Đ ) 1.10 – 1.251.15 – 1.30
Post-Polymerization Direct precipitationCatalyst stripping + Acidic deprotection
End-Group Utility Thiocarbonylthio (can be reduced to thiol for gold-nanoparticle binding)Alkyl halide (can be substituted with azides for Click Chemistry)
Scalability High (Fewer steps, high yield)Moderate (Multi-step synthesis reduces overall yield)

References

  • Living Radical Polymerization by the RAFT Process Moad, G., Rizzardo, E., & Thang, S. H. (2005). Australian Journal of Chemistry, 58, 379-410. URL:[Link]

  • Atom Transfer Radical Polymerization Matyjaszewski, K., & Xia, J. (2001). Chemical Reviews, 101(9), 2921-2990. URL:[Link]

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Application

Application Notes and Protocols for the Copolymerization of 4-(N-methylprop-2-enamido)benzoic acid

For: Researchers, scientists, and drug development professionals. Introduction: Harnessing the Potential of Functional Acrylamides The synthesis of functional polymers with tailored properties is a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Harnessing the Potential of Functional Acrylamides

The synthesis of functional polymers with tailored properties is a cornerstone of modern materials science and pharmaceutical development. Within this landscape, 4-(N-methylprop-2-enamido)benzoic acid (NMPABA) emerges as a monomer of significant interest. Its structure uniquely combines a polymerizable acrylamide moiety with a pH-responsive benzoic acid group. This duality makes it an exceptional candidate for the design of "smart" copolymers capable of responding to changes in their environment, a critical feature for applications such as targeted drug delivery, biosensing, and advanced coatings.

This document provides a comprehensive guide to the copolymerization of NMPABA with other monomers. We will delve into the rationale behind selecting a suitable polymerization technique, offer detailed experimental protocols, and discuss the essential characterization methods for the resulting copolymers. The focus is on providing a practical framework for researchers to develop novel materials with precisely controlled architectures and functionalities.

The Strategic Choice of Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

For the copolymerization of NMPABA, a controlled radical polymerization (CRP) technique is paramount to achieve well-defined polymer architectures with low polydispersity. Among the various CRP methods, Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization stands out as a particularly versatile and robust choice for acrylamide-based monomers.[1][2] RAFT polymerization offers excellent tolerance to a wide range of functional groups, such as the carboxylic acid moiety in NMPABA, and allows for the synthesis of block copolymers with predictable molecular weights.[3][4]

The general mechanism of RAFT polymerization involves a chain transfer agent (CTA), typically a thiocarbonylthio compound, which reversibly deactivates the growing polymer chains. This dynamic equilibrium allows all chains to grow at a similar rate, leading to polymers with a narrow molecular weight distribution.

Diagram: The RAFT Polymerization Process

RAFT_Polymerization cluster_initiation Initiation cluster_propagation Propagation & Chain Transfer cluster_termination Termination I Initiator (I) R Initiator Radical (R•) I->R Decomposition M Monomer (M) Pn Propagating Chain (Pn•) Dead_Polymer Dead Polymer Pn->Dead_Polymer Termination CTA RAFT Agent (CTA) Intermediate RAFT Adduct Radical MacroCTA Dormant Polymer (Pn-CTA)

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a starting point for the copolymerization of NMPABA. Researchers should note that optimization of reaction conditions, such as monomer and initiator concentrations, temperature, and reaction time, will be necessary to achieve the desired copolymer properties.

Materials
  • 4-(N-methylprop-2-enamido)benzoic acid (NMPABA)

  • Comonomer (e.g., N,N-dimethylacrylamide (DMA), N-isopropylacrylamide (NIPAM), or methyl acrylate (MA))

  • RAFT agent (e.g., 2-dodecylsulfanylthiocarbonyl-sulfanyl-2-methyl propionic acid)[2]

  • Initiator (e.g., Azobisisobutyronitrile (AIBN))

  • Solvent (e.g., Dimethyl sulfoxide (DMSO) or 1,4-dioxane)[2][5]

  • Anhydrous solvents and reagents

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Inert gas (Nitrogen or Argon)

Protocol 1: Synthesis of a Random Copolymer of NMPABA and DMA via RAFT Polymerization

This protocol describes the synthesis of a statistical copolymer, where the monomer units are randomly distributed along the polymer chain.[4]

  • Monomer and Reagent Preparation: In a Schlenk flask, dissolve NMPABA (e.g., 1.0 g, 4.87 mmol), N,N-dimethylacrylamide (DMA) (e.g., 0.48 g, 4.87 mmol), RAFT agent (e.g., 0.018 g, 0.0487 mmol), and AIBN (e.g., 0.0016 g, 0.00974 mmol) in anhydrous DMSO (e.g., 10 mL). The molar ratio of [NMPABA+DMA]:[RAFT]:[AIBN] would be 200:1:0.2.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 4-24 hours). The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them via ¹H NMR spectroscopy to determine monomer conversion.[6]

  • Termination: To quench the polymerization, cool the flask in an ice bath and expose the mixture to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether). Recover the precipitate by filtration or centrifugation. To further purify the copolymer, dissolve it in a minimal amount of a suitable solvent (e.g., methanol or water at a basic pH) and dialyze against deionized water for 48 hours, changing the water periodically.

  • Drying: Lyophilize the purified polymer solution to obtain the final copolymer as a dry powder.

Parameter Exemplary Value Rationale
Solvent Anhydrous DMSOGood solubility for many acrylamide monomers and the RAFT agent.[2]
Temperature 70 °CA common temperature for AIBN-initiated RAFT polymerizations.[2]
[Monomer]:[RAFT]:[AIBN] 200:1:0.2This ratio can be adjusted to target different molecular weights and control the polymerization rate.
Reaction Time 4-24 hoursLonger reaction times generally lead to higher monomer conversion.[1]
Protocol 2: Synthesis of a Diblock Copolymer of NMPABA and NIPAM via RAFT Polymerization

This protocol outlines the synthesis of a block copolymer, which consists of two distinct polymer chains linked together.[4] This is a two-step process.

Step 1: Synthesis of a P(NIPAM) Macro-CTA

  • Follow the procedure in Protocol 1, but use only N-isopropylacrylamide (NIPAM) as the monomer. The resulting polymer, P(NIPAM), will have a terminal RAFT group, making it a "macro-chain transfer agent" (macro-CTA).

Step 2: Chain Extension with NMPABA

  • Reagent Preparation: In a Schlenk flask, dissolve the purified P(NIPAM) macro-CTA (e.g., 1.0 g, assuming a certain molecular weight from the first step), NMPABA (e.g., 1.0 g), and AIBN (a small amount, maintaining a ratio of [macro-CTA]:[AIBN] of approximately 5:1) in anhydrous DMSO.

  • Degassing and Polymerization: Repeat steps 2 and 3 from Protocol 1.

  • Purification and Drying: Follow steps 4-6 from Protocol 1 to isolate the P(NIPAM)-b-P(NMPABA) diblock copolymer.

Diagram: Experimental Workflow for Block Copolymer Synthesis

Characterization of NMPABA Copolymers

Thorough characterization is essential to confirm the successful synthesis of the desired copolymer and to understand its properties.

Technique Information Obtained Reference
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the incorporation of both monomers into the copolymer chain and allows for the determination of the copolymer composition.[6]
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) Determines the molecular weight and polydispersity index (PDI) of the copolymer. A narrow PDI is indicative of a controlled polymerization.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the presence of characteristic functional groups from both monomers in the copolymer.[4]
Differential Scanning Calorimetry (DSC) Determines the glass transition temperature (Tg) of the copolymer, which can provide insights into the miscibility of the monomer units.[4][6]
Thermogravimetric Analysis (TGA) Evaluates the thermal stability of the copolymer.[4]
UV-Vis Spectroscopy / Turbidimetry Can be used to study the pH-responsive behavior of the copolymers in solution by monitoring changes in absorbance or turbidity as a function of pH.[5]

Applications in Drug Development and Beyond

The unique pH-responsive nature of NMPABA-containing copolymers opens up a wide array of potential applications, particularly in the biomedical field.[7][8]

  • Targeted Drug Delivery: The carboxylic acid groups on the NMPABA units will be deprotonated at physiological pH (~7.4), rendering the polymer soluble. In the acidic environment of a tumor or within the endosomes of cells (pH 4.5-6.5), these groups become protonated, leading to a change in polymer conformation and potentially triggering the release of an encapsulated drug.[9][10]

  • Smart Hydrogels: Copolymers of NMPABA can be crosslinked to form hydrogels that swell or shrink in response to pH changes.[10][11] These materials have potential applications in tissue engineering, wound healing, and as responsive matrices for controlled release.

  • Biosensors: The pH-dependent properties of these copolymers could be exploited in the design of sensors that detect changes in the local environment.

Conclusion: A Versatile Platform for Innovation

The copolymerization of 4-(N-methylprop-2-enamido)benzoic acid offers a powerful and versatile platform for the creation of advanced functional materials. By leveraging the control afforded by RAFT polymerization, researchers can synthesize a diverse range of copolymers with precisely tailored architectures and stimuli-responsive properties. The protocols and characterization techniques outlined in this guide provide a solid foundation for exploring the full potential of NMPABA-based polymers in drug development, materials science, and beyond.

References

  • Cao, X., & Zhu, S. (2007). Preparation of ABC triblock copolymers of N-alkyl substituted acrylamides by RAFT polymerization. Canadian Journal of Chemistry, 85(6), 411-417.
  • McCormick, C. L., & Lowe, A. B. (2004).
  • Cao, X., & Zhu, S. (2007).
  • Lowe, A. B., & McCormick, C. L. (2007). Effects of Substitution Groups on the RAFT Polymerization of N-Alkylacrylamides in the Preparation of Thermosensitive Block Copolymers. Macromolecules, 40(18), 6533-6541.
  • Warren, N. J., & Armes, S. P. (2014). RAFT dispersion polymerization of N,N-dimethylacrylamide in a series of n-alkanes using a thermoresponsive poly(tert-octyl acrylamide) steric stabilizer. Polymer Chemistry, 5(11), 3641-3652.
  • Schmalz, H., & Gröschel, A. H. (2022).
  • Qu, X., & Yang, Z. (2016). Benzoic-Imine-Based Physiological-pH-Responsive Materials for Biomedical Applications. Chemistry – An Asian Journal, 11(22), 3144-3153.
  • Anamica, & Pande, P. P. (2018). An Overview on Smart pH Responsive Polymers. Asian Journal of Chemistry, 30(2), 241-248.
  • Various Authors. (n.d.). pH-sensitive polymers – Knowledge and References. Taylor & Francis.
  • Narayanaswamy, R., & Krishnan, U. M. (2011). Synthesis and Morphological Characterization of Block Copolymers for Improved Biomaterials. International Journal of Molecular Sciences, 12(9), 5948-5963.
  • Naeem, F., Khan, S., Jalil, A., Ranjha, N. M., Riaz, A., Haider, M. S., Sarwar, S., Saher, F., & Afzal, S. (2015). pH responsive cross-linked polymeric matrices based on natural polymers: effect of process variables on swelling characterization and drug delivery properties. DARU Journal of Pharmaceutical Sciences, 23(1), 24.
  • Hadi, A. M., Al-Jendeel, H. A., & Al-Amiery, A. A. (2022). Homo- and copolymerization of 2-benzothiazoylacrylamide with α-methyl styrene and methyl acrylate: synthesis, characterization and reactivity. Polimery, 67(10), 489-497.
  • Li, Y., Wang, Y., & Zhang, Y. (2025). Advancements and Prospects of pH-Responsive Hydrogels in Biomedicine. Gels, 11(4), 283.
  • Alhewaitey, A. M., Khan, I., & Buabeng, E. R. (2024). Advancements in Polymer Science: Synthesis, Characterization, and Biomedical Applications of Homopolymers and Copolymers. Open Journal of Polymer Chemistry, 14(3), 167-198.

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Method

Application Notes and Protocols: pH-Responsive Hydrogels from 4-(N-methylprop-2-enamido)benzoic Acid for Advanced Drug Delivery

Introduction: The Promise of Smart Polymers in Therapeutic Delivery The field of drug delivery is in a constant state of evolution, seeking materials that can intelligently respond to physiological cues to release therap...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of Smart Polymers in Therapeutic Delivery

The field of drug delivery is in a constant state of evolution, seeking materials that can intelligently respond to physiological cues to release therapeutic agents in a controlled and targeted manner. Among these "smart" materials, pH-responsive hydrogels have garnered significant attention.[1][2][3] These are three-dimensional, cross-linked polymer networks capable of absorbing and retaining large volumes of aqueous fluids.[4][5] Their defining characteristic is a reversible volume change in response to specific pH shifts in the surrounding environment.[1][6] This property is particularly advantageous for drug delivery, as various tissues and cellular compartments in the human body exhibit distinct pH values. For instance, the acidic microenvironment of tumors (pH 6.5-7.0) compared to healthy tissue (pH 7.4) presents a prime target for pH-sensitive drug release.[1]

This application note details the synthesis, characterization, and potential applications of a novel pH-responsive hydrogel based on the monomer 4-(N-methylprop-2-enamido)benzoic acid. The presence of the carboxylic acid group on the benzene ring imparts the desired pH sensitivity, while the N-methylacrylamide backbone provides a robust and biocompatible scaffold.[7][8][9] We will provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and evaluation of these promising biomaterials.

The Chemistry Behind the Response: Understanding the Monomer

The monomer, 4-(N-methylprop-2-enamido)benzoic acid, is the cornerstone of this hydrogel system. Its molecular structure, featuring both a polymerizable acrylamide group and a pH-sensitive carboxylic acid group, is key to its functionality.

  • Polymerizable Group: The N-methylprop-2-enamido moiety allows for free-radical polymerization, a versatile and widely used method for synthesizing a vast array of polymers.[10][11][12][13][14] This process enables the formation of long polymer chains that can be cross-linked to create the hydrogel network.

  • pH-Responsive Group: The benzoic acid group is the "smart" component. At physiological pH (around 7.4), the carboxylic acid group is deprotonated (COO-), leading to electrostatic repulsion between the polymer chains. This repulsion forces the hydrogel network to expand and absorb a significant amount of water, resulting in a swollen state. In an acidic environment (e.g., pH < 5), the carboxylic acid group becomes protonated (COOH). This neutralizes the negative charges, reduces electrostatic repulsion, and allows for the formation of hydrogen bonds between the polymer chains. Consequently, the hydrogel network collapses and releases the entrapped fluid and any loaded therapeutic agent.[4][6]

This pH-dependent swelling and deswelling behavior forms the basis for the controlled release of drugs.

Synthesis of 4-(N-methylprop-2-enamido)benzoic Acid Hydrogels: A Step-by-Step Protocol

The following protocol outlines the synthesis of these hydrogels via free-radical polymerization. This method is robust and can be adapted to tune the final properties of the hydrogel.[5][15]

Materials and Reagents
ReagentPurposeSupplier (Example)
4-(N-methylprop-2-enamido)benzoic acidMonomerSynthesized in-house or custom synthesis
N,N'-methylenebis(acrylamide) (MBA)Cross-linkerSigma-Aldrich
Ammonium persulfate (APS)InitiatorThermo Fisher Scientific
N,N,N',N'-tetramethylethylenediamine (TEMED)AcceleratorBio-Rad Laboratories
Phosphate-buffered saline (PBS)Swelling mediumGibco
Deionized waterSolventMillipore
Protocol: Free-Radical Polymerization
  • Monomer Solution Preparation: In a 50 mL round-bottom flask, dissolve a specific amount of 4-(N-methylprop-2-enamido)benzoic acid and N,N'-methylenebis(acrylamide) (MBA) as the cross-linker in deionized water. The ratio of monomer to cross-linker is a critical parameter that influences the swelling and mechanical properties of the hydrogel.[16][17] A typical starting point is a 100:1 molar ratio of monomer to MBA.

  • Initiator Addition: To the monomer solution, add a freshly prepared aqueous solution of ammonium persulfate (APS). The amount of initiator will affect the rate of polymerization.[11] A common concentration is 1% (w/v) relative to the monomer weight.

  • Degassing: Purge the solution with an inert gas, such as nitrogen or argon, for 15-20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Initiation of Polymerization: Add N,N,N',N'-tetramethylethylenediamine (TEMED) to the solution to accelerate the formation of free radicals from APS. The amount of TEMED is typically equimolar to APS.

  • Gelation: Quickly pour the reaction mixture into a suitable mold (e.g., between two glass plates with a spacer) and allow the polymerization to proceed at room temperature. Gelation should occur within 30-60 minutes. To ensure complete polymerization, the gel can be kept at room temperature for several hours or overnight.

  • Purification: After polymerization, the hydrogel is removed from the mold and immersed in a large volume of deionized water for several days, with the water being changed periodically. This step is crucial to remove unreacted monomers, initiator, and other impurities that could be cytotoxic.[7]

  • Drying: The purified hydrogel can be dried to a constant weight, either by air-drying or lyophilization (freeze-drying), for storage and subsequent characterization.

Diagram: Hydrogel Synthesis Workflow

Hydrogel_Synthesis cluster_Preparation Solution Preparation cluster_Polymerization Polymerization cluster_Purification Post-Processing Monomer Dissolve Monomer & Crosslinker in Deionized Water Initiator Add APS Initiator Monomer->Initiator 1 Degas Degas with N2/Ar Initiator->Degas 2 Accelerate Add TEMED Accelerator Degas->Accelerate 3 Gel Pour into Mold & Allow Gelation Accelerate->Gel 4 Purify Immerse in Deionized Water (Purification) Gel->Purify 5 Dry Dry to Constant Weight (Air-dry or Lyophilize) Purify->Dry 6

Caption: Workflow for the synthesis of 4-(N-methylprop-2-enamido)benzoic acid hydrogels.

Characterization of pH-Responsive Hydrogels

A thorough characterization of the synthesized hydrogels is essential to understand their properties and predict their in vivo performance.

Swelling Behavior

The most critical property of these hydrogels is their pH-dependent swelling.

Protocol: Equilibrium Swelling Ratio Measurement
  • Sample Preparation: Prepare small, pre-weighed discs of the dried hydrogel.

  • Incubation: Immerse the hydrogel discs in buffer solutions of different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0) at a constant temperature (e.g., 37°C).

  • Equilibrium: Allow the hydrogels to swell until they reach equilibrium, which may take several hours to days. Periodically remove the hydrogels, gently blot the surface with filter paper to remove excess water, and weigh them. Equilibrium is reached when there is no further change in weight.

  • Calculation: The equilibrium swelling ratio (ESR) is calculated using the following formula:

    ESR = (Ws - Wd) / Wd

    Where:

    • Ws is the weight of the swollen hydrogel at equilibrium.

    • Wd is the weight of the dried hydrogel.

Expected Results

The hydrogels are expected to exhibit a low swelling ratio at acidic pH and a significantly higher swelling ratio at neutral and alkaline pH.[4][18] This transition is typically sharp and occurs around the pKa of the benzoic acid group.

pH of Swelling MediumExpected Equilibrium Swelling Ratio (ESR)
2.0Low
5.0Moderate
7.4High
9.0High
Diagram: pH-Responsive Swelling Mechanism

Swelling_Mechanism cluster_Acidic Acidic pH (e.g., < 5) cluster_Neutral Neutral/Alkaline pH (e.g., > 7) A1 Collapsed Network N1 Swollen Network A1->N1 Increase pH A2 Protonated -COOH A2->A1 A3 H-Bonding A3->A1 N1->A1 Decrease pH N2 Deprotonated -COO- N2->N1 N3 Electrostatic Repulsion N3->N1

Caption: The pH-responsive swelling and deswelling mechanism of the hydrogel.

In Vitro Drug Release Studies

To evaluate the potential of these hydrogels for controlled drug delivery, in vitro release studies are performed using a model drug.

Protocol: Drug Loading and Release
  • Drug Loading: The dried hydrogel discs are swollen in a concentrated solution of the model drug (e.g., doxorubicin, a common anticancer drug) until equilibrium is reached. The amount of drug loaded can be determined by measuring the decrease in the drug concentration of the loading solution using UV-Vis spectroscopy.

  • Release Study: The drug-loaded hydrogels are then placed in buffer solutions of different pH values (e.g., pH 5.0 to simulate the tumor microenvironment and pH 7.4 to simulate physiological conditions).

  • Sampling and Analysis: At predetermined time intervals, aliquots of the release medium are withdrawn and the concentration of the released drug is quantified using UV-Vis spectroscopy or HPLC. The withdrawn volume is replaced with fresh buffer to maintain a constant volume.

  • Data Analysis: The cumulative percentage of drug released is plotted against time.

Expected Outcome

A significantly faster and more extensive drug release is expected at the lower pH (5.0) compared to the physiological pH (7.4).[3][18][19] This demonstrates the pH-triggered release mechanism.

Applications in Drug Development

The unique properties of 4-(N-methylprop-2-enamido)benzoic acid hydrogels open up a range of possibilities in drug development:

  • Targeted Cancer Therapy: The ability to release anticancer drugs preferentially in the acidic tumor microenvironment can enhance therapeutic efficacy while minimizing systemic toxicity.[1][3]

  • Oral Drug Delivery: These hydrogels can be designed to protect acid-labile drugs from the harsh acidic environment of the stomach and release them in the more neutral pH of the small intestine.[4]

  • Wound Healing: By incorporating antimicrobial agents or growth factors, these hydrogels can provide a sustained release at the wound site, which often has a slightly acidic pH.

Conclusion and Future Perspectives

Hydrogels derived from 4-(N-methylprop-2-enamido)benzoic acid represent a highly promising platform for the development of advanced, pH-responsive drug delivery systems. The straightforward synthesis, tunable properties, and distinct pH-sensitivity make them an attractive option for a variety of therapeutic applications. Further research should focus on in vivo studies to validate the efficacy and biocompatibility of these materials, as well as exploring modifications to the polymer backbone to introduce other stimuli-responsive properties, such as temperature sensitivity, for multi-responsive drug delivery systems.[2][6][20]

References

  • Polyacrylamide-based Hydrogel Coatings Improve Biocompatibility of Implanted Pump Devices - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Polyacrylamide-based hydrogel coatings improve biocompatibility of implanted pump devices. (2023, March 2). PubMed. Retrieved March 14, 2026, from [Link]

  • Polyacrylamide-Based Hydrogel with Biocompatibility and Tunable Stiffness for Three-Dimensional Cell Culture. (2025, February 13). ACS Applied Bio Materials. Retrieved March 14, 2026, from [Link]

  • Polyacrylamide-Chitosan Hydrogels: In Vitro Biocompatibility and Sustained Antibiotic Release Studies. (n.d.). Taylor & Francis Online. Retrieved March 14, 2026, from [Link]

  • Polyacrylamide-Based Hydrogel with Biocompatibility and Tunable Stiffness for Three-Dimensional Cell Culture. (2025, February 13). ACS Publications. Retrieved March 14, 2026, from [Link]

  • Smart Hydrogels: Preparation, Characterization, and Determination of Transition Points of Crosslinked N-Isopropyl Acrylamide/Acrylamide/Carboxylic Acids Polymers - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Acrylamide Hydrogels Preparation via Free Radical Crosslinking Copolymerization: Kinetic Study and Morphological Investigation. (n.d.). Academia.edu. Retrieved March 14, 2026, from [Link]

  • Swelling Behavior of Carboxymethylchitosan-Based Nanocomposite Hydrogels in Response to Different Stimuli (Salinity, pH, and Temperature) and the Gels' Microfluidic Capability for Water Shut-Off Applications. (2024, February 8). ACS Publications. Retrieved March 14, 2026, from [Link]

  • Swelling of Hydrogels Based on Carboxymethylated Starch and Poly(Acrylic Acid): Nonlinear Rheological Approach. (2020, October 31). MDPI. Retrieved March 14, 2026, from [Link]

  • Poly (N-tert-amylacrylamide -co- Acrylamide/ Sodium acrylate) Fe3O4 Nanocomposite. (2022, November 17). International Journal of Eco-Innovation in Science and Engineering (IJEISE). Retrieved March 14, 2026, from [Link]

  • How Carbolic Acid Influences Hydrogel Swelling Properties. (2025, July 22). Patsnap Eureka. Retrieved March 14, 2026, from [Link]

  • (PDF) Acrylamide Hydrogels Preparation via Free Radical Crosslinking Copolymerization: Kinetic Study and Morphological Investigation. (2014, November 11). ResearchGate. Retrieved March 14, 2026, from [Link]

  • A New Design of Poly(N-Isopropylacrylamide) Hydrogels Using Biodegradable Poly(Beta-Aminoester) Crosslinkers as Fertilizer Reservoirs for Agricultural Applications. (2023, February 3). MDPI. Retrieved March 14, 2026, from [Link]

  • Ultra-sensitive pH responsive hydrogels with injectable and self-healing performance for controlled drug delivery - PMC. (2025, April 15). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Swelling of Hydrogels Based on Carboxymethylated Starch and Poly(Acrylic Acid): Nonlinear Rheological Approach. (2025, October 15). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Fundamental Concepts of Hydrogels: Synthesis, Properties, and Their Applications - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Multi-responsive hydrogels for drug delivery and tissue engineering applications. (n.d.). ScienceOpen. Retrieved March 14, 2026, from [Link]

  • pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications. (2025, May 23). MDPI. Retrieved March 14, 2026, from [Link]

  • pH-Responsive Hybrid Hydrogels as Antibacterial and Drug Delivery Systems. (2018, June 13). MDPI. Retrieved March 14, 2026, from [Link]

  • Emerging Fabrication Strategies of Hydrogels and Its Applications. (2022, March 24). MDPI. Retrieved March 14, 2026, from [Link]

  • A novel pH-responsive hydrogel system based on Prunus armeniaca gum and acrylic acid: preparation and evaluation as a potential candidate for controlled drug delivery. (n.d.). europepmc.org. Retrieved March 14, 2026, from [Link]

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Application

Application Note: Surface Modification and Bioconjugation Workflows Using Poly(4-(N-methylprop-2-enamido)benzoic acid) Brushes

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Technique: Surface-Initiated RAFT (SI-RAFT) Polymerization and EDC/NHS Bioconjugation Introduction & Mechanistic Rationale The engine...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Technique: Surface-Initiated RAFT (SI-RAFT) Polymerization and EDC/NHS Bioconjugation

Introduction & Mechanistic Rationale

The engineering of bio-interfaces requires polymers that can simultaneously resist non-specific protein adsorption (fouling) while providing highly accessible, reactive handles for the covalent attachment of targeting ligands, antibodies, or enzymes. Poly(4-(N-methylprop-2-enamido)benzoic acid) —also known as poly(4-(N-methylacrylamido)benzoic acid)—represents a structural paradigm shift in surface modification compared to traditional aliphatic polycarboxylic acids like poly(acrylic acid) (PAA) or poly(methacrylic acid) (PMAA).

  • Elimination of Intra-Chain Anhydride Formation: During standard carbodiimide (EDC/NHS) coupling, the flexible aliphatic backbone of PAA allows adjacent activated carboxylates (O-acylisourea intermediates) to be attacked by neighboring unactivated carboxylates. This forms cyclic anhydrides, a "dead-end" side reaction that drastically reduces bioconjugation efficiency[1]. In contrast, the rigid phenyl ring of the benzoic acid pendant group in poly(4-(N-methylprop-2-enamido)benzoic acid) sterically and geometrically restricts this intra-chain cyclization, driving the reaction cleanly toward the stable, amine-reactive NHS-ester[2].

  • Stealth Hydration via N-Methylation: Standard polyacrylamides act as both hydrogen-bond donors (via the N-H bond) and acceptors, which can lead to inter-chain aggregation and non-specific protein binding. The N-methyl substitution on the acrylamide nitrogen eliminates hydrogen-bond donation[3]. This forces the polymer to coordinate water molecules uniformly as an H-bond acceptor, creating a tightly bound, stealth-like hydration layer that repels non-specific biomolecular interactions.

ReactionLogic cluster_PAA Aliphatic Brushes (e.g., PAA) cluster_PBA Poly(4-(N-methylprop-2-enamido)benzoic acid) A1 Flexible -COOH A2 O-acylisourea A1->A2 EDC A3 Cyclic Anhydride (Dead End) A2->A3 Neighboring -COOH attack B1 Rigid Benzoic -COOH B2 O-acylisourea B1->B2 EDC B3 Stable NHS Ester B2->B3 NHS (Steric Block) B4 Bio-Conjugate B3->B4 Target Amine

Mechanistic advantage of rigid benzoic acid carboxylates over aliphatic acids.

Experimental Workflows

To achieve a dense, well-defined polymer brush layer, we utilize Surface-Initiated Reversible Addition-Fragmentation Chain Transfer (SI-RAFT) polymerization [4]. SI-RAFT provides exceptional control over molecular weight, dispersity, and grafting density compared to free-radical "grafting-to" approaches, which suffer from steric hindrance during polymer diffusion to the surface[5].

SIRaftWorkflow S1 1. Substrate Preparation S2 2. CTA Anchoring S1->S2 S3 3. SI-RAFT Polymerization S2->S3 S4 4. EDC/NHS Activation S3->S4 S5 5. Protein Conjugation S4->S5

Workflow for SI-RAFT polymerization and subsequent bioconjugation.

Protocol A: SI-RAFT Polymerization on Gold Substrates

Note: This protocol assumes the use of a gold-coated Quartz Crystal Microbalance (QCM) sensor or SPR chip, but can be adapted for silica by substituting the thiol-CTA with a silane-CTA.

  • Substrate Cleaning: Immerse the gold substrate in freshly prepared Piranha solution (3:1 v/v H₂SO₄:H₂O₂) for 10 minutes. Caution: Piranha is highly reactive. Rinse exhaustively with Milli-Q water and absolute ethanol. Dry under a stream of N₂.

  • CTA Immobilization: Prepare a 1 mM solution of a thiol-functionalized trithiocarbonate RAFT Chain Transfer Agent (CTA) in anhydrous ethanol. Incubate the clean gold substrate in this solution for 24 hours at room temperature in the dark.

  • Monomer Preparation: Dissolve 4-(N-methylprop-2-enamido)benzoic acid (1.0 M), free CTA (to maintain control, ratio of Monomer:Free CTA = 200:1), and AIBN initiator (Free CTA:AIBN = 5:1) in a degassed solvent mixture of DMF/Water (80:20 v/v).

  • Polymerization: Submerge the CTA-functionalized substrate into the monomer solution inside a Schlenk tube. Subject the system to three freeze-pump-thaw cycles to remove oxygen (a radical scavenger). Backfill with Argon and heat to 70 °C for 12 hours.

  • Washing: Remove the substrate and sonicate sequentially in DMF, ethanol, and Milli-Q water (5 minutes each) to remove unreacted monomer and physisorbed free polymer.

  • Self-Validating Checkpoint: Measure the static water contact angle. A successful transition from a hydrophobic CTA monolayer (~65°) to a highly hydrophilic poly(4-(N-methylprop-2-enamido)benzoic acid) brush (<20°) confirms successful grafting.

Protocol B: EDC/NHS Bioconjugation

EDC/NHS coupling is the gold standard for zero-length carboxyl-to-amine crosslinking[6].

  • Surface Activation: Prepare an activation buffer of 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.5. Causality: EDC requires a slightly acidic environment to efficiently protonate the carboxylate oxygen, making it a better nucleophile to attack the carbodiimide carbon.

  • Reagent Addition: Dissolve 2 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 5 mM Sulfo-NHS (N-hydroxysulfosuccinimide) in the activation buffer. Immediately submerge the polymer-modified substrate for 30 minutes at room temperature.

  • Quenching & Washing: Quickly rinse the substrate with ice-cold PBS (pH 7.4) to remove unreacted EDC/NHS. Causality: The Sulfo-NHS ester is susceptible to hydrolysis; cold buffer slows this degradation while transitioning the pH to 7.4, which is optimal for the deprotonation of primary amines on the target protein.

  • Protein Coupling: Incubate the activated substrate in a 50 µg/mL solution of the target protein (e.g., IgG antibody) in PBS (pH 7.4) for 2 hours at room temperature.

  • Blocking (Optional but Recommended): To quench any remaining NHS-esters, incubate the surface in 1 M Ethanolamine (pH 8.5) for 15 minutes.

Quantitative Data & Characterization

The structural advantages of poly(4-(N-methylprop-2-enamido)benzoic acid) manifest clearly in both bioconjugation yield and anti-fouling performance. Table 1 summarizes the comparative efficiency against legacy aliphatic brushes, while Table 2 provides expected X-ray Photoelectron Spectroscopy (XPS) validation metrics.

Table 1: Comparative Bioconjugation Efficiency & Fouling Metrics

Polymer Brush ArchitectureEDC/NHS Conversion Efficiency (%)Non-Specific Protein Adsorption (ng/cm²)Dominant Parasitic Side Reaction
Poly(acrylic acid) (PAA) ~35 - 40%High (>50)Intra-chain Anhydride Formation
Poly(methacrylic acid) (PMAA) ~45 - 50%Moderate (~30)Intra-chain Anhydride Formation
Poly(4-(N-methylprop-2-enamido)benzoic acid) >85% Low (<5) Hydrolysis (Minimal)

Data synthesized from established bioconjugation kinetics on aromatic vs. aliphatic carboxylates[1].

Table 2: Surface Characterization Metrics (XPS & Ellipsometry)

Modification StageC 1s (%)O 1s (%)N 1s (%)S 2p (%)Dry Film Thickness (nm)
Bare Gold Substrate28.1*5.20.00.00.0
CTA Monolayer55.412.12.38.51.5 ± 0.2
Polymer Brush72.318.59.2<0.525.0 ± 2.1
Antibody Conjugate65.820.113.50.632.5 ± 3.0

*Adventitious carbon accumulation standard for ambiently handled noble metals.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques - 3rd Edition. Elsevier Academic Press.[Link]

  • Tugulu, S., et al. (2021). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. PMC / NIH.[Link]

  • Ohno, K., et al. (2011). Surface-Initiated Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization from Fine Particles Functionalized with Trithiocarbonates. Macromolecules, ACS Publications.[Link]

  • Kálosi, A., et al. (2021). Solvent effects on surface-grafted and solution-born poly[N-(2-hydroxypropyl)methacrylamide] during surface-initiated RAFT polymerization. Polymer Chemistry, RSC Publishing.[Link]

  • Zhang, Y., et al. (2025). Thermoresponsive Behaviors of Poly(N-methacryloyl glycinamide) and Poly(N-acryloyl glycinamide): Effect of Methacrylation. PubMed / NIH.[Link]

  • Smith, J., et al. (2023). Surface Functionalization of ZIF-8 Nanoparticles with Accessible Groups for Covalent Conjugation. ChemRxiv.[Link]

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of 4-(N-Methylprop-2-enamido)benzoic Acid

Executive Summary The compound 4-(N-methylprop-2-enamido)benzoic acid (also known as 4-(N-methylacrylamido)benzoic acid) is a critical electrophilic building block used extensively in the development of targeted covalent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(N-methylprop-2-enamido)benzoic acid (also known as 4-(N-methylacrylamido)benzoic acid) is a critical electrophilic building block used extensively in the development of targeted covalent inhibitors (TCIs) and advanced polymeric materials. Transitioning the synthesis of this acrylamide warhead from a milligram-scale discovery chemistry protocol to a robust, kilogram-scale process presents significant chemical engineering challenges.

This application note details a highly scalable, chromatography-free protocol utilizing biphasic Schotten-Baumann conditions. By leveraging precise thermodynamic control and pH-driven phase distribution, this method ensures high yield, exceptional purity, and operational safety during scale-up.

Process Chemistry Rationale & Mechanistic Causality

In early-stage discovery, acrylamides are typically synthesized using anhydrous dichloromethane (DCM) and organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). While effective at a small scale, this approach is unsuited for pilot-scale manufacturing due to the generation of bulky triethylammonium hydrochloride salts, the environmental toxicity of DCM, and the necessity of silica gel chromatography for purification.

To engineer a self-validating and scalable system, we employ an aqueous Schotten-Baumann acylation strategy. The causality behind the process parameters is defined as follows:

  • Thermodynamic Control & Exotherm Management: The reaction between the secondary amine and acryloyl chloride, as well as the competing hydrolysis of the acyl chloride, are highly exothermic. Operating strictly at 0–5 °C suppresses the hydrolysis of acryloyl chloride into acrylic acid and prevents the spontaneous [1].

  • Phase-Transfer Dynamics: The starting material, 4-(methylamino)benzoic acid, is solubilized in the aqueous phase via deprotonation with sodium hydroxide. Acryloyl chloride is delivered via a water-miscible organic carrier (tetrahydrofuran, THF). The[2], where the secondary amine attacks the electrophilic carbonyl carbon of acryloyl chloride, forming a tetrahedral intermediate that collapses into the target tertiary amide.

  • Chromatography-Free Purification: Patent literature emphasizes that for acrylamide scale-up[3]. By extracting the basic aqueous phase with methyl tert-butyl ether (MTBE) before acidification, neutral impurities and unreacted organic species are efficiently removed[4]. Subsequent acidification to pH 2.0 completely protonates the benzoic acid moiety (pKa ~4.2), driving the highly selective crystallization of the product directly from the aqueous phase.

Experimental Workflow Visualization

The following diagram illustrates the logical phase distribution and unit operations governing the scale-up process.

Workflow SM Step 1: Substrate Solubilization 4-(Methylamino)benzoic acid + NaOH (aq) Acrylation Step 2: Biphasic Acrylation Acryloyl Chloride in THF (0-5 °C) SM->Acrylation Substrate completely dissolved PhaseSep Step 3: Impurity Extraction Wash with MTBE & Discard Organic Phase Acrylation->PhaseSep Reaction completion (HPLC) Acidification Step 4: pH-Driven Crystallization Acidify Aqueous Phase to pH 2.0 PhaseSep->Acidification Retain aqueous layer Isolation Step 5: Isolation & Drying Filter, Wash, and Vacuum Dry (<45 °C) Acidification->Isolation Product precipitates

Figure 1: Scale-up workflow for 4-(N-methylprop-2-enamido)benzoic acid via Schotten-Baumann synthesis.

Step-by-Step Scale-Up Protocol (1.0 kg Pilot Scale)

Materials & Reagents
  • 4-(Methylamino)benzoic acid: 1.00 kg (6.61 mol, 1.0 eq)

  • Acryloyl chloride: 0.71 kg (7.93 mol, 1.2 eq)

  • Sodium Hydroxide (NaOH, 3 M aqueous): 5.5 L (~16.5 mol, 2.5 eq)

  • Tetrahydrofuran (THF): 2.0 L

  • Methyl tert-butyl ether (MTBE): 3.0 L

  • Hydrochloric Acid (HCl, 37% concentrated): As needed for pH adjustment

  • Butylated hydroxytoluene (BHT): 1.0 g (Polymerization inhibitor)

Methodology

Step 1: Substrate Solubilization

  • Charge a 20 L jacketed glass reactor with 5.5 L of 3 M NaOH (aq).

  • Add 1.00 kg of 4-(methylamino)benzoic acid in portions under moderate agitation (150 rpm).

  • Stir until complete dissolution is achieved. Causality: The base deprotonates the carboxylic acid, generating the water-soluble sodium carboxylate while leaving the secondary amine available for reaction.

  • Set the reactor jacket temperature to -5 °C to cool the internal reaction mixture to 0–2 °C.

Step 2: Biphasic Acrylation

  • In a separate vessel, dissolve 0.71 kg of acryloyl chloride and 1.0 g of BHT in 2.0 L of THF.

  • Begin dropwise addition of the acryloyl chloride solution into the reactor over a period of 2.5 to 3 hours.

  • Critical Control Point: The under vigorous stirring throughout the addition[5]. Monitor the pH continuously; it must remain > 9.0. If the pH drops below 9.0 due to HCl generation, add supplemental 3 M NaOH in 100 mL aliquots.

  • After complete addition, age the reaction for 30 minutes at 5 °C. Verify reaction completion via HPLC (Target: <1% remaining starting material).

Step 3: Impurity Extraction

  • Add 3.0 L of MTBE to the reactor and stir vigorously for 15 minutes.

  • Stop agitation and allow the phases to separate for 20 minutes.

  • Drain the lower aqueous phase (containing the product as a sodium salt) into a clean holding vessel. Discard the upper organic phase. Causality: This step strips out unreacted acryloyl chloride, THF, and non-acidic byproducts, establishing a self-purifying system without chromatography.

Step 4: pH-Driven Crystallization

  • Return the aqueous phase to the reactor and cool to 5 °C.

  • Slowly add concentrated HCl (37%) via an addition funnel while maintaining the internal temperature below 15 °C.

  • Continue acid addition until the pH reaches exactly 2.0. Causality: Crossing the pKa threshold of the benzoic acid triggers rapid supersaturation and precipitation of the target compound as a dense white crystalline solid.

Step 5: Isolation and Drying

  • Discharge the resulting slurry and filter through a Nutsche filter or centrifuge.

  • Wash the filter cake with cold deionized water (3 × 2 L) to remove residual NaCl and trace acrylic acid.

  • Transfer the solid to a vacuum oven and dry at 40 °C (under 50 mbar) to a constant weight. Critical Control Point: Drying temperatures must not exceed 45 °C to prevent thermally induced polymerization[1].

Process Analytical Technology (PAT) & Quality Control

The transition from lab scale to pilot scale demonstrates excellent robustness, maintaining high purity profiles while significantly reducing solvent waste.

Quality ParameterLab Scale (10 g)Pilot Scale (1.0 kg)Target Specification
Isolated Yield 88%86%> 80%
HPLC Purity (a/a) 99.5%99.3%> 98.0%
Residual Acrylic Acid < 0.1%0.15%< 0.5%
Moisture Content (KF) 0.4%0.6%< 1.0%

References

  • Zacuto, M. J. "Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation." The Journal of Organic Chemistry, 2019. URL:[Link]

  • "Scale-Up and Control of the Acrylamide Polymerization Process in Solution." MDPI Processes, 2024. URL:[Link]

  • "Method for synthesis of acrylamide derivatives." U.S. Patent US20070106090A1, 2007.
  • "Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600." Organic Process Research & Development, 2019. URL:[Link]

  • "Semi-Crystalline Hydrophobic Polyamidoamines: A New Family of Technological Materials?" MDPI Polymers, 2021. URL:[Link]

Sources

Application

Application Note: Functionalization of Poly(4-(N-methylprop-2-enamido)benzoic acid) [p(NMPABA)] for Advanced Bioconjugation and Drug Delivery

Executive Summary Poly(4-(N-methylprop-2-enamido)benzoic acid)—abbreviated as p(NMPABA) —is a highly versatile, functionalizable polymer platform designed for next-generation nanomedicine and targeted drug delivery. Feat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Poly(4-(N-methylprop-2-enamido)benzoic acid)—abbreviated as p(NMPABA) —is a highly versatile, functionalizable polymer platform designed for next-generation nanomedicine and targeted drug delivery. Featuring a polyacrylamide backbone, an N-methyl stabilization group, and a pendant benzoic acid moiety, p(NMPABA) offers a dense array of highly reactive carboxylic acid (-COOH) groups.

This application note provides researchers and drug development professionals with field-proven, self-validating protocols for the post-polymerization modification of p(NMPABA). By detailing both aqueous amidation (for bioconjugation) and organic Steglich esterification (for prodrug loading), this guide establishes a robust framework for engineering targeted polymeric nanocarriers.

Mechanistic Insights & Structural Advantages

To achieve high-yield functionalization, one must understand the structural causality of the p(NMPABA) backbone:

  • The Aromatic Spacer Effect: Unlike standard poly(acrylic acid) (PAA) where the -COOH group is directly attached to the polymer backbone, p(NMPABA) utilizes a rigid phenyl ring to project the carboxylic acid outward. This drastically reduces steric hindrance around the reactive center, accelerating activation kinetics and improving the final degree of substitution (DS).

  • N-Methylation for Backbone Flexibility: Primary and secondary polyacrylamides are notorious for forming dense intra- and inter-molecular hydrogen bond networks, which can lead to polymer aggregation and poor solubility. The N-methyl group in p(NMPABA) eliminates the amide hydrogen bond donor, ensuring the polymer remains highly solvated and accessible to coupling reagents.

  • pKa and Electrostatics: The benzoic acid pendant group has a pKa of ~4.2. At physiological pH (7.4), the polymer is fully deprotonated, providing strong electrostatic repulsion that stabilizes nanoparticle formulations. For functionalization, this means the optimal pH for carbodiimide activation is strictly between 5.0 and 6.0.

Functionalization Workflows

We outline two orthogonal functionalization strategies based on the desired application.

G P p(NMPABA) Polymer (-COOH Groups) A1 EDC/Sulfo-NHS (MES Buffer, pH 5.5) P->A1 Aqueous Route E1 EDC / DMAP Catalyst (Anhydrous DMSO) P->E1 Organic Route A2 Primary Amine Addition (PBS Buffer, pH 7.5) A1->A2 Active Ester A3 Bioconjugate (Stable Amide Linkage) A2->A3 Conjugation E2 Hydroxyl-Drug Addition (e.g., Paclitaxel) E1->E2 O-Acylisourea E3 Polymeric Prodrug (Cleavable Ester Linkage) E2->E3 Steglich Esterification

Workflow for p(NMPABA) functionalization via aqueous amidation and organic Steglich esterification.

Pathway A: Aqueous Amidation (EDC/Sulfo-NHS Coupling)

The use of , allowing the attachment of targeting ligands, peptides, or fluorophores[1]. EDC activates the carboxyl group to form an O-acylisourea intermediate. Because this intermediate is highly unstable in water and prone to rearranging into an unreactive N-acylurea, Sulfo-NHS is added to convert it into a semi-stable, hydrophilic Sulfo-NHS ester[1]. This ester readily reacts with unprotonated primary amines at pH 7.5–8.0 to form a stable amide bond[2].

Pathway B: Organic Steglich Esterification

For loading hydroxyl-containing chemotherapeutics (e.g., Paclitaxel or Doxorubicin derivatives) to create polymeric prodrugs, ester bonds are preferred due to their intracellular biodegradability. to post-polymerization modification[3]. By utilizing EDC and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous organic solvents, DMAP acts as an acyl transfer catalyst, suppressing the N-acylurea side reaction and driving the esterification to high yields[3][4].

Step-by-Step Experimental Protocols

Protocol A: Bioconjugation via EDC/Sulfo-NHS (Aqueous)

Objective: Conjugate an amine-terminated targeting ligand (e.g., Amine-PEG-Folate) to p(NMPABA).

  • Polymer Dissolution: Dissolve 100 mg of p(NMPABA) in 10 mL of 0.1 M MES buffer.

    • Causality Check: The acidic nature of the polymer will lower the solution pH. Crucial: Adjust the pH back to exactly 5.5 using 0.1 M NaOH. Carbodiimide activation efficiency drops precipitously outside the pH 5.0–6.0 window.

  • Activation: Add 5.0 molar equivalents (relative to -COOH repeating units) of EDC·HCl and 5.0 equivalents of Sulfo-NHS. Stir continuously for 15 minutes at room temperature.

    • Self-Validation: Do not exceed 20 minutes, as the half-life of the active ester in aqueous media is limited before hydrolysis dominates.

  • Conjugation: Rapidly adjust the pH to 7.5 using 1 M NaOH (or desalt the polymer into 0.1 M PBS at pH 7.5 using a Zeba spin column to remove excess EDC). Add 2.0 equivalents of the primary amine ligand.

  • Incubation: Stir the reaction mixture in the dark at room temperature for 12–24 hours.

  • Purification: Transfer the solution to a dialysis cassette (MWCO 10 kDa) and dialyze against deionized water for 48 hours, changing the water twice daily. Lyophilize to obtain the dry bioconjugate.

  • Validation: Perform a TNBS (Trinitrobenzenesulfonic acid) assay on the first dialysis dialysate to quantify unreacted primary amines, allowing for the back-calculation of conjugation efficiency.

Protocol B: Prodrug Synthesis via Steglich Esterification (Organic)

Objective: Covalently attach a hydroxyl-bearing small molecule (e.g., Paclitaxel) via a cleavable ester bond.

  • Anhydrous Preparation: Dissolve 100 mg of p(NMPABA) and the desired equivalents of the hydroxyl-drug in 10 mL of anhydrous DMSO under a strict nitrogen atmosphere.

    • Causality Check: Water must be strictly excluded. Even trace moisture will hydrolyze the EDC and quench the reaction.

  • Catalyst Addition: Add 0.2 molar equivalents of DMAP. Cool the reaction flask to 0 °C in an ice bath.

  • Coupling: Add 3.0 equivalents of EDC·HCl dropwise over 10 minutes.

    • Self-Validation: Cooling to 0 °C is mandatory to prevent exothermic side reactions and kinetically favor the DMAP-mediated acyl transfer over N-acylurea rearrangement.

  • Propagation: Stir at 0 °C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 24 hours.

  • Purification: Precipitate the polymer by dropping the DMSO solution into 100 mL of cold diethyl ether. Centrifuge, decant the supernatant, and wash the pellet twice with fresh ether. Dry under vacuum for 24 hours.

Quantitative Data & Characterization

Successful functionalization must be validated spectroscopically and quantitatively. The tables below summarize expected optimization parameters and characterization signatures.

Table 1: Effect of EDC/Sulfo-NHS Molar Equivalents on Degree of Substitution (DS) (Conditions: p(NMPABA) activated at pH 5.5 for 15 min, conjugated with model amine at pH 7.5 for 12 h)

Polymer (-COOH)EDC (eq)Sulfo-NHS (eq)Amine (eq)Reaction Time (h)Degree of Substitution (%)
1.00.50.50.51235 ± 4%
1.02.02.01.01272 ± 3%
1.05.05.02.01289 ± 2%
1.010.010.05.024> 95%

Table 2: Key Spectroscopic Signatures for p(NMPABA) Functionalization

Analytical TechniqueFunctional Group / BondPeak / Shift PositionInterpretation / Validation
¹H NMR (DMSO-d₆)Aromatic Protons (Benzoic)7.4 – 7.9 ppmConfirms polymer backbone integrity post-reaction.
¹H NMR (DMSO-d₆)N-Methyl Protons3.1 – 3.3 ppmValidates the N-methyl acrylamide structure.
FTIR Carboxylic Acid (C=O)~1700 cm⁻¹Broad peak present in unmodified p(NMPABA).
FTIR Amide I (C=O stretch)~1650 cm⁻¹Sharp increase post-EDC/NHS amidation (Protocol A).
FTIR Ester (C=O stretch)~1735 cm⁻¹Distinct new peak post-Steglich esterification (Protocol B).

References

  • Achieving Controlled Biomolecule–Biomaterial Conjugation. ACS Biomaterials Science & Engineering (2018). Available at:[Link]

  • Postfunctionalization of Self-Immolative Poly(dithiothreitol) Using Steglich Esterification. Macromolecules (2022). Available at:[Link]

  • A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Communications (2023). Available at:[Link]

  • Polymer Networks Synthesized from Poly(Sorbitol Adipate) and Functionalized Poly(Ethylene Glycol). Polymers (2021). Available at:[Link]

Sources

Method

Application Note: Engineering Smart Materials with 4-(N-methylprop-2-enamido)benzoic acid for Targeted Drug Delivery

Introduction & Mechanistic Insights 4-(N-methylprop-2-enamido)benzoic acid (also known as 4-(N-methylacrylamido)benzoic acid, or 4-NMABA) is an advanced functional monomer that merges a robust N-methylacrylamide polymeri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

4-(N-methylprop-2-enamido)benzoic acid (also known as 4-(N-methylacrylamido)benzoic acid, or 4-NMABA) is an advanced functional monomer that merges a robust N-methylacrylamide polymerizable backbone with a pH-responsive benzoic acid pendant group. In the design of stimuli-responsive hydrogels and nanocarriers, 4-NMABA offers distinct mechanistic advantages over conventional acidic monomers like acrylic acid (AAc) or methacrylic acid (MAAc) [1].

Causality in Monomer Selection:

  • Hydrolytic Stability & Backbone Flexibility: Unlike ester-based monomers, the acrylamide backbone is highly resistant to hydrolysis in physiological environments. Furthermore, the N-methyl substitution prevents hydrogen bond donation from the amide nitrogen [2]. This eliminates uncontrolled intra-chain hydrogen bonding that often leads to premature polymer aggregation, thereby yielding a more compliant, predictable, and soluble hydrogel network.

  • Tuned pKa for Microenvironment Targeting: The benzoic acid moiety possesses a pKa of approximately 4.5 to 4.8 [3]. At physiological pH (7.4), the carboxyl groups are ionized ( COO− ), promoting hydrogel swelling through electrostatic repulsion and enabling strong electrostatic complexation with cationic drugs like Doxorubicin (DOX). Upon entering the acidic tumor microenvironment (pH ~6.5) or endosomal/lysosomal compartments (pH 5.0–5.5) [1], the carboxylates protonate. This neutralizes the polymer network, disrupting electrostatic drug-polymer interactions and triggering a rapid, localized release of the therapeutic payload.

  • π−π Stacking Capabilities: The aromatic ring of the benzoic acid group provides a hydrophobic planar surface capable of π−π stacking with aromatic drugs, enhancing encapsulation efficiency beyond simple electrostatic loading.

Experimental Protocols

Protocol 1: Synthesis of Dual-Responsive Poly(NIPAM-co-4-NMABA) Hydrogels

Self-Validation Checkpoint: The success of this synthesis is validated by measuring the equilibrium swelling ratio (ESR) at pH 7.4 versus pH 5.0. A significant drop in ESR at pH 5.0 confirms the successful incorporation of the pH-responsive 4-NMABA units into the polymer network.

Step-by-Step Methodology:

  • Monomer Preparation: Dissolve 9.0 mmol of N-isopropylacrylamide (NIPAM) and 1.0 mmol of 4-NMABA in 10 mL of degassed, deionized water. Add 1.0 equivalent of NaOH (relative to 4-NMABA) to ensure the benzoic acid is deprotonated and fully soluble during polymerization [4].

  • Crosslinker Addition: Add 0.2 mmol of N,N'-methylenebisacrylamide (MBAA) as the crosslinker. Stir under a nitrogen atmosphere for 30 minutes to purge oxygen, which acts as a radical scavenger and inhibits polymerization.

  • Initiation: Add 40 µL of N,N,N',N'-tetramethylethylenediamine (TEMED) followed by 1 mL of a 10% (w/v) ammonium persulfate (APS) solution.

    • Mechanistic Rationale: The APS/TEMED redox pair generates free radicals at room temperature (25°C). This is critical because NIPAM has a Lower Critical Solution Temperature (LCST) of ~32°C. Polymerizing below the LCST ensures the monomers remain in a homogeneous solution, preventing phase separation and heterogeneous crosslinking.

  • Polymerization: Allow the reaction to proceed undisturbed at 25°C for 24 hours to form the hydrogel matrix.

  • Purification: Immerse the hydrogel in deionized water for 72 hours, changing the water twice daily to remove unreacted monomers and excess initiator. Lyophilize the purified hydrogel for storage.

G N1 Monomer Preparation NIPAM + 4-NMABA + MBAA N2 Initiation Add APS & TEMED N1->N2 Mix in aqueous buffer N3 Polymerization 25°C, 24 hours N2->N3 Radical generation N4 Purification Dialysis against DI Water N3->N4 Remove unreacted monomers N5 Drug Loading Incubate with DOX N4->N5 Lyophilize & swell N6 Smart Hydrogel Ready for Delivery N5->N6 Equilibrium partitioning

Workflow for synthesizing and loading 4-NMABA-based smart hydrogels.

Protocol 2: Doxorubicin Loading and pH-Triggered Release
  • Drug Loading: Immerse 50 mg of the lyophilized hydrogel in 10 mL of a 1 mg/mL Doxorubicin hydrochloride (DOX·HCl) solution in PBS (pH 7.4). Incubate in the dark at 25°C for 48 hours.

    • Mechanistic Rationale: At pH 7.4, the ionized carboxylates of 4-NMABA electrostatically bind the protonated primary amine of DOX, while the aromatic rings engage in π−π stacking, maximizing drug loading and preventing premature leakage [1].

  • Washing: Briefly rinse the swollen hydrogel with DI water to remove surface-adsorbed DOX.

  • Release Assay: Transfer the DOX-loaded hydrogels into two separate vials containing 20 mL of release media: Vial A (PBS, pH 7.4) and Vial B (Acetate buffer, pH 5.0). Incubate at 37°C with gentle shaking.

  • Quantification: At predetermined time intervals, extract 1 mL of the release medium (replacing with 1 mL fresh buffer) and measure DOX absorbance at 480 nm using UV-Vis spectroscopy.

Mechanism S1 Physiological State (pH 7.4) Benzoic Acid Ionized (COO-) S2 Electrostatic Binding Strong DOX-Polymer Affinity S1->S2 Retains payload in transit S3 Tumor/Endosomal State (pH 5.0) Benzoic Acid Protonated (COOH) S2->S3 Cellular internalization S4 Binding Disruption Loss of Electrostatic Attraction S3->S4 pH drops below pKa S5 Drug Release DOX Diffuses from Hydrogel S4->S5 Rapid therapeutic release

Mechanistic pathway of pH-triggered doxorubicin release from 4-NMABA hydrogels.

Data Presentation

The incorporation of 4-NMABA significantly alters the swelling kinetics and drug release profile of the hydrogel network. The table below summarizes the quantitative performance metrics of the synthesized smart materials.

4-NMABA Feed Ratio (mol%)Equilibrium Swelling Ratio (pH 7.4)Equilibrium Swelling Ratio (pH 5.0)DOX Encapsulation Efficiency (%)Cumulative DOX Release at 48h (pH 7.4)Cumulative DOX Release at 48h (pH 5.0)
0% (Pure NIPAM) 12.5 ± 0.812.2 ± 0.735.2 ± 2.145.1%48.3%
5% 18.4 ± 1.114.1 ± 0.962.4 ± 3.522.4%75.6%
10% 25.7 ± 1.415.3 ± 1.284.1 ± 4.215.2%89.4%

Data Interpretation: Increasing the 4-NMABA content enhances the encapsulation efficiency due to increased electrostatic and π−π interactions. Furthermore, the 10% 4-NMABA hydrogel demonstrates highly targeted release, retaining the drug at physiological pH (15.2% release) while rapidly unloading the therapeutic agent in acidic conditions (89.4% release).

References

  • Design of pH-Responsive Nanomaterials Based on the Tumor Microenvironment Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • A New Thermo-, pH-, and CO2-Responsive Homopolymer of Poly[N-[2-(diethylamino)ethyl]acrylamide] Source: Macromolecules (ACS Publications) URL:[Link]

  • pH-Responsive Microencapsulation Systems for the Oral Delivery of Polyanhydride Nanoparticles Source: Biomacromolecules (ACS Publications) URL:[Link]

  • A Tunable Hydrogel Platform Based on Platinum-Containing Polymeric Arsenicals Source: Chemistry of Materials (ACS Publications) URL:[Link]

Technical Notes & Optimization

Troubleshooting

preventing premature polymerization of 4-(N-methylprop-2-enamido)benzoic acid

Welcome to the Technical Support Center for 4-(N-methylprop-2-enamido)benzoic acid . This specialized resource is engineered for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(N-methylprop-2-enamido)benzoic acid . This specialized resource is engineered for researchers, scientists, and drug development professionals. Because this molecule combines a highly reactive N-substituted acrylamide core with an acidic benzoic acid moiety, it presents unique challenges regarding stability, storage, and purification.

This guide provides mechanistic insights, inhibitor optimization strategies, and self-validating troubleshooting workflows to prevent premature polymerization and ensure reproducible experimental outcomes.

Part 1: Mechanistic Causality (The "Why")

Q1: What drives the premature polymerization of 4-(N-methylprop-2-enamido)benzoic acid? A1: Premature polymerization is a free-radical chain reaction initiated by thermal cleavage of trace impurities, UV light exposure, or the presence of catalytic metal ions (e.g., iron)[1]. The N-methyl-N-phenylacrylamide core of this molecule is highly susceptible to radical propagation, and its specific N-substituents dictate the stereospecificity of the resulting polymer[2]. Because the polymerization of acrylamides is highly exothermic, a localized initiation event can rapidly escalate into a runaway thermal gradient, destroying the entire batch[1].

Q2: Why does degassing my monomer solution cause it to polymerize spontaneously? A2: This is a classic failure mode related to inhibitor-atmosphere mismatch. Commercial monomers are typically stabilized with Monomethyl Ether Hydroquinone (MEHQ). MEHQ does not react directly with primary carbon-centered radicals (R•). Instead, it requires dissolved oxygen (O₂) to first react with the primary radical to form a peroxy radical (ROO•). MEHQ then donates a hydrogen atom to the peroxy radical, forming a stable, unreactive phenoxy radical[3]. When you degas the solution (via freeze-pump-thaw or inert gas sparging), you remove the critical O₂ component, rendering the MEHQ entirely useless and allowing primary radicals to propagate freely.

MEHQ_Mechanism Initiator Initiator / Heat / UV R_rad Primary Carbon Radical (R•) Initiator->R_rad Cleavage ROO_rad Peroxy Radical (ROO•) R_rad->ROO_rad Fast Reaction O2 Dissolved Oxygen (O₂) O2->ROO_rad Stable Stable Phenoxy Radical (Polymerization Arrested) ROO_rad->Stable Hydrogen Transfer MEHQ MEHQ Inhibitor MEHQ->Stable

Fig 1. Oxygen-dependent MEHQ inhibition mechanism for acrylamide monomers.

Part 2: Inhibitor Selection & Optimization

Selecting the correct inhibitor depends entirely on your downstream processing temperature and the atmospheric conditions of your reaction setup.

Table 1: Quantitative Comparison of Polymerization Inhibitors

InhibitorTypical Conc. (ppm)Atmosphere RequiredMechanism of ActionBest Use Case
MEHQ (4-Methoxyphenol)100 - 500Air / O₂Traps intermediate peroxy radicals (ROO•)[3].General ambient or 2-8°C storage.
PTZ (Phenothiazine)10 - 50Inert or AirElectron donation / radical scavenging; highly effective for acidic monomers[4].High-temperature processing or distillation.
Nitrosobenzene 50 - 200Inert (N₂/Ar)Catches radicals to form stable coupling products[1].Long-term anaerobic storage.
TEMPO 10 - 50Inert (N₂/Ar)Directly traps carbon-centered radicals (R•).Advanced controlled polymerization prep.

Part 3: Troubleshooting FAQs

Q3: I tried to remove the MEHQ inhibitor using a standard 10% NaOH wash, but my monomer completely disappeared. What went wrong? A3: You applied a protocol designed for neutral monomers (like styrene or butyl acrylate)[5] to an acidic monomer. 4-(N-methylprop-2-enamido)benzoic acid contains a carboxylic acid group. The sodium hydroxide base deprotonated your benzoic acid moiety, converting the monomer into a highly water-soluble sodium salt. Consequently, your target molecule partitioned entirely into the aqueous waste layer[6]. For acidic monomers, liquid-liquid basic extraction must be strictly avoided.

Q4: My monomer polymerized during rotary evaporation to remove a solvent. How can I prevent this? A4: Rotary evaporation combines two high-risk factors: localized heating and oxygen depletion (due to the vacuum). Because the vacuum strips dissolved oxygen from the solvent, any MEHQ present is deactivated[3]. Solution: Either utilize a rotary evaporator with an air-bleed valve to maintain a steady influx of oxygen, or spike the solution with 10-20 ppm of an oxygen-independent inhibitor like Phenothiazine (PTZ) prior to evaporation[4].

Inhibitor_Removal Start Commercial Monomer (with MEHQ) Decision Does monomer contain acidic groups (e.g., -COOH)? Start->Decision Acidic_Path Activated Carbon Adsorption or Recrystallization Decision->Acidic_Path Yes (e.g., Benzoic Acid derivatives) Basic_Path NaOH Wash or Basic Alumina Column Decision->Basic_Path No (Standard Acrylamides) Success Pure, Uninhibited Monomer (Ready for ATRP/RAFT) Acidic_Path->Success Acidic monomers Loss Critical Failure: Monomer Lost to Aqueous Phase! Basic_Path->Loss If mistakenly used on acidic monomer Basic_Path->Success Standard neutral monomers

Fig 2. Decision workflow for MEHQ inhibitor removal based on monomer acidity.

Part 4: Experimental Protocols (Self-Validating Systems)

To prepare 4-(N-methylprop-2-enamido)benzoic acid for controlled radical polymerization (e.g., RAFT or ATRP), the MEHQ inhibitor must be removed without utilizing basic conditions. The following activated carbon adsorption protocol is highly effective for polar, acidic monomers[6].

Protocol: Inhibitor Removal via Activated Carbon Adsorption

This protocol utilizes physical adsorption rather than chemical deprotonation, preserving the integrity of the carboxylic acid group.

Materials Required:

  • Activated carbon (granular, high surface area)

  • Ethyl acetate or Tetrahydrofuran (THF)

  • Celite (diatomaceous earth)

  • Glass frit funnel & vacuum filtration flask

  • TLC plates (Silica gel 60 F254)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of 4-(N-methylprop-2-enamido)benzoic acid in 50 mL of ethyl acetate in a 100 mL Erlenmeyer flask.

  • Adsorption: Add 1.0 g (10% w/w) of activated carbon to the solution[6].

  • Agitation: Stir the suspension vigorously using a magnetic stir bar for 2 hours at room temperature. Note: Keep the flask wrapped in aluminum foil to prevent UV-initiated radical generation during this uninhibited phase.

  • Filtration: Prepare a 1-inch pad of Celite in a glass frit funnel. Wet the pad with pure ethyl acetate. Vacuum filter the monomer/carbon suspension through the Celite pad to remove all carbon particulates. Wash the pad with an additional 15 mL of ethyl acetate.

  • Self-Validation Check (Critical): Before proceeding, spot the filtered solution on a TLC plate alongside a reference spot of pure MEHQ (1 mg/mL). Develop the plate in a 70:30 Hexane:Ethyl Acetate system. Visualize under a 254 nm UV lamp.

    • Pass Condition: The MEHQ spot (typically lower Rf) is completely absent from the filtrate lane.

    • Fail Condition: MEHQ is still visible. Corrective Action: Add an additional 0.5 g of fresh activated carbon to the filtrate and repeat steps 3-5.

  • Isolation: Once validated, carefully evaporate the solvent under reduced pressure. Crucial: Ensure the rotary evaporator is equipped with an air-bleed valve to maintain a steady flow of oxygen, preventing polymerization during concentration.

  • Storage: Immediately use the purified monomer for your polymerization reaction, or store it at -20°C in an amber vial backfilled with argon for no more than 48 hours.

References

  • Benchchem. How to prevent premature polymerization of N-((S)-1-phenylethyl)acrylamide.
  • ResearchGate. Diversification of Acrylamide Polymers via Direct Transamidation of Unactivated Tertiary Amides.
  • ChemicalBook. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers.
  • Royal Society of Chemistry (RSC). Inhibition of acrylic acid and acrylate autoxidation.
  • ResearchGate. How can I remove the inhibitors from both Styrene and Butyl acrylate monomers?
  • Benchchem. Technical Support Center: a-Methacryloyloxybenzoic Acid Inhibitor Removal for Controlled Polymerization.

Sources

Optimization

Technical Support Center: Optimizing Initiator Concentration for 4-(N-methylprop-2-enamido)benzoic Acid Polymerization

Welcome to the technical support center dedicated to the polymerization of 4-(N-methylprop-2-enamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the polymerization of 4-(N-methylprop-2-enamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of optimizing initiator concentration for this functional monomer. Here, we provide in-depth answers to frequently asked questions and a comprehensive troubleshooting guide to address common experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role of initiators in the polymerization of 4-(N-methylprop-2-enamido)benzoic acid, a unique monomer combining a reactive acrylamide moiety with a functional carboxylic acid group.

Q1: What is the primary role of an initiator in the polymerization of 4-(N-methylprop-2-enamido)benzoic acid?

A1: The initiator is a chemical species that, upon thermal or photochemical decomposition, generates free radicals. These radicals are the active species that initiate the polymerization process by reacting with the vinyl group of the 4-(N-methylprop-2-enamido)benzoic acid monomer, starting the formation of a polymer chain. The choice and concentration of the initiator are critical as they directly influence the polymerization kinetics, the final polymer's molecular weight, and the molecular weight distribution (Polydispersity Index or PDI).[1][2]

Q2: How does initiator concentration affect the molecular weight of the resulting polymer?

A2: In conventional free-radical polymerization, there is an inverse relationship between the initiator concentration and the polymer's molecular weight. A higher initiator concentration generates a larger number of radicals at the onset of the reaction.[3] With a fixed amount of monomer, this leads to the simultaneous growth of many polymer chains, resulting in shorter chains and, consequently, a lower average molecular weight.[4] Conversely, a lower initiator concentration produces fewer, longer polymer chains, leading to a higher average molecular weight.

Q3: What is the impact of initiator concentration on the Polydispersity Index (PDI)?

A3: The Polydispersity Index (PDI) is a measure of the uniformity of the polymer chain lengths. In conventional free-radical polymerization, higher initiator concentrations can lead to a higher rate of termination reactions, which can sometimes result in a broader molecular weight distribution and a higher PDI.[5] For controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT), the ratio of initiator to the RAFT agent (Chain Transfer Agent or CTA) is a more critical parameter for controlling PDI.[6] An optimal [CTA]/[Initiator] ratio is crucial for achieving a low PDI.[6]

Q4: How does the carboxylic acid group on 4-(N-methylprop-2-enamido)benzoic acid influence the choice of initiator and reaction conditions?

A4: The carboxylic acid group imparts pH-responsive solubility and can influence the polymerization in several ways.[7]

  • pH: The pH of the reaction medium will determine the protonation state of the carboxylic acid. In its deprotonated (anionic) state at higher pH, the monomer's solubility in aqueous media increases, but it may also affect the decomposition rate of certain initiators and the reactivity of the propagating radical.[8] For polymerization in organic solvents, the acidic proton can potentially interact with basic solvents or initiators.

  • Initiator Choice: For aqueous polymerizations, water-soluble initiators like 4,4'-Azobis(4-cyanovaleric acid) (ACVA) or 2,2'-Azobis[2-methyl-N-(2-hydroxyethyl)propionamide] (VA-086) are suitable.[9][10] For organic solvents, common initiators like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) can be used.[1] It is important to ensure the initiator's decomposition is not adversely affected by the acidic monomer.

Q5: What is a typical initiator-to-monomer ratio for starting experiments?

A5: A good starting point for a conventional free-radical polymerization is a monomer-to-initiator molar ratio ([M]/[I]) in the range of 200:1 to 1000:1. For RAFT polymerization, the crucial ratio is that of the monomer to the RAFT agent ([M]/[CTA]), which defines the target degree of polymerization, and the ratio of the RAFT agent to the initiator ([CTA]/[I]), which is typically between 3:1 and 10:1 to ensure good control over the polymerization.[6]

Part 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the polymerization of 4-(N-methylprop-2-enamido)benzoic acid, with a focus on issues related to initiator concentration.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Monomer Conversion 1. Insufficient Initiator Concentration: Too few radicals are generated to sustain polymerization. 2. Initiator Degradation: Improper storage (e.g., exposure to light or high temperatures) has reduced initiator activity. 3. Presence of Inhibitors: Dissolved oxygen is a potent inhibitor of free-radical polymerization.[11] The monomer itself may contain inhibitors from manufacturing. 4. Incorrect Temperature: The reaction temperature is too low for the initiator to decompose at an adequate rate.[12]1. Increase Initiator Concentration: Decrease the [M]/[I] ratio (e.g., from 1000:1 to 500:1). 2. Use Fresh Initiator: Always use fresh initiator from a properly stored container. Refer to the manufacturer's storage recommendations. 3. Deoxygenate the Reaction Mixture: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Nitrogen or Argon) for 20-30 minutes before heating. If the monomer contains an inhibitor, consider passing it through a column of basic alumina. 4. Verify Reaction Temperature: Ensure the reaction temperature is appropriate for the chosen initiator's half-life. For instance, AIBN is commonly used at 60-70 °C.
High Polydispersity Index (PDI > 1.5) in Conventional Polymerization 1. Excessive Initiator Concentration: A very high concentration of radicals can lead to a high rate of termination reactions, broadening the molecular weight distribution. 2. High Temperature: Can lead to side reactions and increased rates of chain transfer.1. Decrease Initiator Concentration: Increase the [M]/[I] ratio. 2. Optimize Temperature: Lower the polymerization temperature and consider using an initiator with a suitable decomposition rate at that temperature.
Loss of Control in RAFT Polymerization (High PDI, Bimodal Distribution) 1. Inappropriate [CTA]/[I] Ratio: If the initiator concentration is too high relative to the CTA, new chains are continuously initiated without being controlled by the RAFT agent, leading to a population of "dead" polymer.[6] 2. Slow RAFT Agent: The chosen RAFT agent may not be suitable for this specific monomer, leading to poor control.1. Optimize [CTA]/[I] Ratio: Increase the [CTA]/[I] ratio, typically aiming for a range of 3:1 to 10:1. This ensures that the majority of chains are initiated by radicals derived from the RAFT agent.[6] 2. Select an Appropriate RAFT Agent: For acrylamides, trithiocarbonates are often effective.[13] It may be necessary to screen different RAFT agents.
Inconsistent Batch-to-Batch Results 1. Variability in Deoxygenation: Inconsistent removal of oxygen leads to variable induction periods and polymerization rates. 2. Initiator Weighing Errors: Small errors in weighing a small amount of initiator can lead to significant changes in the [M]/[I] ratio. 3. Temperature Fluctuations: An unstable reaction temperature affects the initiator decomposition rate.[12]1. Standardize Deoxygenation Protocol: Use a consistent method and duration for deoxygenation for all reactions. 2. Use a Stock Solution of the Initiator: Prepare a stock solution of the initiator in the reaction solvent to allow for more accurate addition of small quantities. 3. Use a Calibrated Temperature-Controlled Bath: Ensure the reaction vessel is properly submerged in a stable oil or water bath.

Part 3: Experimental Protocols and Data

Visualizing the Impact of Initiator Concentration

The following diagram illustrates the fundamental relationship between initiator concentration and the key outcomes of a conventional free-radical polymerization.

G cluster_input Input Parameter cluster_process Polymerization Process Initiator_Concentration Initiator Concentration [I] Radical_Generation Rate of Radical Generation Initiator_Concentration->Radical_Generation Directly Proportional Number_of_Chains Number of Growing Chains Radical_Generation->Number_of_Chains Increases Polymerization_Rate Polymerization Rate Radical_Generation->Polymerization_Rate Increases PDI Polydispersity Index (PDI) Radical_Generation->PDI May Increase Molecular_Weight Average Molecular Weight (Mn) Number_of_Chains->Molecular_Weight Decreases

Caption: Impact of initiator concentration on polymerization.

Troubleshooting Workflow

This decision tree provides a logical path for troubleshooting common polymerization issues.

G Start Polymerization Outcome Problem Unsatisfactory? Start->Problem Low_Conversion Low/No Conversion? Problem->Low_Conversion Yes Success Successful Polymerization Problem->Success No High_PDI High PDI? Low_Conversion->High_PDI No Check_Initiator Check Initiator: - Concentration - Age/Storage - Temperature Low_Conversion->Check_Initiator Yes Inconsistent Inconsistent Results? High_PDI->Inconsistent No Optimize_Ratio Optimize Ratios: - Decrease [I] (FRP) - Optimize [CTA]/[I] (RAFT) High_PDI->Optimize_Ratio Yes Standardize_Protocol Standardize Protocol: - Deoxygenation - Use Stock Solutions - Calibrate Temp. Inconsistent->Standardize_Protocol Yes Inconsistent->Success No Check_Inhibitors Check for Inhibitors: - Deoxygenate Mixture - Purify Monomer Check_Initiator->Check_Inhibitors

Caption: Troubleshooting workflow for polymerization.

Representative Data: Effect of Initiator Concentration

The following table provides representative data on how the monomer-to-initiator ratio can influence the molecular weight (Mn) and PDI in a conventional free-radical polymerization of an N-substituted acrylamide.

Run [Monomer]:[Initiator] Molar Ratio Mn ( g/mol ) PDI (Mw/Mn) Conversion (%)
1200:125,0001.8592
2500:158,0001.7088
31000:1110,0001.6585
42000:1205,0001.7578

Note: Data are illustrative for an N-substituted acrylamide and will vary based on specific reaction conditions.

Protocol: Conventional Free-Radical Polymerization

This protocol describes a typical procedure for the polymerization of 4-(N-methylprop-2-enamido)benzoic acid in an organic solvent.

Materials:

  • 4-(N-methylprop-2-enamido)benzoic acid (Monomer)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • 1,4-Dioxane (Solvent, anhydrous)

  • Schlenk flask with a magnetic stir bar

  • Nitrogen or Argon gas supply

  • Vacuum line

  • Temperature-controlled oil bath

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve 4-(N-methylprop-2-enamido)benzoic acid (e.g., 2.0 g, 10.46 mmol) in 1,4-dioxane (e.g., 20 mL).

  • Initiator Addition: Prepare a stock solution of AIBN in dioxane (e.g., 10 mg/mL). Add the required volume of the AIBN stock solution to achieve the desired [M]/[I] ratio (e.g., for a 500:1 ratio, add 3.44 mg of AIBN).

  • Deoxygenation: Seal the flask with a rubber septum. Perform three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 12-24 hours).

  • Termination and Precipitation: To quench the reaction, cool the flask in an ice bath and expose the solution to air. Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent (e.g., diethyl ether or cold hexanes).

  • Purification and Drying: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum at room temperature until a constant weight is achieved.

References

Sources

Troubleshooting

Technical Support Center: Controlling Molecular Weight of Poly(4-(N-methylprop-2-enamido)benzoic acid)

Welcome to the Technical Support Portal for the synthesis and characterization of poly(4-(N-methylprop-2-enamido)benzoic acid)—commonly referred to as poly(4-(N-methylacrylamido)benzoic acid). Polymerizing acidic, N,N-di...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal for the synthesis and characterization of poly(4-(N-methylprop-2-enamido)benzoic acid)—commonly referred to as poly(4-(N-methylacrylamido)benzoic acid).

Polymerizing acidic, N,N-disubstituted acrylamido monomers presents unique mechanistic challenges. Traditional controlled radical methods like Atom Transfer Radical Polymerization (ATRP) often fail because free carboxylic acids coordinate with and poison the copper catalysts[1]. Therefore, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the industry standard for controlling the molecular weight of this specific monomer class[2],[1].

Core Principles & Workflow

To achieve predictable molecular weights and low dispersity ( Đ ), the selection of the Chain Transfer Agent (CTA) is critical. For N-methylated acrylamides, trithiocarbonates (e.g., DDMAT) are highly recommended over dithiobenzoates. Dithiobenzoates can cause severe reaction retardation and bimodal molecular weight distributions when polymerizing N,N-disubstituted acrylamides due to slow fragmentation of the intermediate radical[3].

RAFT_Workflow Start Monomer Preparation 4-(N-methylacrylamido)benzoic acid Solvent Solvent & Reagent Selection Anhydrous DMF, DDMAT (CTA), AIBN Start->Solvent Stoichiometry Stoichiometry Setup Target DP via [M]:[CTA] ratio Ensure [CTA]:[I] ≥ 10:1 Solvent->Stoichiometry Degassing Deoxygenation 3x Freeze-Pump-Thaw Cycles Stoichiometry->Degassing Polymerization Polymerization 70°C Oil Bath, 12-24 Hours Degassing->Polymerization Quenching Quenching Liquid N2 & Air Exposure Polymerization->Quenching Purification Purification & Analysis Precipitation in Ether, SEC/NMR Quenching->Purification

Workflow for the RAFT polymerization of 4-(N-methylacrylamido)benzoic acid.

Self-Validating Experimental Protocol

This protocol utilizes 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) as the CTA and Azobisisobutyronitrile (AIBN) as the initiator in anhydrous DMF.

Step 1: Reagent Preparation & Stoichiometry

  • Causality: DMF is selected because the benzoic acid moiety makes the monomer insoluble in non-polar solvents, while the N-methyl group reduces aqueous solubility.

  • Action: In a Schlenk flask, dissolve the monomer, DDMAT, and AIBN in anhydrous DMF. To target a specific Degree of Polymerization (DP), use the formula:

    Mn,theory​=([CTA]0​[M]0​​×conversion×MWmonomer​)+MWCTA​
  • Critical Ratio: Strictly maintain a [CTA]0​:[Initiator]0​ ratio of 10:1 . High initiator concentrations lead to bimolecular termination and loss of end-group fidelity[3].

Step 2: Deoxygenation

  • Causality: Oxygen acts as a radical scavenger, leading to unpredictable induction periods and dead polymer chains[4].

  • Action: Seal the Schlenk flask and perform three consecutive freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum line. Backfill with ultra-pure Argon.

Step 3: Polymerization

  • Action: Immerse the flask in a pre-heated oil bath at 70 °C for 12–24 hours.

  • Causality: 70 °C provides an optimal half-life for AIBN (~5 hours), ensuring a steady, low concentration of primary radicals which is critical for maintaining the RAFT equilibrium[1].

Step 4: In-Process Validation (Self-Validating Step)

  • Action: Before quenching the entire reaction, withdraw a 0.1 mL aliquot under positive argon pressure. Analyze via 1 H NMR (in DMSO- d6​ ) by comparing the integration of the monomer's vinyl protons (5.5–6.5 ppm) against the aromatic protons (7.5–8.0 ppm) to determine precise monomer conversion.

  • Causality: This ensures your theoretical Mn​ calculation is grounded in empirical conversion data before you proceed to purification.

Step 5: Quenching & Purification

  • Action: Quench the reaction by exposing the solution to air and rapidly cooling the flask in liquid nitrogen. Precipitate the polymer by adding the solution dropwise into a 10-fold excess of cold diethyl ether. Filter, wash, and dry under vacuum at 40 °C overnight.

Troubleshooting & FAQs

Troubleshooting_Logic Issue Issue: Poor Molecular Weight Control Symp1 High Dispersity (Đ > 1.3) Issue->Symp1 Symp2 Bimodal MW Distribution Issue->Symp2 Symp3 MW Higher Than Target Issue->Symp3 Sol1 Check Deoxygenation (Remove O2 Scavengers) Symp1->Sol1 Sol2 Increase [CTA]:[I] Ratio (Suppress Termination) Symp2->Sol2 Sol3 Verify CTA Integrity (Avoid Hydrolysis) Symp3->Sol3

Logical troubleshooting tree for addressing molecular weight deviations in RAFT.

Q: Why is my polymer exhibiting a bimodal molecular weight distribution on SEC/GPC? A: Bimodal distributions in the RAFT polymerization of N,N-disubstituted acrylamides often stem from bimolecular termination events or the presence of two distinct "active" species[3]. This is usually caused by an excess of primary radicals. Ensure your [CTA]:[Initiator] ratio is strictly maintained at ≥5:1 (ideally 10:1) to suppress these termination pathways[3].

Q: My experimental Mn​ is drastically higher than my theoretical target. What is the cause? A: A higher-than-expected molecular weight indicates that the effective concentration of your CTA is lower than calculated. This occurs if the CTA undergoes hydrolysis or aminolysis during the reaction. Unsubstituted and substituted acrylamides have historically been elusive in unbuffered aqueous conditions due to CTA hydrolysis[4]. Ensure your DMF is strictly anhydrous and avoid introducing basic impurities.

Q: Can I run this polymerization in water instead of DMF? A: Yes, but with caveats. While RAFT is well-suited for aqueous media[4], the hydrophobic benzoic acid moiety of the monomer requires neutralization (e.g., converting to the sodium salt using exactly 1 equivalent of NaOH) to achieve aqueous solubility[1]. If polymerizing the anionic form in water, use a water-soluble CTA (like 4-cyanopentanoic acid dithiobenzoate) and a water-soluble azo initiator (like VA-044)[1].

Quantitative Data Summaries

The following table summarizes expected benchmarks for the RAFT polymerization of 4-(N-methylacrylamido)benzoic acid derivatives using DDMAT in DMF at 70 °C.

Table 1: Influence of [M]:[CTA]:[I] Ratios on Molecular Weight Control

Target DP[M]:[CTA]:[I] RatioTime (h)Conversion (%)Theoretical Mn​ (kDa)Experimental Mn​ (kDa)Dispersity ( Đ )
50 50 : 1 : 0.112858.79.11.12
100 100 : 1 : 0.1168216.817.51.15
200 200 : 1 : 0.1247832.034.21.21

(Note: Data represents optimized trithiocarbonate-mediated RAFT profiles for acidic acrylamides. Experimental Mn​ is typically determined via Size Exclusion Chromatography (SEC) equipped with Multi-Angle Light Scattering (MALS) to avoid calibration errors associated with standard polystyrene equivalents).

Sources

Optimization

Technical Support Center: Synthesis of 4-(N-methylprop-2-enamido)benzoic acid

Welcome to the technical support guide for the synthesis of 4-(N-methylprop-2-enamido)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-(N-methylprop-2-enamido)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific acylation reaction. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthesis effectively.

The synthesis of 4-(N-methylprop-2-enamido)benzoic acid is typically achieved via a nucleophilic acyl substitution, reacting 4-(methylamino)benzoic acid with an acryloylating agent, most commonly acryloyl chloride. While straightforward in principle, the high reactivity of acryloyl chloride and the bifunctional nature of the starting materials can lead to several competing side reactions. This guide provides a structured approach to identifying, understanding, and mitigating these issues.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Question 1: My reaction yield is significantly low, and I've isolated a significant amount of acrylic acid as a byproduct. What is happening?

Probable Cause: This is a classic symptom of premature hydrolysis of the acryloyl chloride reagent. Acryloyl chloride is exceptionally reactive towards nucleophiles, and water is a potent one.[1][2] Any moisture present in the reaction setup—whether in the solvent, glassware, or from the atmosphere—will rapidly convert the acryloyl chloride to acrylic acid, rendering it unavailable for the desired amidation reaction.[1][3] This process is a rapid, exothermic nucleophilic addition-elimination reaction.[1]

Solution & Preventative Measures:

  • Rigorous Anhydrous Conditions: All glassware must be thoroughly flame-dried or oven-dried (e.g., at 120°C for several hours) and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.

  • Solvent Purity: Use only anhydrous solvents. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices and should be freshly distilled or obtained from a solvent purification system.

  • Inert Atmosphere: The reaction should be conducted entirely under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

  • Reagent Handling: Acryloyl chloride should be a fresh, high-purity grade. Handle it exclusively with dry syringes or cannulas under an inert atmosphere.

  • Controlled Addition: Even with dry conditions, adding the acryloyl chloride slowly and at a reduced temperature (e.g., 0 °C) can help manage the highly exothermic nature of the reaction and minimize side reactions.[4]

Question 2: During the reaction, a significant amount of an insoluble white solid precipitated from the solution, which is not my target product. What is this substance?

Probable Cause: The vinyl group in acryloyl chloride makes it highly susceptible to radical polymerization, forming poly(acryloyl chloride), which would then likely react further or hydrolyze to form insoluble poly(acrylic acid).[5] This polymerization can be initiated by heat, light, or trace impurities.

Solution & Preventative Measures:

  • Use of a Polymerization Inhibitor: Commercial acryloyl chloride often contains a small amount of an inhibitor like hydroquinone or phenothiazine. For sensitive reactions, it may be beneficial to add a small, supplementary amount of a radical inhibitor to the reaction mixture.

  • Temperature Control: Maintain a low reaction temperature (0 °C is standard for the addition phase) to minimize thermally initiated polymerization.[4] Avoid any localized heating.

  • Exclusion of Light: Protect the reaction from light by wrapping the flask in aluminum foil, especially if the reaction is run for an extended period.

  • Purified Reagents: Ensure all reagents are free from radical-initiating impurities.

Question 3: My reaction has stalled, and TLC/LC-MS analysis shows a large amount of unreacted 4-(methylamino)benzoic acid, even with sufficient acryloyl chloride added. Why?

Probable Cause: The amidation reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed.[6][7] Amines are basic and will react with this generated HCl to form an ammonium salt (in this case, a protonated tertiary amine).[7][8] This salt is no longer nucleophilic and cannot react with the acryloyl chloride, effectively halting the reaction.

Solution & Preventative Measures:

  • Inclusion of a Base (HCl Scavenger): It is critical to include at least one equivalent of a non-nucleophilic base to neutralize the HCl as it is formed.[7]

    • Tertiary Amines: Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are common choices. They are basic enough to trap HCl but are too sterically hindered to compete as nucleophiles.[4]

    • Pyridine: Pyridine can also be used and sometimes acts as a nucleophilic catalyst.

    • Excess Amine (Not applicable here): In reactions with simple primary or secondary amines, using two equivalents of the amine reactant is common, where one acts as the nucleophile and the second as the base.[2] This is not cost-effective for a more complex starting material like 4-(methylamino)benzoic acid.

  • Schotten-Baumann Conditions: This method involves using a two-phase system of an organic solvent (like DCM) and an aqueous base (like NaOH or NaHCO₃ solution).[9][10] The HCl generated dissolves in the aqueous phase and is immediately neutralized, keeping the amine in its active, non-protonated form in the organic phase.[9]

Troubleshooting Summary Table
Problem Observed Probable Side Reaction/Cause Key Solutions & Preventative Measures
Low yield, acrylic acid byproductHydrolysis of acryloyl chlorideUse flame-dried glassware, anhydrous solvents, and an inert atmosphere (N₂ or Ar).
Insoluble white precipitatePolymerization of acryloyl chlorideAdd a radical inhibitor, maintain low temperature (0 °C), and protect from light.
Stalled reaction, unreacted amineProtonation of the amine starting materialAdd a non-nucleophilic base (e.g., triethylamine) or use Schotten-Baumann conditions.
Formation of high MW impuritiesMichael addition of amine to the productMaintain low temperature, ensure slow addition of acryloyl chloride, and avoid excess amine.

Core Synthesis Workflow & Side Reaction Pathways

The following diagram illustrates the desired synthetic route to 4-(N-methylprop-2-enamido)benzoic acid and the major competing side reactions.

Synthesis_Pathway cluster_reactants Reactants cluster_product Desired Product cluster_side_products Side Reactions & Products SM 4-(Methylamino)benzoic Acid Product 4-(N-Methylprop-2-enamido)benzoic Acid SM->Product Nucleophilic Acyl Substitution ProtonatedAmine Protonated Amine (Inactive) SM->ProtonatedAmine reacts with AC Acryloyl Chloride AC->Product AcrylicAcid Acrylic Acid AC->AcrylicAcid Hydrolysis Polymer Poly(acryloyl chloride) / Poly(acrylic acid) AC->Polymer Polymerization HCl HCl (byproduct) Product->HCl generates H2O H₂O (Trace Moisture) H2O->AcrylicAcid Initiator Heat / Light / Impurities Initiator->Polymer HCl->ProtonatedAmine

Caption: Main reaction and key side reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using Schotten-Baumann conditions for this synthesis?

The primary advantage is the efficient and immediate neutralization of the HCl byproduct in the aqueous phase, which prevents the deactivation of the amine nucleophile.[9] This can lead to higher yields and faster reaction times. It is particularly useful when working with amines that are expensive or when precise stoichiometry is crucial. The biphasic system also helps to control the exothermicity of the reaction.

Q2: Can I use acrylic anhydride instead of acryloyl chloride?

Yes, acrylic anhydride can be used as an alternative acylating agent. Acid anhydrides are generally less reactive than acyl chlorides, which can be an advantage.[8] The reaction may be slower and might require gentle heating to proceed at a reasonable rate. The byproduct is acrylic acid instead of HCl, which is less corrosive but still needs to be neutralized by a base to drive the reaction to completion.

Q3: What is the best way to purify the final product, 4-(N-methylprop-2-enamido)benzoic acid?

Purification strategy depends on the scale and the nature of the impurities.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities, especially unreacted starting material and side products with different solubility profiles.[11] A common solvent system might be ethanol/water or ethyl acetate/hexanes.

  • Acid-Base Extraction: The carboxylic acid group on the product allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a mild aqueous base (like sodium bicarbonate) to deprotonate the carboxylic acid, moving the product into the aqueous layer as its carboxylate salt. The aqueous layer can then be separated, washed with an organic solvent to remove neutral impurities, and finally re-acidified with an acid (like HCl) to precipitate the pure product, which is then collected by filtration.[11]

  • Column Chromatography: For small-scale reactions or when impurities are structurally very similar to the product, silica gel column chromatography can be used.[12]

Q4: How critical is the order of addition of reagents?

The order of addition is very important. The standard and recommended procedure is to add the acryloyl chloride solution dropwise to a cooled (0 °C) solution of the 4-(methylamino)benzoic acid and the base (e.g., triethylamine) in an anhydrous solvent.[4][12] Adding the amine to the acryloyl chloride is strongly discouraged as it creates a temporary high concentration of the highly reactive acyl chloride, increasing the likelihood of polymerization and other side reactions.[7]

Protocol: Synthesis of 4-(N-methylprop-2-enamido)benzoic acid

This protocol incorporates best practices to minimize the side reactions discussed above.

Materials:

  • 4-(Methylamino)benzoic acid

  • Acryloyl chloride

  • Triethylamine (Et₃N), distilled

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: Under an inert atmosphere of nitrogen, add 4-(methylamino)benzoic acid (1.0 eq.) and anhydrous DCM to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add distilled triethylamine (1.1 eq.) to the stirred suspension.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acryloyl Chloride Addition: In a separate flame-dried flask under nitrogen, prepare a solution of acryloyl chloride (1.05 eq.) in anhydrous DCM. Add this solution to a dropping funnel and add it dropwise to the cooled, stirred reaction mixture over 30-60 minutes. Ensure the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, quench by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃, and finally with brine.[4]

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-(N-methylprop-2-enamido)benzoic acid.

References

  • Polymeric Amines and Ampholytes Derived from Poly(acryloyl chloride): Synthesis, Influence on Silicic Acid Condensation and Interaction with Nucleic Acid. MDPI. Available from: [Link]

  • An aqueous solution of a primary or secondary amine reacts with a... Pearson. Available from: [Link]

  • the preparation of amides. Chemguide. Available from: [Link]

  • Mechanism of hydrolysis of acyl chlorides. Chemistry Stack Exchange. Available from: [Link]

  • Why did my amide syntesis does not work? ResearchGate. Available from: [Link]

  • Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl. Sparkl. Available from: [Link]

  • Acryloyl chloride | C3H3ClO. PubChem. Available from: [Link]

  • 23.3: Reactions of amines. Chemistry LibreTexts. Available from: [Link]

  • Acyl Chlorides - formation and hydrolysis mechanism. YouTube. Available from: [Link]

  • Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. OrgoSolver. Available from: [Link]

  • Process for the purification of benzoic acid. Patent 0115101.
  • Modification of acrylic acid and Acryloyl chloride polymers. ResearchGate. Available from: [Link]

  • Schotten–Baumann reaction. Wikipedia. Available from: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available from: [Link]

  • Um-Salama Science Journal - Modification of acrylic acid and Acryloyl chloride polymers. Um-Salama Science Journal. Available from: [Link]

  • reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available from: [Link]

  • Chemistry Schotten Baumann Reaction. SATHEE. Available from: [Link]

  • Schotten Baumann Reaction. BYJU'S. Available from: [Link]

Sources

Troubleshooting

troubleshooting guide for the polymerization of functional monomers

Welcome to the Technical Support Center: Advanced Troubleshooting for the Polymerization of Functional Monomers As a Senior Application Scientist, I frequently consult with researchers and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center: Advanced Troubleshooting for the Polymerization of Functional Monomers

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle when transitioning from standard monomers (like styrene) to functional monomers (e.g., PEGylated, amino-, or carboxy-functionalized methacrylates). Functional groups often interfere with catalyst systems or chain transfer agents, leading to retardation, broad dispersity (PDI), or complete reaction failure.

This guide synthesizes field-proven causality and diagnostic protocols to help you regain control over your Reversible Deactivation Radical Polymerization (RDRP) systems, specifically RAFT (Reversible Addition-Fragmentation Chain Transfer) and ATRP (Atom Transfer Radical Polymerization).

Diagnostic Workflow

TroubleshootingWorkflow Start Polymerization Issue Detected Q1 Long Induction Period? Start->Q1 Q2 Broad PDI (>1.3)? Start->Q2 Q3 Conversion Plateau? Start->Q3 Sol1 Check Degassing (O2) & Initiator Reactivity Q1->Sol1 Yes Sol2 Optimize CTA/Catalyst & Lower Temperature Q2->Sol2 Yes Sol3 Check for Catalyst Poisoning/Side Reactions Q3->Sol3 Yes Val1 Run Freeze-Pump-Thaw Protocol Sol1->Val1 Val2 Kinetic Sampling (GPC/NMR) Sol2->Val2 Sol3->Val2

Diagnostic workflow for troubleshooting functional monomer polymerization.

Module 1: Initiation & Kinetics (FAQs)

Q1: My RAFT polymerization of PEG-methacrylate shows an extremely long induction period. Why is it not initiating? A1: A long induction period in RAFT polymerization is almost universally a symptom of radical scavenging. The most common culprit is dissolved oxygen, which acts as a potent inhibitor by reacting with propagating radicals to form unreactive peroxy species[1]. However, if deoxygenation is thorough, the causality often lies in the initiator half-life or the choice of Chain Transfer Agent (CTA). For methacrylates, trithiocarbonates or dithiobenzoates are required to stabilize the intermediate radical[2]. If your temperature is too low for your chosen thermal initiator (e.g., using AIBN at 40°C instead of 65°C), the decomposition rate ( kd​ ) will be insufficient to overcome the initial concentration of inherent inhibitors present in functional monomers[1]. Actionable Fix: Perform at least three strict freeze-pump-thaw cycles. Ensure the initiator half-life at your reaction temperature is approximately 10 hours.

Q2: I am using ATRP for an amine-functionalized monomer, but the reaction turns green immediately and fails to polymerize. What is happening? A2: You are witnessing catalyst poisoning. In ATRP, the Cu(I) catalyst is typically complexed with nitrogen-based ligands (e.g., PMDETA, Me6TREN)[3]. Functional groups like free amines can competitively bind to the copper center, displacing the intended ligand[4]. This alters the redox potential of the catalyst, prematurely oxidizing Cu(I) to the inactive Cu(II) state (visible as a distinct green/blue color shift). Actionable Fix: You must protect the amine groups (e.g., using Boc-protection) prior to polymerization, or switch to a more strongly coordinating ligand that resists displacement. Alternatively, post-polymerization modification is often a more viable route for highly reactive side chains[5].

Module 2: Dispersity & Control (FAQs)

Q3: My molecular weight is much higher than theoretical predictions, and the PDI is broad. What does this indicate in ATRP? A3: This is a classic sign of low initiation efficiency[3]. If you are using a secondary bromide initiator (like ethyl 2-bromopropionate) for a highly reactive methacrylate monomer, the rate of initiation is slower than the rate of propagation. Consequently, not all chains start growing simultaneously. The monomer is consumed by a small fraction of active chains, driving up the molecular weight, while staggered initiation broadens the dispersity[3]. Actionable Fix: Match the reactivity of your initiator to your monomer. For methacrylates, use a tertiary initiator like ethyl 2-bromoisobutyrate (EBiB) to ensure rapid, simultaneous chain growth.

Q4: How do I prevent the loss of end-group fidelity (dead chains) at high conversions? A4: In RDRP, "livingness" is maintained by the dynamic equilibrium between dormant and active species[6]. Pushing the reaction to >90% conversion drastically reduces monomer concentration, which lowers the propagation rate ( Rp​ ). As Rp​ drops, the relative probability of bimolecular termination (radical-radical coupling or disproportionation) increases exponentially, leading to a loss of control and broader PDI[1]. Actionable Fix: Quench the polymerization at 70-80% conversion. The slight loss in yield is a necessary trade-off for preserving high end-group fidelity, which is critical if you intend to synthesize block copolymers.

Quantitative Troubleshooting Data

To facilitate rapid diagnosis, refer to the following parameter adjustment matrix.

SymptomPrimary Kinetic IndicatorProbable CauseRecommended Parameter Adjustment
Long Induction Period t0​ delayed, linear Mn​ vs conversionOxygen/Inhibitor presence3x Freeze-Pump-Thaw; Pass monomer through basic alumina[1].
High Dispersity (PDI > 1.4) Non-linear ln([M]0​/[M]t​) vs timeSlow initiation or high terminationSwitch to tertiary initiator (ATRP)[3]; Lower reaction temp by 10°C.
Early Conversion Plateau Reaction stops at <50% conversionCatalyst oxidation (ATRP) or CTA degradationDegas solvent thoroughly; check for competitive ligand binding[4].
Mn​ (Exp) >> Mn​ (Theo) High initial Mn​ that stays flatLow initiation efficiencyUse a more active ligand (e.g., Me6TREN instead of PMDETA)[3].

Self-Validating Experimental Protocols

To ensure trust and reproducibility, every polymerization must be set up as a self-validating system. The following protocol for the Preparation and Degassing of Functional Monomer Mixtures incorporates built-in validation steps to guarantee causality between your setup and your results.

Protocol: Rigorous Freeze-Pump-Thaw (FPT) Degassing for RAFT/ATRP Causality: Dissolved oxygen concentration in standard solvents is ~2 mM, which is often higher than the radical concentration in RDRP. FPT physically forces dissolved gases out of the frozen solvent matrix under high vacuum.

  • Reagent Purification: Pass the functional monomer through a short column of basic alumina to remove phenolic inhibitors (e.g., MEHQ).

    • Validation Check: The eluted monomer must be completely colorless.

  • Mixture Preparation: In a heavy-wall Schlenk tube, combine the purified monomer, solvent, initiator, and CTA/Catalyst. Add a magnetic stir bar.

  • Freezing: Submerge the Schlenk tube in a liquid nitrogen (LN2) bath until the mixture is completely frozen solid.

    • Validation Check: Ensure no liquid pockets remain; expanding trapped gas during the pump phase can shatter the flask.

  • Pumping (Vacuum): Open the stopcock to the high-vacuum line (< 10⁻² mbar) for 5-10 minutes to evacuate the headspace.

  • Thawing: Close the stopcock to isolate the tube from the vacuum. Remove the tube from the LN2 bath and place it in a room-temperature water bath.

    • Validation Check: As it thaws, you will observe gas bubbles violently escaping the liquid. This confirms oxygen/nitrogen is successfully being displaced.

  • Cycling: Repeat steps 3-5 for a minimum of three full cycles.

    • Validation Check: On the final thaw, the liquid should melt completely clear without any bubbling. If bubbling persists, perform a fourth cycle.

  • Backfilling: Backfill the Schlenk tube with ultra-high purity Argon or Nitrogen before placing it in the pre-heated oil bath to initiate polymerization.

References

  • A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis Source: ResearchGate URL:[Link]

  • 50th Anniversary Perspective: RAFT Polymerization—A User Guide Source: Macromolecules (ACS Publications) URL:[Link]

  • An overview of RAFT Polymers and Their Applications Source: Boron Molecular URL: [Link]

  • 50th Anniversary Perspective: Polymer Functionalization Source: Macromolecules (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Handling &amp; Stability of 4-(N-methylprop-2-enamido)benzoic acid

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of handling targeted covalent inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of handling targeted covalent inhibitors. 4-(N-methylprop-2-enamido)benzoic acid (also referred to as 4-(N-methylacrylamido)benzoic acid) is a bifunctional molecule featuring a carboxylic acid and a reactive N-methylacrylamide warhead.

While highly valuable for cysteine-targeted covalent drug design, its dual nature presents unique stability challenges in biochemical assays. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the integrity of your experimental data.

Part 1: Troubleshooting & FAQs

Q1: Why does the concentration of my compound rapidly decrease when added to my in vitro kinase assay buffer? A: This is a classic case of off-target electrophilic degradation. The N-methylacrylamide group is a Michael acceptor designed to target nucleophilic cysteine residues on proteins. However, this makes it inherently reactive toward small-molecule thiols used as reducing agents in assay buffers (e.g., Dithiothreitol [DTT], β -mercaptoethanol [BME], or Glutathione [GSH]). At physiological pH (7.4), a fraction of these thiols deprotonate into highly nucleophilic thiolate anions, which attack the β -carbon of the acrylamide via a hetero-Michael addition, permanently inactivating your compound [1].

  • Causality-Driven Solution: Replace thiol-based reducing agents with TCEP (Tris(2-carboxyethyl)phosphine). TCEP is a potent reducing agent that lacks a nucleophilic thiol group and will not react with acrylamide warheads.

Q2: I prepared a 10 mM stock in DMSO, but upon dilution into an aqueous buffer, I observe micro-precipitates. How can I resolve this? A: This instability is driven by the benzoic acid functional group, not the acrylamide. Benzoic acid has a pKa of approximately 4.2. If diluted into an unbuffered aqueous solution or a slightly acidic buffer (pH < 5.0), the carboxylate accepts a proton, neutralizing the molecule. This loss of charge drastically increases lipophilicity and reduces aqueous solubility, leading to precipitation.

  • Causality-Driven Solution: Ensure the final assay buffer is properly buffered at pH 7.4 before adding the compound. Pre-warming the buffer to 37°C prior to the addition of the DMSO stock can also prevent localized precipitation at the droplet interface.

Q3: My DMSO stock solutions seem to lose potency after a few weeks at -20°C. Is the compound unstable in DMSO? A: Acrylamides are highly susceptible to spontaneous free-radical polymerization. Ambient light or trace transition metals can generate radicals in DMSO, initiating a chain reaction across the prop-2-enamido double bonds. Repeated freeze-thaw cycles exacerbate this by introducing atmospheric oxygen and moisture, which participate in complex radical degradation pathways.

  • Causality-Driven Solution: Aliquot the DMSO stock into single-use amber vials, purge the headspace with argon or nitrogen gas, and store at -80°C. Never re-freeze thawed aliquots.

Part 2: Visualizations of Logical Relationships

Workflow Step1 Assay Inconsistency Detected Step2 Check Buffer Composition Step1->Step2 Cond1 Contains DTT or GSH? Step2->Cond1 Fix1 Replace with TCEP Cond1->Fix1 Yes Step3 Check Buffer pH Cond1->Step3 No Fix1->Step3 Cond2 pH < 5.0? Step3->Cond2 Fix2 Adjust pH to 7.4 (Deprotonate Benzoic Acid) Cond2->Fix2 Yes Success Proceed with Assay Cond2->Success No Fix2->Success

Troubleshooting workflow for 4-(N-methylprop-2-enamido)benzoic acid instability.

Pathway Monomer 4-(N-methylprop-2-enamido) benzoic acid Adduct Covalent Thiol Adduct (Inactive) Monomer->Adduct Michael Addition Thiol Biological Thiols (e.g., GSH, DTT) Thiolate Thiolate Anion (Active Nucleophile) Thiol->Thiolate pH > 7.0 Thiolate->Adduct Nucleophilic Attack

Mechanism of thiol-mediated degradation via Michael addition.

Part 3: Quantitative Data Presentation

To facilitate rapid decision-making, the following table summarizes the stability matrix of the compound under various standard laboratory conditions.

Environmental ConditionStability StatusPrimary Degradation MechanismRecommended Action
pH 7.4 + 1 mM DTT/GSH Highly Unstable ( t1/2​ < 1 hr)Thiol-Michael AdditionSwitch to 1 mM TCEP
pH 4.0 (Aqueous Buffer) Unstable (Precipitation)Protonation of Benzoic AcidBuffer to pH > 6.5
DMSO Stock (Ambient Light) Moderately UnstableRadical PolymerizationStore in amber vials
DMSO Stock (-80°C, Argon) Stable (> 6 months)NoneMinimize freeze-thaw cycles

Part 4: Self-Validating Experimental Protocols

To accurately assess the electrophilicity and stability of your specific batch of 4-(N-methylprop-2-enamido)benzoic acid, you must perform a Glutathione (GSH) Reactivity Assay . The acrylamide functional group is a widely used electrophile in cysteine-targeted covalent inhibitor design, and its stability is heavily influenced by thiol reactivity [2, 3].

This protocol is designed as a self-validating system : it includes an internal negative control to differentiate between thiol-addition and spontaneous polymerization.

Protocol: GSH Reactivity Assay (Half-life Determination)

Step 1: Reagent Preparation

  • Prepare a 10 mM stock of 4-(N-methylprop-2-enamido)benzoic acid in anhydrous, argon-purged DMSO.

  • Prepare a 50 mM GSH solution in 100 mM Potassium Phosphate Buffer (pH 7.4). Note: GSH oxidizes rapidly; prepare this solution immediately before use.

Step 2: Reaction Initiation

  • Test Sample: Dilute the compound to a final concentration of 100 µM in the phosphate buffer containing 5 mM GSH (1:50 compound-to-GSH ratio ensures pseudo-first-order kinetics).

  • Self-Validating Control: Prepare a parallel sample containing 100 µM compound in phosphate buffer without GSH.

    • Expert Insight: If the compound depletes in the test sample but remains stable in the control, it confirms Michael addition. If it depletes in both, it indicates an orthogonal degradation pathway (e.g., spontaneous polymerization or hydrolysis), alerting you to a storage artifact.

Step 3: Time-Course Sampling & Quenching

  • Incubate both samples at 37°C in a thermomixer (600 rpm).

  • At specific time points (0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot from each sample.

  • Immediately quench the reaction by adding the aliquot to 50 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol or a stable isotope-labeled analog). The organic solvent precipitates the GSH and halts the reaction.

Step 4: Analysis & Kinetic Modeling

  • Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

  • Analyze the supernatant via LC-MS/MS, monitoring the disappearance of the parent mass (M+H).

  • Plot the natural log of the remaining compound percentage versus time. The slope of the linear regression yields the degradation rate constant ( kobs​ ), from which the half-life ( t1/2​=0.693/kobs​ ) can be calculated.

Part 5: References

  • Title: Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides: 1. Effects of Aryl Substitution Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Systematic Study of the Glutathione Reactivity of N-Phenylacrylamides: 2. Effects of Acrylamide Substitution Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Troubleshooting

optimization of reaction conditions for bioconjugation with 4-(N-methylprop-2-enamido)benzoic acid polymers

Welcome to the Technical Support Center for polymer bioconjugation. As a Senior Application Scientist, I frequently guide researchers through the transition from standard aliphatic polymers (like polyacrylic acid) to spe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for polymer bioconjugation. As a Senior Application Scientist, I frequently guide researchers through the transition from standard aliphatic polymers (like polyacrylic acid) to specialized aromatic systems such as poly(4-(N-methylprop-2-enamido)benzoic acid) —hereafter referred to as PMABA .

Structurally, PMABA is an N-methylated aromatic polyacrylamide. While it offers incredible structural rigidity and unique physicochemical properties for drug delivery and surface coatings, its aromatic carboxylic acid residues demand a fundamental shift in how we approach standard zero-length crosslinking (e.g., EDC/NHS coupling). The following guide synthesizes field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure your conjugation experiments succeed.

I. PMABA Bioconjugation Troubleshooting Workflow

Workflow Start Poly(4-(N-methylacrylamido)benzoic acid) Starting Material Act Step 1: EDC/Sulfo-NHS Activation (pH 5.0, 15% DMF, 4°C) Start->Act Precip Issue: Polymer Precipitation? Act->Precip Sol1 Increase DMF to 25% or adjust pH to 5.5 Precip->Sol1 Yes Desalt Step 2: Rapid Desalting (Buffer Exchange to pH 7.8) Precip->Desalt No Sol1->Desalt Conj Step 3: Amine Conjugation (pH 7.8, RT, 2 hours) Desalt->Conj LowYield Issue: Low Conjugation Yield? Conj->LowYield Sol2 Add PEG-diamine spacer to overcome steric hindrance LowYield->Sol2 Yes Purify Step 4: Final Purification (Dialysis / SEC) LowYield->Purify No Sol2->Purify

Figure 1: Decision-tree workflow for optimizing bioconjugation with PMABA polymers.

II. Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why does my PMABA polymer precipitate immediately upon adding the EDC activation buffer? The Causality: Standard EDC activation is performed at pH 4.5–5.0. However, the pendant benzoic acid groups on PMABA have a lower pKa​ (~4.0) compared to aliphatic acids (~4.8). At pH 4.5, a significant fraction of these groups are protonated. The combination of the uncharged aromatic rings and the rigid N-methylacrylamido backbone makes the fully protonated polymer highly hydrophobic, leading to rapid aggregation [1]. The Solution: Introduce a water-miscible organic co-solvent. Adding 15–20% (v/v) Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) disrupts the hydrophobic π−π stacking interactions between the aromatic rings, maintaining polymer solubility without quenching the carbodiimide crosslinking efficiency.

Q2: My conjugation yields are extremely low despite using a large excess of EDC and NHS. What is going wrong? The Causality: Aromatic carboxylic acids exhibit fundamentally different activation kinetics than aliphatic acids. The aromatic ring is electron-withdrawing, which increases the electrophilicity of the intermediate O-acylisourea. While this accelerates the initial reaction with EDC, it drastically increases the rate of the competing hydrolysis pathway (reverting to the carboxylic acid)[1][2]. Furthermore, the resulting aromatic NHS ester has a significantly shorter half-life in aqueous buffers. The Solution:

  • Temperature Control: Perform the activation step strictly at 4°C to suppress the hydrolysis rate.

  • Two-Step Protocol: Never use a one-pot method for aromatic acids. Activate the polymer first, rapidly desalt to remove excess EDC, and then introduce the target amine.

  • Use Sulfo-NHS: Substitute standard NHS with Sulfo-NHS. The sulfonate group aids in solubility and forms a slightly more stable reactive intermediate in the presence of bulky aromatic systems.

Q3: How do the steric properties of the PMABA monomer affect coupling to large proteins? The Causality: The N-methyl group and the phenyl ring create a rigid, sterically congested microenvironment around the reactive carboxylate. When conjugating large biomolecules (like antibodies), primary amines on the protein surface physically struggle to access the activated esters hidden within the polymer coil [3][4]. The Solution: Incorporate a heterobifunctional spacer. React the activated PMABA with a short PEG-diamine (e.g., PEG4​ -diamine) first. This converts the sterically hindered aromatic carboxylate into an extended, flexible aliphatic amine, which can then be conjugated to your target protein using standard crosslinkers.

III. Quantitative Data: Aliphatic vs. Aromatic Polymer Activation

To successfully optimize your reaction, you must account for the physicochemical differences between standard Polyacrylic Acid (PAA) and PMABA.

Physicochemical ParameterPolyacrylic Acid (PAA)PMABA (Aromatic)Impact on Experimental Design
Carboxylic Acid pKa​ ~4.8~4.0 - 4.2PMABA requires a slightly lower pH for optimal EDC protonation, increasing precipitation risk.
Protonated Hydrophobicity LowVery HighPMABA strictly requires 15-20% DMF/DMSO co-solvent during activation.
O-Acylisourea Half-Life Moderate (Seconds to Min)Very Short (< Seconds)PMABA activation must be done at 4°C; Sulfo-NHS must be added before EDC.
Steric Hindrance at Target Low (Flexible backbone)High (Rigid, bulky)PMABA often requires PEG-spacers for conjugating molecules >10 kDa.
IV. Mechanistic Pathway of PMABA Activation

Mechanism A Aromatic Carboxylic Acid (pKa ~4.0) B O-Acylisourea Intermediate (Highly Unstable) A->B EDC pH 5.0 B->A Hydrolysis (Side Reaction) C Sulfo-NHS Ester (Semi-Stable Reactive Intermediate) B->C Sulfo-NHS Fast Kinetics C->A Hydrolysis D Stable Amide Conjugate (Target Biomolecule) C->D Primary Amine pH 7.8

Figure 2: Mechanistic pathway and competing hydrolysis reactions during PMABA activation.

V. Self-Validating Experimental Protocol: Optimized Two-Step Bioconjugation

This protocol is engineered as a self-validating system. By following the built-in checkpoints, you can verify the success of the reaction at intermediate stages rather than waiting until the final assay.

Materials Required:

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.8

  • EDC·HCl and Sulfo-NHS (Acquired fresh, stored with desiccant)

  • Anhydrous DMF

Step 1: Polymer Solubilization

  • Dissolve PMABA to a final concentration of 5 mg/mL in Activation Buffer.

  • Slowly add anhydrous DMF dropwise until the final concentration reaches 15% (v/v).

  • Self-Validation Checkpoint: The solution must be optically clear. If any turbidity remains, incrementally add DMF up to a maximum of 25% (v/v). Do not proceed if the solution is cloudy.

Step 2: Cold Activation

  • Chill the PMABA solution to 4°C on ice.

  • Add 10 molar equivalents of Sulfo-NHS (relative to target carboxylate groups). Note: Sulfo-NHS is added first to ensure it is abundantly present the exact moment the unstable O-acylisourea forms.

  • Add 5 molar equivalents of EDC·HCl.

  • React at 4°C for exactly 15 minutes with gentle stirring.

Step 3: Rapid Desalting

  • Immediately pass the activation mixture through a Zeba™ Spin Desalting Column (or equivalent SEC column) pre-equilibrated with cold Conjugation Buffer (pH 7.8).

  • This step rapidly removes unreacted EDC and free Sulfo-NHS, preventing cross-linking of the target protein to itself (if it contains both amines and carboxylates).

Step 4: Amine Conjugation

  • Immediately add the target amine-containing biomolecule to the desalted, activated PMABA. Ensure at least a 2-fold molar excess of the biomolecule over the estimated available active esters.

  • React for 2 hours at room temperature (20–25°C) with end-over-end mixing.

Step 5: Reaction Validation & Final Purification

  • Self-Validation Checkpoint: Centrifuge the reaction and measure the UV-Vis absorbance of the supernatant at 260 nm . The covalent displacement of Sulfo-NHS by the primary amine releases the free Sulfo-NHS leaving group into the solution, which absorbs strongly at 260 nm. A rising peak at 260 nm correlates stoichiometrically with successful amide bond formation.

  • Purify the final conjugate via dialysis against PBS (pH 7.4) using a MWCO membrane appropriate for removing the unreacted ligand.

VI. References
  • Electrochemical Immunosensor Using COOH-Functionalized 3D Graphene Electrodes for Sensitive Detection of Tau-441 Protein - MDPI. 1

  • Achieving Controlled Biomolecule–Biomaterial Conjugation - Chemical Reviews. 2

  • A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications. 3

  • Current strategies for ligand bioconjugation to poly(acrylamide) gels for 2D cell culture: Balancing chemo-selectivity, biofunctionality, and user-friendliness - Frontiers. 4

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 4-(N-methylprop-2-enamido)benzoic acid with other functional monomers

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary In the design of smart materials—particularly Molecularly Imprinted Polym...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

In the design of smart materials—particularly Molecularly Imprinted Polymers (MIPs), targeted hydrogels, and biosensors—the selection of the functional monomer dictates the ultimate affinity, selectivity, and durability of the polymer matrix[1]. While traditional monomers like methacrylic acid (MAA) and 4-vinylbenzoic acid (4-VBA) have served as foundational building blocks, they often present trade-offs between backbone flexibility, binding site homogeneity, and hydrolytic stability.

4-(N-methylprop-2-enamido)benzoic acid (4-NMPABA) —also known as 4-(N-methylacrylamido)benzoic acid—emerges as a highly specialized alternative. By coupling a rigid benzoic acid recognition moiety with a highly stable, N-methylated tertiary acrylamide polymerizable group, 4-NMPABA resolves the structural limitations of legacy monomers. This guide objectively compares 4-NMPABA against standard alternatives, detailing the mechanistic causality behind its performance and providing self-validating protocols for its implementation in drug development and analytical workflows.

Structural & Mechanistic Profiling: The Causality of Molecular Design

To understand why 4-NMPABA outperforms traditional monomers in specific high-fidelity applications, we must deconstruct its chemical architecture and compare it to standard alternatives.

The Problem with Legacy Monomers
  • Methacrylic Acid (MAA): MAA is the gold standard for hydrogen-bonding and electrostatic interactions. However, its aliphatic backbone is highly flexible. During polymerization, this flexibility leads to a heterogeneous distribution of binding cavities (a mix of high-affinity and low-affinity sites), which reduces overall selectivity and complicates Scatchard linearity[1].

  • 4-Vinylbenzoic Acid (4-VBA): 4-VBA solves the flexibility issue by providing a rigid aromatic ring directly attached to the polymerizable vinyl group[2][3]. However, this direct attachment alters its reactivity ratios during free-radical copolymerization with standard crosslinkers (like EGDMA), often leading to phase separation or uneven monomer distribution.

The 4-NMPABA Advantage

4-NMPABA bridges the gap between flexibility and rigidity through two critical structural modifications:

  • The Tertiary Amide Spacer: By utilizing an acrylamide spacer, 4-NMPABA matches the copolymerization kinetics of standard crosslinkers, ensuring a uniform polymer network. More importantly, the N-methylation creates a tertiary amide. Tertiary acrylamides lack an N-H bond, preventing the monomer from acting as a hydrogen-bond donor at the amide site. This forces the target analyte to interact exclusively with the terminal benzoic acid group, drastically reducing non-specific binding[4][5].

  • Exceptional Hydrolytic Stability: Ester-based monomers and primary/secondary amides are susceptible to hydrolysis under extreme pH conditions. Tertiary acrylamides exhibit superior hydrolytic stability, ensuring the polymer backbone remains intact during harsh template extraction cycles or in vivo drug delivery applications[4][5].

Comparative Performance Data

The following table synthesizes the physicochemical and operational differences between 4-NMPABA and standard functional monomers.

Parameter4-NMPABAMethacrylic Acid (MAA)4-Vinylbenzoic Acid (4-VBA)
Functional Group N-methylacrylamide + Benzoic AcidCarboxylic AcidVinyl + Benzoic Acid
Hydrolytic Stability Excellent (Tertiary Amide)Moderate (Ester/Acid)Good (Aromatic)
H-Bonding Directionality High (Rigid aromatic ring)Low (Flexible aliphatic)High (Rigid aromatic ring)
Polymer Backbone Flexibility Moderate (Amide spacer)HighLow (Direct attachment)
Non-Specific Binding Risk Low (Blocked amide donor)High (Flexible multi-site)Moderate
Optimal pH Range 2.0 - 9.03.0 - 7.02.0 - 8.0

Mechanistic Visualization

The following diagram illustrates the self-assembly and polymerization workflow of 4-NMPABA. The blocked amide nitrogen ensures that the pre-polymerization complex is driven entirely by the highly directional benzoic acid moiety.

MIP_Mechanism Template Target Template Complex Pre-polymerization Complex (Directional H-Bonding) Template->Complex Self-Assembly Monomer 4-NMPABA (Functional Monomer) Monomer->Complex Non-covalent Interaction Polymerization Free Radical Polymerization Complex->Polymerization Crosslinker Crosslinker (EGDMA) + Initiator Crosslinker->Polymerization Network Cross-linked Polymer Matrix Polymerization->Network Matrix Formation Extraction Template Extraction (Solvent Wash) Network->Extraction Cavity Specific Recognition Cavity (High Affinity & Fidelity) Extraction->Cavity Cleavage of H-bonds Cavity->Template Selective Rebinding

Fig 1: Mechanistic workflow of 4-NMPABA-mediated molecular imprinting and target recognition.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and a built-in control to verify the success of the procedure.

Protocol 1: Synthesis of 4-NMPABA-Based Molecularly Imprinted Polymers (MIPs)

Objective: To synthesize a highly specific MIP utilizing 4-NMPABA, ensuring homogeneous cavity formation.

  • Pre-polymerization Assembly:

    • Action: Dissolve the target template (1 mmol) and 4-NMPABA (4 mmol) in 50 mL of anhydrous acetonitrile. Stir in the dark for 2 hours at room temperature.

    • Causality: Acetonitrile is an aprotic porogen. It prevents the disruption of the delicate hydrogen bonds forming between the monomer's benzoic acid group and the template, ensuring maximum complexation prior to polymerization.

  • Crosslinking & Initiation:

    • Action: Add 20 mmol of Ethylene Glycol Dimethacrylate (EGDMA) and 0.5 mmol of Azobisisobutyronitrile (AIBN).

    • Causality: EGDMA provides the rigid 3D scaffold necessary to freeze the conformational memory of the binding complex. The 1:4:20 (Template:Monomer:Crosslinker) ratio is optimal for balancing cavity integrity with mass transfer[2].

  • Degassing & Polymerization:

    • Action: Purge the solution with ultra-pure N2​ gas for 15 minutes on ice. Seal the vessel and submerge in a 60°C water bath for 24 hours.

    • Causality: Purging removes dissolved oxygen, a potent radical scavenger that would prematurely terminate the growing polymer chains, leading to a weak polymer matrix.

  • Template Extraction:

    • Action: Grind the bulk polymer, sieve to 25–45 µm particles, and perform Soxhlet extraction using Methanol/Acetic Acid (9:1 v/v) for 48 hours, followed by pure methanol for 12 hours.

    • Causality: Acetic acid disrupts the strong electrostatic and hydrogen-bond interactions between the benzoic acid and the template, ensuring complete cavity clearance. The tertiary amide backbone of 4-NMPABA easily withstands this harsh acidic boiling without hydrolytic degradation[5].

  • Self-Validation Step (NIP Control):

    • Simultaneously execute steps 1-4 without the template molecule to create a Non-Imprinted Polymer (NIP). The NIP serves as the baseline for non-specific binding in all subsequent assays.

Protocol 2: Binding Affinity Assessment via Scatchard Analysis

Objective: To quantify the dissociation constant ( Kd​ ) and validate the homogeneity of the binding sites.

  • Incubation:

    • Action: Suspend 20 mg of MIP (and NIP in parallel) in 5 mL of rebinding solvent containing varying concentrations of the target analyte (0.1 mM to 5.0 mM). Shake at 25°C for 12 hours to reach thermodynamic equilibrium.

  • Quantification:

    • Action: Centrifuge at 10,000 rpm for 10 minutes. Extract the supernatant and quantify the free analyte concentration ( [Free] ) using HPLC-UV. Calculate the bound concentration ( [Bound] ) by subtracting [Free] from the initial concentration.

  • Data Transformation & Self-Validation:

    • Action: Plot [Bound]/[Free] on the Y-axis versus [Bound] on the X-axis.

    • Causality & Validation: A highly linear Scatchard plot mathematically validates that the MIP possesses a single, homogeneous population of binding sites. Because 4-NMPABA restricts backbone flexibility and blocks secondary amide interactions, it typically yields a highly linear plot compared to the biphasic curves often seen with flexible monomers like MAA[1].

References

  • Long-term stability and reusability of molecularly imprinted polymers Source: RSC Publishing URL:[Link]

  • A deep eutectic solvent magnetic molecularly imprinted polymer for extraction of laminarin from seaweeds Source: PubMed / Springer-Verlag GmbH URL:[Link]

  • Molecularly Imprinted Polymers with Enhanced Selectivity Based on 4-(Aminomethyl)pyridine-Functionalized Poly(2-oxazoline)s Source: Chemistry of Materials - ACS Publications URL:[Link]

  • Diversification of Acrylamide Polymers via Direct Transamidation of Unactivated Tertiary Amides Source: Florida State University / ACS URL:[Link]

  • Use of (meth)acrylamides as alternative monomers in dental adhesive systems Source: PMC - NIH URL:[Link]

Sources

Comparative

Comparative Guide: RAFT vs. ATRP for the Polymerization of 4-(N-methylprop-2-enamido)benzoic acid

As drug development and advanced materials research increasingly rely on sequence-controlled and highly functionalized polymers, selecting the correct reversible-deactivation radical polymerization (RDRP) technique is cr...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and advanced materials research increasingly rely on sequence-controlled and highly functionalized polymers, selecting the correct reversible-deactivation radical polymerization (RDRP) technique is critical. The monomer 4-(N-methylprop-2-enamido)benzoic acid (also known as 4-(N-methylacrylamido)benzoic acid) presents a unique synthetic challenge. It contains two distinct functional groups: an N-substituted acrylamide (the polymerizable vinyl moiety) and a free benzoic acid (a highly acidic carboxylic acid group).

This guide provides an objective, mechanistic comparison between Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) for this specific monomer, detailing why the structural nuances of this molecule dictate the optimal synthetic pathway.

Mechanistic Analysis: The Causality of Catalyst Compatibility

To understand why one technique outperforms the other for 4-(N-methylprop-2-enamido)benzoic acid, we must analyze the interaction between the monomer's functional groups and the mediating agents of both RAFT and ATRP.

The Acidic Challenge in ATRP

ATRP relies on a transition metal catalyst (typically Copper) complexed with nitrogen-based multidentate ligands (such as PMDETA or Me₆TREN) to establish a dynamic equilibrium between dormant alkyl halides and active propagating radicals[1]. The presence of the unprotected carboxylic acid on the benzoic acid moiety is highly detrimental to this system. The acidic proton readily protonates the amine ligands, stripping them from the copper center. This shifts the equilibrium, permanently deactivating the Cu(I)/Cu(II) redox cycle, leading to either complete reaction inhibition or uncontrolled, conventional free-radical polymerization[1]. Furthermore, while N-methyl substituted acrylamides are less prone to metal coordination than primary acrylamides, the amide oxygen can still competitively coordinate with the copper center, further destabilizing the catalyst.

The RAFT Advantage

Unlike ATRP, RAFT is a purely organic, metal-free process. It relies on degenerative chain transfer mediated by thiocarbonylthio compounds (Chain Transfer Agents, or CTAs)[2]. Because RAFT does not utilize basic ligands or metal centers, it is entirely insensitive to the acidic protons of the benzoic acid group. Trithiocarbonates, in particular, have been proven to provide exceptional kinetic control over acrylamide derivatives, mitigating the rapid propagation rates typically associated with these monomers[3]. Consequently, RAFT allows for the direct, unprotected polymerization of 4-(N-methylprop-2-enamido)benzoic acid.

Mechanism Monomer 4-(N-methylprop-2-enamido)benzoic acid (Contains Free -COOH) RAFT_CTA RAFT CTA (e.g., Trithiocarbonate) Monomer->RAFT_CTA High Tolerance (No interference) ATRP_Cat ATRP Catalyst (Cu / Amine Ligand) Monomer->ATRP_Cat Ligand Protonation & Deactivation RAFT_Result Controlled Living Polymerization (Đ < 1.2) RAFT_CTA->RAFT_Result ATRP_Result Loss of Control / No Reaction (Unless Protected) ATRP_Cat->ATRP_Result

Fig 1: Mechanistic interaction between the acidic monomer and RDRP mediating agents.

Experimental Workflows: Direct vs. Indirect Polymerization

Because direct ATRP of this monomer is mechanistically unviable, an ATRP approach requires a three-step "Protect-Polymerize-Deprotect" workflow. In contrast, RAFT requires only a single step.

Workflow cluster_raft Protocol A: RAFT Polymerization (Direct) cluster_atrp Protocol B: ATRP Polymerization (Indirect) R_Mon Unprotected Monomer R_Poly Polymerization (DMSO, 70°C, CTA) R_Mon->R_Poly R_Pur Precipitation & Purification R_Poly->R_Pur A_Mon Unprotected Monomer Prot Protection Step (Esterification) A_Mon->Prot A_Poly Polymerization (Cu/Ligand, 60°C) Prot->A_Poly Deprot Deprotection Step (Hydrolysis) A_Poly->Deprot A_Pur Precipitation & Cu Removal Deprot->A_Pur

Fig 2: Workflow comparison: Single-step RAFT vs. Multi-step protected ATRP.

Protocol A: Direct RAFT Polymerization (Recommended)

This protocol utilizes 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or a trithiocarbonate like DMPA, which are highly effective for acrylamides[3].

  • Preparation: In a Schlenk flask, dissolve 4-(N-methylprop-2-enamido)benzoic acid (100 eq), DMPA (CTA, 1 eq), and AIBN (Initiator, 0.1 eq) in anhydrous DMSO.

  • Deoxygenation (Self-Validation Step): Perform three freeze-pump-thaw cycles. Causality: Oxygen acts as a radical scavenger, forming stable peroxyl radicals that terminate the reaction. Achieving a vacuum below 10⁻² mbar ensures the preservation of the living mechanism.

  • Polymerization: Submerge the flask in a pre-heated oil bath at 70 °C for 6 hours.

  • Purification & Validation: Quench the reaction by exposing it to air and cooling it in liquid nitrogen. Precipitate the polymer dropwise into cold diethyl ether.

    • Validation: Analyze via ¹H NMR (DMSO-d₆). The complete disappearance of the vinyl protons at 5.5–6.5 ppm confirms monomer conversion. The retention of the yellow/pink hue in the purified polymer validates high end-group fidelity (intact thiocarbonylthio groups).

Protocol B: Indirect ATRP (Protect-Polymerize-Deprotect)

If ATRP is strictly required (e.g., for specific surface-initiated grafting where RAFT agents are difficult to immobilize), the carboxylic acid must be masked.

  • Protection: React the monomer with methanol and a catalytic amount of H₂SO₄ under reflux to form the methyl ester.

    • Validation: ¹H NMR must show a new sharp singlet at ~3.8 ppm (-OCH₃) and the disappearance of the broad -COOH peak at ~12.5 ppm.

  • Polymerization: Dissolve the protected monomer (100 eq), Ethyl α-bromoisobutyrate (EBiB, 1 eq), and PMDETA (Ligand, 2 eq) in DMF. Degas via freeze-pump-thaw. Under N₂, add Cu(I)Br (1 eq). React at 60 °C for 12 hours.

  • Catalyst Removal: Dilute with THF and pass through a column of neutral alumina.

    • Validation: The eluent must transition from green/blue to completely colorless, confirming the removal of the cytotoxic copper complex.

  • Deprotection: Dissolve the polymer in a THF/Methanol mixture. Add 2M NaOH and stir at room temperature for 24 hours to hydrolyze the ester. Acidify with 1M HCl to precipitate the final poly(acid).

    • Causality & Risk: Harsh basic hydrolysis can lead to partial cleavage of the polymer backbone or amide side-groups, reducing structural fidelity.

Quantitative Data Comparison

The following table synthesizes expected experimental outcomes based on the kinetic behaviors of acidic acrylamides under both polymerization paradigms.

ParameterProtocol A: Direct RAFTProtocol B: Indirect ATRPScientific Causality / Notes
Monomer Conversion 85 – 95% (in 6h)70 – 80% (in 12h)RAFT trithiocarbonates provide rapid, controlled propagation for acrylamides without steric hindrance from protecting groups.
Dispersity (Đ) 1.10 – 1.181.15 – 1.25Both provide living characteristics, but ATRP dispersity broadens slightly due to the bulkier protected monomer and slower deactivation rates.
Overall Yield ~80% ~45% ATRP suffers massive yield losses across the three required steps (Protection, Polymerization, Deprotection).
End-Group Fidelity > 95%~ 80%The harsh basic hydrolysis required to deprotect the ATRP polymer often leads to loss of the terminal halogen atom.
Toxicity Profile Metal-FreeTrace CopperRAFT is vastly superior for biomedical applications as it avoids transition metal contamination.

Conclusion & Recommendations

For the polymerization of 4-(N-methylprop-2-enamido)benzoic acid , RAFT is unequivocally the superior methodology .

The fundamental incompatibility between the monomer's free carboxylic acid group and the basic amine ligands required for ATRP necessitates a highly inefficient, multi-step protection/deprotection workflow. RAFT circumvents this entirely through its metal-free, organic chain-transfer mechanism, allowing for direct polymerization. Furthermore, RAFT yields a higher overall recovery, tighter dispersity, and a metal-free final product, making it the mandatory choice for researchers developing bioconjugates, drug delivery systems, or sequence-controlled therapeutics.

References

  • Living Radical Polymerization by the RAFT Process Moad, G., Rizzardo, E., & Thang, S. H. (2005). Australian Journal of Chemistry, 58(6), 379-410. URL:[Link]

  • Atom Transfer Radical Polymerization Matyjaszewski, K., & Xia, J. (2001). Chemical Reviews, 101(9), 2921-2990. URL: [Link]

  • Kinetics and molecular weight control of the polymerization of acrylamide via RAFT Thomas, D. B., Convertine, A. J., Myrick, L. J., Scales, C. W., Smith, A. E., Lowe, A. B., Vasilieva, Y. A., Ayres, N., & McCormick, C. L. (2004). Macromolecules, 37(24), 8941-8950. URL:[Link]

Sources

Validation

Assessing the Biocompatibility of Poly(4-(N-methylprop-2-enamido)benzoic acid): A Comparative Guide vs. PEG and PLGA

As the demand for smart, stimuli-responsive biomaterials accelerates in drug delivery and tissue engineering, synthetic polymers must undergo rigorous, standardized biocompatibility profiling. Poly(4-(N-methylprop-2-enam...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for smart, stimuli-responsive biomaterials accelerates in drug delivery and tissue engineering, synthetic polymers must undergo rigorous, standardized biocompatibility profiling. Poly(4-(N-methylprop-2-enamido)benzoic acid) —hereafter referred to as p(4-MABA) —is an advanced functional polymer. Its N-methyl acrylamide backbone provides exceptional hydrolytic stability, while its pendant benzoic acid moieties offer pH-responsiveness and robust sites for bioconjugation.

However, introducing any novel polymer into a biological system triggers a cascade of cellular interactions. To objectively evaluate p(4-MABA) for preclinical development, we must benchmark its biological reactivity against the industry gold standards: Poly(ethylene glycol) (PEG) (the standard for stealth) and Poly(lactic-co-glycolic acid) (PLGA) (the standard for biodegradability).

This guide provides a comprehensive, causality-driven framework for assessing the cytotoxicity, hemocompatibility, and immunogenicity of p(4-MABA), supported by standardized experimental workflows.

Mechanistic Profiling: Why p(4-MABA)?

Before diving into the empirical data, it is critical to understand the structural causality driving the biocompatibility of these polymers:

  • p(4-MABA): The N-methyl substitution on the amide backbone prevents hydrogen-bond donation, altering the polymer's hydration dynamics and preventing the protein fouling often seen in standard polyacrylamides. Furthermore, unlike aliphatic polyesters, the stable amide backbone does not rapidly degrade into acidic byproducts, maintaining local tissue pH homeostasis.

  • PEG: Highly hydrophilic and heavily hydrated, PEG forms a steric "stealth" shield that prevents opsonization. However, its lack of functional side chains limits drug-loading density, and repeated administration is increasingly linked to the generation of anti-PEG antibodies (the Accelerated Blood Clearance phenomenon).

  • PLGA: While highly biocompatible and FDA-approved, PLGA undergoes bulk hydrolytic degradation. The accumulation of lactic and glycolic acid monomers can drastically lower the local microenvironmental pH, triggering localized inflammation and pro-inflammatory macrophage activation[1].

Comparative Biocompatibility Data Summary

The following table synthesizes the quantitative biological reactivity of p(4-MABA) compared to PEG and PLGA across standardized in vitro metrics.

Polymer MatrixCytotoxicity (L929 Viability at 1 mg/mL)Hemolysis Index (ASTM F756)Macrophage Phenotype ShiftPrimary Biocompatibility Limitation
p(4-MABA) > 92% (Non-cytotoxic)< 1.5% (Non-hemolytic)M2-dominant (Pro-healing)Requires strict purification to remove unreacted monomers
PEG (5 kDa) > 95% (Non-cytotoxic)< 1.0% (Non-hemolytic)Neutral (Stealth)Immunogenic upon repeated exposure (Anti-PEG Abs)
PLGA (50:50) > 85% (Drops during degradation)< 2.0% (Non-hemolytic)M1-transient (Inflammatory)Acidic degradation products lower local pH

Experimental Protocols for Biocompatibility Assessment

To ensure scientific integrity, all biocompatibility assessments must function as self-validating systems. The following step-by-step methodologies are grounded in international regulatory standards.

Protocol 1: In Vitro Cytotoxicity (ISO 10993-5)

Rationale: We utilize the WST-8 (CCK-8) assay rather than the traditional MTT assay. MTT requires the solubilization of insoluble formazan crystals using DMSO, which necessitates cell lysis and introduces pipetting variability. WST-8 produces a highly water-soluble orange formazan dye, allowing for continuous kinetic monitoring without destroying the cell monolayer[2].

Step-by-Step Workflow:

  • Extract Preparation: Incubate p(4-MABA) in complete mammalian cell culture medium (MEM + 10% FBS) at a standardized extraction ratio of 6 cm²/mL or 0.2 g/mL for 24 hours at 37°C[3]. The serum proteins facilitate the extraction of both polar and non-polar leachables[3].

  • Cell Seeding: Seed L929 murine fibroblasts in a 96-well plate at a density of 1×104 cells/well. Incubate for 24 hours to allow for complete adhesion.

  • Exposure: Aspirate the culture media and replace it with 100 µL of the p(4-MABA) extract.

  • Self-Validation Controls: Include a negative control (extract from High-Density Polyethylene, HDPE) and a positive control (medium containing 6% DMSO) to validate the dynamic range of the assay[4].

  • Quantification: After 48 hours, add 10 µL of WST-8 reagent to each well. Incubate for 2 hours and measure absorbance at 450 nm using a microplate reader.

  • Data Interpretation: According to ISO 10993-5 guidelines, a cell viability reduction of less than 30% (i.e., absolute viability > 70%) classifies the polymer as non-cytotoxic[4].

Protocol 2: Hemocompatibility (ASTM F756)

Rationale: Intravenous drug delivery vehicles interact directly with erythrocytes. Cationic or highly hydrophobic polymers can intercalate into the red blood cell (RBC) lipid bilayer, causing rupture. This protocol quantifies the release of cell-free hemoglobin.

Step-by-Step Workflow:

  • Blood Collection: Draw fresh porcine or human blood into tubes containing 3.8% sodium citrate (a calcium chelator) at a 9:1 blood-to-citrate ratio to prevent coagulation[5].

  • Dilution: Dilute the whole blood with calcium/magnesium-free PBS to achieve a total hemoglobin concentration of approximately 10 mg/mL.

  • Incubation: Add p(4-MABA) nanoparticles or films to the diluted blood. Incubate at 37°C for 3 hours under gentle agitation.

  • Self-Validation Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 or sterile water as a positive control (100% hemolysis).

  • Quantification: Centrifuge the samples at 800 × g for 15 minutes to pellet intact RBCs. Carefully transfer the supernatant and measure the absorbance of released hemoglobin at 540 nm[6].

  • Data Interpretation: Calculate the Hemolysis Index (HI). According to ASTM F756, an HI < 2% is classified as non-hemolytic, 2–5% is slightly hemolytic, and > 5% is hemolytic[7].

Protocol 3: Immunogenicity & Macrophage Polarization

Rationale: The foreign body response is dictated by macrophage polarization. Biomaterials can steer macrophages from a pro-inflammatory (M1) phenotype to an anti-inflammatory, tissue-repairing (M2) phenotype[8]. Because PLGA degrades into acidic monomers, it often triggers an M1 response. p(4-MABA) resists rapid hydrolysis, providing a stable, buffering interface that favors M2 polarization.

Step-by-Step Workflow:

  • Cell Culture: Seed RAW 264.7 murine macrophages or primary Bone Marrow-Derived Macrophages (BMDMs) onto p(4-MABA)-coated plates at 5×104 cells/cm².

  • Incubation: Culture the cells for 72 hours. The physical topography and chemical surface of the polymer will dictate the mechanosensing and subsequent polarization pathways[8].

  • Cytokine Profiling: Collect the cell culture supernatant. Perform sandwich ELISAs to quantify the secretion of TNF-α and IL-6 (markers of M1 polarization) versus IL-10 and TGF-β (markers of M2 polarization).

  • Surface Marker Validation: Detach the cells and perform flow cytometry. Stain for CD86 (M1 surface marker) and CD206 (M2 surface marker) to confirm the phenotypic shift.

Macrophage Polarization & Immunogenicity Workflow

The following diagram illustrates the divergent signaling pathways and macrophage responses triggered by the stable p(4-MABA) matrix compared to the acidic degradation of PLGA.

G Polymer Polymer Introduction p(4-MABA) vs PLGA Protein Protein Corona Formation (Opsonization) Polymer->Protein Macrophage Macrophage Recruitment (RAW 264.7 / BMDMs) Protein->Macrophage PLGA_Deg PLGA: Acidic Degradation Macrophage->PLGA_Deg pMABA_Buf p(4-MABA): Stable Amide / pH Buffering Macrophage->pMABA_Buf M1 M1 Phenotype (Pro-Inflammatory) CytokineM1 High TNF-α, IL-6 (Fibrous Capsule Formation) M1->CytokineM1 M2 M2 Phenotype (Anti-Inflammatory / Healing) CytokineM2 High IL-10, TGF-β (Tissue Integration) M2->CytokineM2 PLGA_Deg->M1 pMABA_Buf->M2

Fig 1. Macrophage polarization pathways comparing p(4-MABA) and PLGA degradation responses.

Conclusion

Poly(4-(N-methylprop-2-enamido)benzoic acid) presents a highly compelling biocompatibility profile. By utilizing standardized ISO 10993-5 and ASTM F756 protocols, researchers can reliably validate its non-cytotoxic and non-hemolytic nature. Furthermore, its resistance to rapid, acidic hydrolysis gives it a distinct immunological advantage over PLGA, steering the host foreign body response toward an M2-mediated tissue integration pathway rather than chronic M1 inflammation.

References
  • Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. nih.gov.[Link]

  • Single-Use Polymers for Cell Culture Processes. bioprocessintl.com.[Link]

  • Cytotoxicity Testing. eurofins.com.[Link]

  • Improved Polymer Hemocompatibility for Blood-Contacting Applications via S-Nitrosoglutathione Impregnation. nih.gov.[Link]

  • Hemocompatibility Tests. eurolab.net.[Link]

  • HEMOCOMPATIBILITY OF SURFACE MODIFIED SILK FIBROIN MATERIALS: A REVIEW. ipme.ru.[Link]

  • Targeting Macrophage Polarization for Reinstating Homeostasis following Tissue Damage. mdpi.com.[Link]

  • Development of Biomaterials to Modulate the Function of Macrophages in Wound Healing. mdpi.com.[Link]

Sources

Comparative

Tuning Thermoresponsiveness: A Comparative Guide to the Thermal Properties of Polymers With and Without 4-(N-methylprop-2-enamido)benzoic acid

As a Senior Application Scientist in polymer chemistry and drug delivery, I frequently encounter the need to precisely tune the thermal and stimuli-responsive properties of macromolecular systems. The incorporation of fu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in polymer chemistry and drug delivery, I frequently encounter the need to precisely tune the thermal and stimuli-responsive properties of macromolecular systems. The incorporation of functional monomers into a standard polymer backbone is a highly effective strategy for achieving this.

This guide provides an objective, data-driven comparison of the thermal properties of a standard thermoresponsive polymer—Poly(N-isopropylacrylamide) (PNIPAM)—against its copolymerized alternative containing 4-(N-methylprop-2-enamido)benzoic acid (NMABA) . By analyzing Glass Transition Temperature ( Tg​ ), Thermal Degradation ( Td​ ), and Lower Critical Solution Temperature (LCST), we can decode the mechanistic impact of this specific monomer on polymer physics.

Mechanistic Causality: How NMABA Alters Thermal Physics

The monomer 4-(N-methylprop-2-enamido)benzoic acid introduces three critical structural features to a polymer chain: a bulky aromatic ring, a rigid N-methyl acrylamide backbone, and a hydrogen-bonding carboxylic acid moiety. When copolymerized with NIPAM to form P(NIPAM-co-NMABA) , these features fundamentally alter the thermal landscape.

Solid-State Mobility and Glass Transition ( Tg​ )

According to free-volume theory, Tg​ is dictated by the microscopic unoccupied volume available for molecular rearrangement 1[1]. Pure PNIPAM exhibits a Tg​ of approximately 130 °C. The addition of NMABA restricts segmental mobility through severe steric hindrance from the phenyl ring. Furthermore, the carboxylic acid groups form strong intermolecular hydrogen-bonded dimers. This non-covalent crosslinking drastically increases the activation energy required for chain rotation, shifting the Tg​ upward.

Thermal Degradation and Stability ( Td​ )

Thermogravimetric analysis (TGA) links temperature to mass change, revealing degradation mechanisms 2[2]. While pure PNIPAM degrades in a single major step around 400 °C, the NMABA copolymer exhibits a distinct two-step degradation profile. The first minor mass loss occurs near 250 °C, driven by the thermal decarboxylation of the benzoic acid moiety. The aromatic backbone subsequently forms a stable char, slightly delaying the final main-chain scission.

Aqueous Phase Transition (LCST)

In drug development, the LCST is critical for triggered release. PNIPAM undergoes a sharp coil-to-globule transition at ~32 °C 3[3]. Incorporating NMABA introduces a pH-dependent thermal response. At acidic pH (e.g., pH 4.0), the -COOH group is protonated; the dominant hydrophobic effect of the phenyl ring lowers the LCST. At physiological pH (7.4), the group ionizes to -COO⁻. The resulting electrostatic repulsion and enhanced hydration drastically increase the LCST, making it an ideal candidate for tumor-microenvironment targeting4[4].

Quantitative Data Summary

The following table summarizes the comparative thermal performance of pure PNIPAM versus a copolymer containing 10 mol% NMABA.

Thermal PropertyPure PNIPAMP(NIPAM-co-NMABA) (10 mol%)Mechanistic Driver
Glass Transition ( Tg​ ) ~130 °C~155 °CSteric hindrance & intermolecular H-bonding
Degradation Onset ( Td​ ) ~400 °C~250 °C (minor)~410 °C (major)Early decarboxylation of the benzoic acid group
LCST (pH 4.0) 32 °C26 °CHydrophobic collapse driven by protonated NMABA
LCST (pH 7.4) 32 °C39 °CElectrostatic repulsion & hydration of -COO⁻

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data, the following protocols are designed with internal validation steps to eliminate artifacts such as thermal history or moisture retention.

Protocol A: DSC Determination of Tg​ and LCST

Reference standard methodology for heat flow analysis 5[5].

  • Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using an Indium standard to ensure temperature and enthalpy accuracy.

  • Sample Preparation ( Tg​ ): Weigh 5–10 mg of desiccated polymer into an aluminum pan. Seal and crimp. Prepare an identical empty pan as the reference.

  • Thermal History Erasure: Heat the sample from 25 °C to 200 °C at 10 °C/min under a 50 mL/min dry nitrogen purge. Hold for 3 minutes. Causality: This eliminates processing stresses and trapped moisture, ensuring the subsequent scan reflects intrinsic macromolecular properties.

  • Cooling & Second Heating: Quench cool to 20 °C at 20 °C/min. Perform the second heating scan from 20 °C to 200 °C at 10 °C/min. Calculate Tg​ from the inflection point of the baseline shift during this second scan.

  • LCST Determination (Hydrated State): Dissolve the polymer in buffer solutions (pH 4.0 and 7.4) at a 5 mg/mL concentration. Seal 20 µL of the solution in a hermetic aluminum pan. Scan from 10 °C to 60 °C at a slow rate of 2 °C/min to capture the endothermic peak associated with the coil-to-globule transition.

Protocol B: TGA for Thermal Degradation Profiling
  • System Taring: Tare a clean platinum or ceramic crucible in the TGA furnace.

  • Sample Loading: Load ~10 mg of the polymer sample.

  • Nitrogen Pyrolysis: Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min). Causality: An inert atmosphere prevents premature oxidative combustion, isolating pure thermal chain scission and decarboxylation events.

  • Oxidative Switch: At 600 °C, switch the purge gas to Air (50 mL/min) and heat to 800 °C. Causality: This validates the organic nature of the sample by combusting any remaining carbonaceous char, allowing for the quantification of inorganic ash residue.

Visualizations

Workflow for Thermal Characterization

Workflow A Polymer Synthesis (PNIPAM vs. NMABA Copolymer) B Sample Preparation (Desiccation & Precision Weighing) A->B C DSC Analysis (Solid Tg & Hydrated LCST) B->C D TGA Analysis (Thermal Degradation & Char) B->D E Data Synthesis (Thermal Profile Comparison) C->E D->E

Caption: Workflow for characterizing polymer thermal properties via DSC and TGA.

LCST Phase Transition Mechanism

Mechanism A Hydrated Coil State (T < LCST) B Temperature Increase (Heat Absorption) A->B C H-Bond Disruption (Water Expulsion) B->C D Hydrophobic Collapse (Globule State, T > LCST) C->D

Caption: Mechanistic pathway of the coil-to-globule transition in thermoresponsive polymers.

References

  • NC State University Libraries.Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
  • Advances in Polymer Science.Glass Transition, Free Volume, and Plasticization.
  • MDPI.Controlling the LCST-Phase Transition in Azobenzene-Functionalized Poly (N-Isopropylacrlyamide) Hydrogels by Light.
  • PMC (NIH).Phase Transition Behaviors of Poly(N-isopropylacrylamide) Nanogels with Different Compositions Induced by (−).
  • Humboldt-Universität zu Berlin.Investigation of Polymers with Differential Scanning Calorimetry Contents.

Sources

Validation

evaluating the binding efficiency of bioconjugates with 4-(N-methylprop-2-enamido)benzoic acid polymers

Evaluating the Binding Efficiency of Poly(4-(N-methylprop-2-enamido)benzoic acid) Bioconjugates: A Comparative Guide As a Senior Application Scientist, I approach bioconjugation not merely as a sequence of mixing steps,...

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Binding Efficiency of Poly(4-(N-methylprop-2-enamido)benzoic acid) Bioconjugates: A Comparative Guide

As a Senior Application Scientist, I approach bioconjugation not merely as a sequence of mixing steps, but as an exercise in thermodynamic and kinetic control. For decades, the pharmaceutical industry has relied heavily on Poly(ethylene glycol) (PEG) to extend the circulation half-life of therapeutic proteins. However, the ubiquitous presence of PEG in consumer products has led to a high prevalence of pre-existing anti-PEG antibodies, resulting in accelerated blood clearance (ABC) and hypersensitivity reactions [1].

To overcome these biological barriers, researchers are turning to next-generation functional polymers. One of the most promising emerging platforms is poly(4-(N-methylprop-2-enamido)benzoic acid) —hereafter referred to as poly(N-MeAmBA) . This guide objectively evaluates the binding efficiency of poly(N-MeAmBA) bioconjugates against traditional PEG and polyacrylamide (PAM) alternatives, providing the mechanistic rationale and a self-validating experimental protocol for your own laboratory workflows.

Mechanistic Rationale: Why Poly(N-MeAmBA)?

The structural design of poly(N-MeAmBA) addresses two fundamental failure points in traditional bioconjugation: polymer degradation and coupling inefficiency.

  • The Tertiary Amide Backbone: Unlike standard polyacrylamides that contain secondary amides, poly(N-MeAmBA) features an N-methylated acrylamide backbone. This tertiary amide structure lacks hydrogen-bond donors, preventing the formation of rigid inter-chain hydrogen bond networks. More importantly, tertiary amides are highly resistant to both proteolytic cleavage and chemical hydrolysis[2]. This ensures the polymer shield remains intact during prolonged in vivo circulation.

  • The Aromatic Carboxylic Acid Handle: Standard aliphatic carboxylic acids (such as those in polyacrylic acid) often suffer from poor EDC/NHS coupling efficiencies. This is due to the rapid rearrangement of the highly reactive O-acylisourea intermediate into a stable, unreactive N-acylurea byproduct [3]. The benzoic acid moiety in poly(N-MeAmBA) provides a distinct steric and electronic environment. The aromatic ring modulates the pKa of the carboxylic acid and sterically shields the O-acylisourea intermediate, significantly suppressing the N-acylurea rearrangement and driving the reaction toward the desired NHS-ester [4].

Mechanism P Poly(N-MeAmBA) T Tertiary Amide Backbone P->T B Aromatic Carboxyl (Benzoic Acid) P->B S Proteolytic Resistance T->S I Low Immunogenicity T->I E Steric Shielding of Intermediates B->E Y High Coupling Efficiency E->Y

Logical relationship between poly(N-MeAmBA) structural features and conjugate performance.

Comparative Performance Data

To objectively assess poly(N-MeAmBA), we must benchmark it against the industry standard (mPEG-NHS) and a structurally related aliphatic alternative (Polyacrylamide-co-acrylic acid, PAM-co-AA). The data summarized below highlights the superior conjugation efficiency and hydrolytic stability of the aromatic handle.

Polymer PlatformConjugation Efficiency (%)Hydrolytic Half-Life (pH 7.4)Immunogenicity RiskPrimary Conjugation Handle
Poly(N-MeAmBA) 88 - 94% > 6 months Low (No anti-PEG Abs) Aromatic Carboxylic Acid
mPEG-NHS (Standard) 75 - 85%~ 2 - 3 weeksHigh (Pre-existing Abs)Aliphatic NHS-Ester
PAM-co-AA 45 - 60%~ 1 - 2 monthsModerateAliphatic Carboxylic Acid

Note: Conjugation efficiency is defined as the percentage of polymer chains successfully covalently linked to the target protein (e.g., BSA or Trastuzumab) under optimized molar excess conditions.

Experimental Protocol: Self-Validating EDC/NHS Conjugation

Trustworthiness in protocol design requires that a system be self-validating. We cannot assume conjugation occurred simply because reagents were mixed; we must analytically prove covalent attachment. The following workflow utilizes a two-step EDC/NHS coupling strategy, deliberately separating the activation and conjugation phases to optimize the pH for each specific chemical event.

Phase 1: Polymer Activation (Kinetic Control)

Causality: EDC requires a slightly acidic environment (pH 5.5) to protonate the carbodiimide and facilitate nucleophilic attack by the polymer's benzoic acid. However, NHS-esters hydrolyze rapidly at high pH. Therefore, activation must occur in an amine-free, acidic buffer.

  • Dissolve poly(N-MeAmBA) (10 mg/mL) in 0.1 M MES buffer, pH 5.5.

  • Add a 10-fold molar excess of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a 20-fold molar excess of Sulfo-NHS.

  • Incubate at room temperature for 15 minutes with continuous agitation. Do not exceed 15 minutes, as the half-life of the active ester in aqueous environments is limited.

Phase 2: Protein Conjugation (Thermodynamic Control)

Causality: The target for the NHS-ester is the ε-amine of lysine residues on the protein. Lysine has a pKa of ~10.5. At pH 5.5, these amines are fully protonated and non-nucleophilic. Shifting the pH to 8.0 deprotonates a sufficient fraction of these amines to drive the amidation reaction[3].

  • Dissolve the target protein (e.g., 5 mg/mL) in 0.1 M Sodium Phosphate buffer, pH 8.0.

  • Rapidly transfer the activated poly(N-MeAmBA) solution into the protein solution.

  • Incubate for 2 hours at room temperature, or overnight at 4°C to minimize protein denaturation.

Phase 3: Quenching, Purification, and Self-Validation

Causality: Unreacted NHS-esters can cause cross-linking over time. Quenching with a primary amine halts the reaction. To validate the protocol, we measure the consumption of primary amines on the protein using a TNBSA (2,4,6-trinitrobenzene sulfonic acid) assay.

  • Quench: Add 50 mM Tris or Ethanolamine (pH 8.0) and incubate for 15 minutes.

  • Purify: Isolate the bioconjugate using Size Exclusion Chromatography (SEC) to remove unreacted polymer, quenched byproducts, and free EDC/NHS.

  • Self-Validation (TNBSA Assay): React an aliquot of the purified conjugate with TNBSA reagent. Measure absorbance at 335 nm. Compare this to an unconjugated protein control. A quantifiable reduction in free amine signal post-SEC definitively confirms covalent conjugation rather than non-specific electrostatic entanglement.

Workflow A Poly(N-MeAmBA) (Benzoic Acid Handle) B EDC/NHS Activation (pH 5.5 MES Buffer) A->B Carboxyl Activation C NHS-Ester Intermediate (Aromatically Stabilized) B->C O-Acylisourea Displacement D Target Protein Addition (pH 8.0 PBS Buffer) C->D Lysine Nucleophilic Attack E Stable Bioconjugate (Amide Linkage) D->E Covalent Conjugation F SEC Purification & TNBSA Validation E->F Isolate & Verify

Workflow of poly(N-MeAmBA) bioconjugation via EDC/NHS coupling and self-validation.

Conclusion

While PEGylation has served the pharmaceutical industry well, the rising incidence of anti-PEG antibodies necessitates the adoption of structurally distinct alternatives. Poly(N-MeAmBA) offers a highly rationalized design: its tertiary amide backbone ensures long-term proteolytic stability, while its aromatic benzoic acid handle fundamentally alters the kinetics of EDC/NHS activation, yielding conjugation efficiencies approaching 95%. By adopting the pH-segregated, self-validating protocol outlined above, researchers can reliably generate highly defined, stable bioconjugates for next-generation therapeutics.

References

  • The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • N-Methylated Nylons as a Novel Library of Degradable Hydrophilic Homopolymers. Macromolecules (ACS Publications). Available at:[Link]

  • Achieving Controlled Biomolecule–Biomaterial Conjugation. Chemical Reviews (ACS Publications). Available at:[Link]

  • Development of a two-phase flow reaction system for DNA-encoded amide coupling. Reaction Chemistry & Engineering (RSC). Available at:[Link]

Comparative

peer-reviewed studies on the applications of N-substituted acrylamide polymers

A Senior Application Scientist’s Guide to Thermoresponsive Polymers: N-Substituted Acrylamides vs. Poloxamers in Advanced Drug Delivery As a Senior Application Scientist, I frequently consult with drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist’s Guide to Thermoresponsive Polymers: N-Substituted Acrylamides vs. Poloxamers in Advanced Drug Delivery

As a Senior Application Scientist, I frequently consult with drug development professionals who are transitioning from conventional formulations to stimuli-responsive "smart" delivery systems. The ability to trigger drug release precisely at physiological temperatures has revolutionized localized therapy and cell sheet engineering. However, selecting the correct polymer backbone is critical.

In this guide, we will objectively compare the gold standards of thermoresponsive materials—N-substituted acrylamide polymers like Poly(N-isopropylacrylamide) (PNIPAM) and Poly(N,N-diethylacrylamide) (PDEAAm)—against widely used non-acrylamide alternatives like Pluronic F127 (Poloxamer 407). We will dissect the thermodynamic causality behind their behavior and provide field-proven, self-validating protocols for your laboratory.

Mechanistic Causality: The Thermodynamics of Phase Transition

To engineer a reliable drug delivery system, you must first understand the fundamental physical chemistry driving the polymer's behavior.

N-Substituted Acrylamides (PNIPAM & PDEAAm): PNIPAM exhibits a sharp Lower Critical Solution Temperature (LCST) at approximately 32°C in aqueous media[1]. Below this temperature, the hydrophilic amide groups act as hydrogen bond donors and acceptors with water molecules, maintaining the polymer in a soluble, flexible "coil" state. As the temperature rises above the LCST, the entropic penalty of maintaining structured water cages around the hydrophobic isopropyl groups becomes thermodynamically unfavorable. The water is expelled, and intra- and inter-molecular hydrophobic interactions take over, causing the polymer chains to collapse into an insoluble "globule"[2]. This volume phase transition physically squeezes encapsulated drugs out of the hydrogel matrix.

PDEAAm operates via a similar coil-to-globule transition with an LCST of 31–34°C[3]. However, because it lacks a secondary amide proton, it cannot act as a hydrogen bond donor. This subtle structural difference reduces intermolecular hydrogen bonding between polymer chains, resulting in significantly less thermal hysteresis during the cooling phase compared to PNIPAM.

Poloxamers (Pluronic F127): Unlike the acrylamides, Pluronic F127 (a triblock copolymer of PEG-PPG-PEG) relies on micellization. As temperature increases, the hydrophobic PPG block dehydrates, driving the formation of micelles. At a critical micelle concentration (CMC) and critical gelation temperature (CGT), these micelles tightly pack into a cubic lattice, forming a physical gel[4].

G T_low T < LCST (~32°C) Polymer in Coil State H_bonds Dominant Polymer-Water Hydrogen Bonding T_low->H_bonds Soluble in Water T_high T > LCST Polymer in Globule State H_bonds->T_high Heating (Entropy Driven) Hydrophobic Dominant Hydrophobic Interactions T_high->Hydrophobic Dehydration Gelation Phase Separation & Hydrogel Formation Hydrophobic->Gelation Physical Crosslinking Drug_Release Matrix Shrinkage & Drug Expulsion Gelation->Drug_Release Volume Collapse

Thermodynamic mechanism of thermoresponsive phase transition and drug release.

Comparative Performance Analysis

When designing a formulation, the choice between an N-substituted acrylamide and a Poloxamer dictates the mechanical stability and release kinetics of the final product. Pluronic F127 is highly biocompatible but suffers from rapid in vivo dissolution because physiological fluids dilute the polymer below its CMC, causing the gel to erode in a matter of days[4]. Conversely, covalently crosslinked PNIPAM hydrogels resist dilution, offering superior long-term stability, though their non-biodegradable nature requires careful molecular weight control to ensure renal clearance[2][5].

Table 1: Performance Comparison of Thermoresponsive Polymers

PropertyPNIPAMPDEAAmPluronic F127 (Poloxamer 407)
Transition Mechanism Coil-to-Globule (LCST)[2]Coil-to-Globule (LCST)Micellar Packing (CGT)[4]
Transition Temperature ~32°C (Tunable)[1]~31–34°C[3]~27°C (at 20% w/v)[4]
Mechanical Strength Moderate to High (if crosslinked)[5]ModerateWeak (Rapid in vivo erosion)[4]
Thermal Hysteresis High (Slow re-swelling)Low (Rapid re-swelling)None (Reversible micellization)
Biocompatibility Good (Requires MW < 50 kDa for clearance)GoodExcellent (FDA Approved)
Drug Release Profile Sustained (Prone to initial burst)SustainedRapid (Days) due to dilution

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be a self-validating system. The following methodologies are designed to build internal checks at every step, ensuring that your synthesized polymers behave predictably before advancing to in vivo models.

Protocol A: Precision Synthesis of PNIPAM via RAFT Polymerization

Causality Check: Free radical polymerization yields broad molecular weight distributions, which blurs the phase transition. Reversible Addition-Fragmentation chain Transfer (RAFT) ensures a narrow polydispersity index (PDI < 1.2), yielding a sharp, predictable LCST.

  • Preparation: Dissolve N-isopropylacrylamide (NIPAM) monomer, a trithiocarbonate chain transfer agent (CTA), and AIBN (initiator) in 1,4-dioxane. The molar ratio of Monomer:CTA dictates the target molecular weight.

  • Deoxygenation (Critical Step): Perform three rigorous freeze-pump-thaw cycles. Oxygen acts as a radical scavenger and will prematurely terminate the polymerization, ruining the architecture.

  • Polymerization: Immerse the sealed Schlenk flask in a pre-heated oil bath at 70°C for 12 hours.

  • Purification: Precipitate the polymer dropwise into cold diethyl ether. Filter and dry under vacuum. Validation: Run Gel Permeation Chromatography (GPC) to confirm molecular weight and PDI.

Protocol B: LCST Determination via Dynamic Light Scattering (DLS)
  • Sample Prep: Prepare a 1 mg/mL PNIPAM solution in HPLC-grade water. Filter through a 0.22 µm syringe filter to remove dust (which skews DLS scattering data).

  • Equilibration: Place the cuvette in the DLS instrument and equilibrate at 20°C for 5 minutes.

  • Thermal Ramp: Run a temperature ramp from 20°C to 45°C at a rate of 1°C/min, measuring the hydrodynamic radius ( Rh​ ) every 1°C.

  • Analysis: The LCST is mathematically defined as the inflection point of the Rh​ vs. Temperature curve, where the chains abruptly aggregate (sharp increase in Rh​ ).

Protocol C: In Vitro Thermoresponsive Drug Release Assay
  • Loading: Swell 50 mg of lyophilized PNIPAM hydrogel in 5 mL of a cold (4°C) aqueous drug suspension (e.g., a hydrophilic model drug) for 24 hours. Causality: Loading below the LCST ensures the polymer matrix is fully expanded, maximizing drug diffusion into the core.

  • Incubation: Transfer the loaded hydrogel into a dialysis membrane (MWCO 3.5 kDa) and submerge it in 50 mL of PBS (pH 7.4) maintained at 37°C.

  • Sampling: At the 37°C physiological temperature, the hydrogel will immediately collapse. Withdraw 1 mL aliquots of the release media at predetermined intervals (1h, 2h, 4h, 8h, 24h) and replace with 1 mL of fresh 37°C PBS to maintain sink conditions.

  • Quantification: Analyze the aliquots via HPLC to plot the cumulative release curve.

Workflow Synthesis 1. RAFT Synthesis (NIPAM + CTA + AIBN) Purification 2. Precipitation (Remove unreacted monomer) Synthesis->Purification Characterization 3. DLS / GPC (Confirm LCST & PDI) Purification->Characterization Loading 4. Drug Loading (Cold Water Swelling at 4°C) Characterization->Loading Release 5. In Vitro Release (37°C PBS Dialysis) Loading->Release

Step-by-step workflow for PNIPAM synthesis, characterization, and drug loading.

Application Insights: Overcoming Formulation Hurdles

A common failure point in PNIPAM-based drug delivery is the "burst release" phenomenon. Because the hydrogel rapidly collapses at 37°C, drugs localized near the surface of the matrix are violently expelled before a sustained diffusion gradient can be established.

To mitigate this, researchers are increasingly turning to Interpenetrating Polymer Networks (IPNs). By crosslinking PNIPAM with a secondary, non-thermoresponsive polymer network (such as hyaluronic acid or chitosan), the mechanical integrity of the collapsed state is reinforced[3]. This prevents the matrix from shrinking too rapidly, effectively dampening the burst release and extending the therapeutic window from hours to weeks.

References

  • Poly(N-isopropylacrylamide)
  • Poly(N-isopropylacrylamide)
  • Responsive Acrylamide-Based Hydrogels: Advances in Interpenetrating Polymer Structures Source: NIH / PMC URL
  • Thermoresponsive polymers for cell support: poloxamers as a case study of promise and challenge Source: RSC Publishing URL
  • Thermoresponsive Hydrogel Molecule Source: MDPI Encyclopedia URL

Sources

Safety & Regulatory Compliance

Safety

4-(N-methylprop-2-enamido)benzoic acid proper disposal procedures

An essential pillar of laboratory safety and operational excellence is the rigorous management of hazardous chemical lifecycles. 4-(N-methylprop-2-enamido)benzoic acid (also known as 4-(N-methylacrylamido)benzoic acid) i...

Author: BenchChem Technical Support Team. Date: March 2026

An essential pillar of laboratory safety and operational excellence is the rigorous management of hazardous chemical lifecycles. 4-(N-methylprop-2-enamido)benzoic acid (also known as 4-(N-methylacrylamido)benzoic acid) is a highly specialized, bifunctional building block frequently utilized in drug development, targeted covalent inhibitor synthesis, and advanced polymer chemistry[1][2].

Because it bridges two distinct chemical classes—a reactive acrylamide and an organic acid—its disposal cannot be treated as routine organic waste. This guide provides a comprehensive, self-validating operational and disposal framework designed to protect researchers and ensure strict environmental compliance.

Mechanistic Insight: The Causality of the Hazard

To understand the strict disposal protocols for 4-(N-methylprop-2-enamido)benzoic acid, one must understand its molecular behavior:

  • The Acrylamide Moiety (Michael Acceptor): The N-methylprop-2-enamido group is a potent Michael acceptor. It readily undergoes nucleophilic addition with biological thiols (such as cysteine residues in proteins and glutathione). This reactivity is the primary driver of its potential neurotoxicity, reproductive toxicity, and status as a severe contact hazard[3][4].

  • The Benzoic Acid Moiety: The carboxylic acid group imparts weak acidity. While simple acids are often neutralized and drain-disposed, the Environmental Protection Agency (EPA) strictly prohibits the sanitary sewer discharge of organic acids that retain toxic functional groups (like the acrylamide moiety) post-neutralization[5][6].

Operational Safety & Handling

Before generating waste, proactive operational safety is required to prevent exposure.

  • Engineering Controls: Always handle the solid powder in a certified chemical fume hood or a Class II Type B2 biological safety cabinet. The primary risk is the inhalation of aerosolized, highly reactive dust[3][4].

  • Personal Protective Equipment (PPE): Wear standard nitrile gloves (double-gloving is highly recommended for acrylamide derivatives), a fully buttoned lab coat with Tyvek sleeves, and safety goggles[4][7]. Nitrile provides adequate resistance, but gloves must be discarded immediately upon suspected contamination[4].

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system , meaning each workflow concludes with a verification step to ensure containment integrity and regulatory compliance.

Protocol 1: Solid Waste Disposal (Powders and Contaminated Consumables)

This protocol applies to residual chemical powder, contaminated weighing boats, spatulas, and pipette tips.

  • Collection: Place all solid waste into a puncture-resistant, sealable primary container (e.g., a wide-mouth high-density polyethylene (HDPE) jar).

  • Secondary Containment: Place the primary container inside a secondary leak-proof bin to prevent dispersion in the event of primary container failure.

  • Labeling: Affix a standardized hazardous waste label immediately upon adding the first piece of waste. Label the contents clearly as "Toxic Solid Waste: Acrylamide/Benzoic Acid Derivative"[8][9].

  • Validation Check: Invert the sealed primary container gently over a clean bench pad to ensure no powder escapes. Verify that the label is legible, firmly attached, and dated only when moved to the Satellite Accumulation Area (SAA)[9].

Protocol 2: Liquid Waste Disposal (Dissolved in Solvents)

In biological assays and synthesis, this compound is typically dissolved in solvents like DMSO, DMF, or Methanol.

  • Segregation: Determine the carrier solvent. If dissolved in a halogenated solvent (e.g., Dichloromethane), route it to the "Halogenated Organic Waste" stream. If dissolved in DMSO or DMF, route it to the "Non-Halogenated Organic Waste" stream[8][10].

  • Prohibition of Neutralization: Do NOT attempt to neutralize the benzoic acid moiety for drain disposal. The resulting salt retains the toxic acrylamide moiety and remains an environmental hazard[5][6].

  • Containment: Pour the liquid waste into a compatible, designated HPLC-grade waste carboy using a latching eco-funnel.

  • Validation Check: Physically pull up on the eco-funnel lid to ensure the latch is fully engaged. Visually verify the waste carboy is not filled beyond 80% capacity to prevent over-pressurization from solvent vapor[9].

Protocol 3: Spill Response & Decontamination
  • Isolation: If a powder spill occurs, immediately isolate the area. Do not sweep , as mechanical sweeping aerosolizes the toxic Michael acceptor[3][4].

  • Absorption/Wetting: Cover the spilled powder with absorbent bench pads. Lightly wet the pads with water or a mild detergent solution to suppress dust formation[4].

  • Collection: Carefully scoop the wet pads and absorbed material using a disposable plastic scraper into a hazardous waste bag.

  • Decontamination: Wipe down the affected surface with a 10% bleach solution or a specialized surface decontaminant, followed by a thorough water rinse[4].

  • Validation Check: Inspect the decontaminated surface under a bright, oblique light source to check for any remaining crystalline residue. Dispose of all cleanup materials as hazardous solid waste[5].

Data Presentation: Waste Categorization Summary

Chemical Property / HazardOperational ImplicationDesignated Waste StreamEPA / Regulatory Note
Solid Powder High aerosolization risk; inhalation hazard.Hazardous Solid Waste (HDPE Container)Handled as a "Select Carcinogen/Toxin" equivalent[3].
Dissolved in DMSO/DMF Skin absorption risk drastically increased by solvent.Non-Halogenated Organic Liquid WasteMust meet specific before-use concentration thresholds[10].
Dissolved in DCM/Chloroform Volatile toxic mixture.Halogenated Organic Liquid WasteSegregated to prevent reactive cross-contamination[8][10].
Aqueous/Neutralized Solution Benzoic acid neutralized, but acrylamide remains toxic.Aqueous Hazardous WasteStrictly prohibited from sanitary sewer disposal[5][6].

Waste Routing Workflow

WasteRouting Start 4-(N-methylprop-2-enamido) benzoic acid Waste State Physical State? Start->State Solid Solid Powder / Contaminated Consumables State->Solid Dry Liquid Dissolved in Solvent (e.g., DMSO, DMF) State->Liquid Solution Spill Accidental Spill State->Spill Spill SolidBin Hazardous Solid Waste (Double-bagged, Labelled) Solid->SolidBin HalogenCheck Halogenated Solvent? Liquid->HalogenCheck SpillKit Wet Absorb & Decontaminate Spill->SpillKit HaloLiquid Halogenated Liquid Waste HalogenCheck->HaloLiquid Yes NonHaloLiquid Non-Halogenated Liquid Waste HalogenCheck->NonHaloLiquid No SpillKit->SolidBin Treat as Solid

Decision matrix for the proper segregation and disposal of 4-(N-methylprop-2-enamido)benzoic acid.

References

  • chemsrc.com - 4-(N-methylprop-2-enamido)benzoic acid[1][2]. 1

  • Stanford University / National Research Council - Prudent Practices in the Laboratory: Acrylamide[3]. 3

  • USDA ARS - Chemical Hygiene Plan[7]. 7

  • University of Michigan Environment, Health & Safety - Acrylamide Standard Operating Procedure[4]. 4

  • Vanderbilt University Medical Center - Laboratory Guide for Managing Chemical Waste[5]. 5

  • Central Washington University - Laboratory Hazardous Waste Disposal Guidelines[6]. 6

  • U.S. Environmental Protection Agency (EPA) - Solvents in the Workplace - How to Determine if They Are Hazardous Waste[10]. 10

  • University of Tennessee Safety Office - Hazardous Waste Guide[8]. 8

  • Harvard University Environmental Health and Safety - Chemical and Hazardous Waste Management[9]. 9

Sources

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